EINECS 259-760-9
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
55695-36-8 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-8-5-6-10(9(2)12)11(3,4)7-8/h7,10H,5-6H2,1-4H3 |
InChI Key |
APIYGDOSJKQKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(CC1)C(=O)C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one. Due to the limited availability of experimental data for this specific isomer, this document leverages data from closely related and structurally similar compounds, primarily its isomers such as α-ionone and β-ionone, to provide a thorough and well-rounded technical resource.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one and Related Isomers
| Property | 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one (Computed) | 1-(2,6,6-trimethylcyclohex-3-en-1-yl)ethanone (α-Ionone isomer) (Computed) |
| Molecular Formula | C₁₁H₁₈O | C₁₁H₁₈O |
| Molecular Weight | 166.26 g/mol [1][2] | 166.26 g/mol [3] |
| CAS Number | 55695-36-8[1][2] | 25915-53-1[3] |
| XLogP3 | 2.2 | 2.6[3] |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
| Rotatable Bond Count | 1 | 1 |
| Exact Mass | 166.135765193 Da[1][2] | 166.135765193 Da[3] |
| Topological Polar Surface Area | 17.1 Ų | 17.1 Ų |
| Heavy Atom Count | 12 | 12 |
Synthesis and Experimental Protocols
The synthesis of 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one is not explicitly detailed in the scientific literature. However, its structure is analogous to that of α-ionone, suggesting that similar synthetic strategies could be employed. The most common method for synthesizing ionones is the acid-catalyzed cyclization of pseudoionone.[4][5] Pseudoionone itself is typically prepared through an aldol condensation of citral and acetone.[4]
A plausible synthetic route to generate a mixture of isomers including the target compound could involve a Diels-Alder reaction.[6][7] This pericyclic reaction involves the cycloaddition of a conjugated diene with a dienophile to form a cyclohexene derivative.[6][7]
Representative Experimental Protocol: Diels-Alder Reaction for Substituted Cyclohexene Synthesis
This protocol describes a general procedure for a Diels-Alder reaction to form a substituted cyclohexene, which is a core structural feature of the target molecule.
Materials:
-
Maleic anhydride (dienophile)
-
Freshly cracked cyclopentadiene (diene)
-
Ethyl acetate
-
Petroleum ether (or hexane)
Procedure:
-
Dissolve maleic anhydride (15.3 mmol) in ethyl acetate (5 mL) in a 25-mL Erlenmeyer flask. Gentle warming may be necessary to achieve complete dissolution.[6]
-
Cool the solution in an ice-water bath.[6]
-
Add freshly distilled 1,3-cyclopentadiene (1.194 equivalents) to the cooled solution in one portion.[6]
-
Stir the reaction mixture until the initial exothermic reaction subsides.[6]
-
Add petroleum ether (5 mL) to precipitate the cycloadduct as a white solid.[6]
-
Heat the mixture on a hot plate to redissolve the solid.[6]
-
To ensure slow crystallization and higher purity, place the flask in a warm water bath (50–60 °C) and allow it to cool slowly to room temperature.[6]
-
Collect the crystals by vacuum filtration.
Purification: The crude product can be purified by recrystallization. A mixed solvent system, such as xylene (good solvent) and petroleum ether (poor solvent), can be effective.[8]
-
Dissolve the crude product in a minimal amount of hot xylene.[8]
-
Gradually add petroleum ether until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.[8]
Spectroscopic Data (Representative Data for α-Ionone)
As experimental spectral data for 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one is not available, the data for the closely related isomer, α-ionone [(E)-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)but-3-en-2-one], is presented below as a reference.
Table 2: Representative ¹H and ¹³C NMR Data for α-Ionone
| ¹H NMR (90 MHz, CDCl₃) δ (ppm) | ¹³C NMR (25.16 MHz, CDCl₃) δ (ppm) |
| 6.77, 6.59, 6.49, 6.13, 5.95, 5.50, 5.49, 2.34, 2.25, 2.22, 2.11, 2.09, 2.08, 2.07, 2.06, 2.04, 2.02, 2.00, 1.98, 1.60, 1.58, 1.57, 1.56, 1.54, 1.53, 1.49, 1.41, 1.40, 1.32, 1.28, 1.27, 1.07, 0.93, 0.86[9][10] | 198.26, 148.93, 132.38, 131.95, 122.68, 54.34, 32.53, 31.27, 27.80, 26.94, 26.83, 23.04, 22.77[9] |
Mass Spectrometry (MS): The mass spectrum of α-ionone shows characteristic fragmentation patterns. The molecular ion peak is observed at m/z = 192. Key fragment ions are observed at m/z = 177, 149, and 136, with the base peak at m/z = 43.[1][11] The fragmentation can proceed through α-cleavage, β-cleavage, and Retro-Diels-Alder rearrangements.[1]
Potential Biological Activity and Signaling Pathways
While there is no specific information on the biological activity of 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one, its structural similarity to ionones suggests potential for biological relevance. β-Ionone, in particular, has been studied for a variety of pharmacological effects.
β-Ionone has demonstrated anticancer, anti-inflammatory, and antimicrobial activities.[12] These effects are believed to be mediated through several mechanisms, including the activation of the olfactory receptor OR51E2 and the regulation of cell cycle proteins, pro- and anti-apoptotic proteins, HMG-CoA reductase, and pro-inflammatory mediators.[12] It is plausible that other ionone isomers, including the title compound, could exhibit similar biological activities. Further research is warranted to explore the pharmacological profile of 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one.
Visualizations
Logical Workflow for Synthesis and Purification
References
- 1. repository.aaup.edu [repository.aaup.edu]
- 2. 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one | C11H18O | CID 3016988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- | C11H18O | CID 117287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. researchgate.net [researchgate.net]
- 6. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Alpha-Ionone | C13H20O | CID 5282108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alpha-Ionone(127-41-3) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Spectroscopic Profile of 4-Acetyl-1-methylcyclohexene: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data available for 4-acetyl-1-methylcyclohexene (CAS No: 6090-09-1). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It is important to note that the initial query for "4-acetyl-1,3,3-trimethyl-1-cyclohexene" did not yield specific results; the data presented corresponds to the closely related and more commonly referenced compound, 4-acetyl-1-methylcyclohexene. This document compiles and presents key spectroscopic data in a structured format, outlines general experimental protocols for the techniques cited, and includes a visual representation of a typical spectroscopic analysis workflow.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 4-acetyl-1-methylcyclohexene, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 5.31 | s | 1H |
| 2.50-2.39 | m | 1H |
| 2.16-1.84 | m | 6H |
| 2.10 | s | 3H |
| 1.58 | s | 3H |
Source: ChemicalBook.[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm |
| 211.99 |
| 133.77 |
| 119.23 |
| 47.20 |
| 29.46 |
| 27.92 |
| 27.02 |
| 24.87 |
| 23.36 |
Source: ChemicalBook.[1]
Table 3: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) |
| 138 | 100 (M+) |
| 123 | 50 |
| 95 | 78 |
| 79 | 26 |
| 77 | 17 |
| 67 | 36 |
| 43 | 32 |
Source: ChemicalBook.[1]
Table 4: Infrared (IR) Spectroscopy Data
| Technique | Sample Form | Source of Spectrum |
| FTIR | Capillary Cell: Neat | Fluka Chemie AG, Buchs, Switzerland |
| ATR-IR | - | Aldrich |
Source: PubChem.[2]
Experimental Protocols
The following sections describe generalized experimental methodologies for the spectroscopic techniques used to characterize 4-acetyl-1-methylcyclohexene. These protocols are based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
A sample of 4-acetyl-1-methylcyclohexene is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid solvent interference in the proton spectrum.[3] The solution is then transferred to an NMR tube. The spectra are acquired on a spectrometer, such as a 400 MHz instrument.[1] For ¹H NMR, the spectral width is set to encompass the expected chemical shifts for organic molecules, typically from 0 to 12 ppm. For ¹³C NMR, a wider spectral width is used, for instance, from 0 to 220 ppm. Data is processed by applying a Fourier transform to the acquired free induction decay (FID).
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of ketones like 4-acetyl-1-methylcyclohexene, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated based on its volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer. In the case of the data presented, electron ionization (EI) at 70 eV was used.[1] This high-energy ionization method causes fragmentation of the molecule, and the resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole, to generate a mass spectrum.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
For a liquid sample like 4-acetyl-1-methylcyclohexene, the IR spectrum can be obtained using a neat sample. This can be done by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[4] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a drop of the sample is placed directly onto an ATR crystal (e.g., diamond or germanium).[4] The infrared beam is passed through the sample, and the absorbance of radiation at different wavenumbers (typically 4000 to 400 cm⁻¹) is measured, providing information about the functional groups present in the molecule.[4]
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Synthesis of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone, a valuable intermediate in organic synthesis. The primary synthesis route involves a Lewis acid-catalyzed Diels-Alder reaction between isoprene and mesityl oxide. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents key quantitative data in a structured format.
Core Synthesis Pathway: Lewis Acid-Catalyzed Diels-Alder Reaction
The principal industrial synthesis of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone, also known by its synonym 4-acetyl-1,3,3-trimethyl-1-cyclohexene, proceeds via a [4+2] cycloaddition, specifically a Diels-Alder reaction. In this reaction, isoprene acts as the conjugated diene and mesityl oxide serves as the dienophile. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which enhances the electrophilicity of the dienophile.
The reaction mechanism is initiated by the coordination of the Lewis acid (AlCl₃) to the carbonyl oxygen of mesityl oxide. This coordination polarizes the dienophile, making it more reactive towards the electron-rich diene, isoprene. The subsequent concerted [4+2] cycloaddition forms the six-membered cyclohexene ring. A final workup quenches the catalyst and allows for the isolation of the desired product.
Caption: Lewis Acid-Catalyzed Diels-Alder Synthesis Pathway.
Experimental Protocol
The following protocol is based on established industrial synthesis methods.[1]
Materials:
-
Isoprene
-
Mesityl Oxide
-
Aluminum Chloride (anhydrous)
-
Toluene (anhydrous)
-
10% Hydrochloric Acid Solution
-
10% Sodium Bicarbonate Solution
-
Water (deionized)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Jacketed glass reactor with mechanical stirrer, dropping funnel, and thermometer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus with a fractionating column (e.g., Goodloe packed column)
Procedure:
-
Reaction Setup: A suspension of aluminum chloride (63 g) in anhydrous toluene (2100 ml) is prepared in a jacketed glass reactor under an inert atmosphere. The mixture is stirred and cooled to 12-16 °C.
-
Addition of Dienophile: Mesityl oxide (441 g) is added to the stirred suspension while maintaining the temperature between 12-16 °C.
-
Addition of Diene: A solution of isoprene (1224 g) in anhydrous toluene (1800 ml) is added dropwise to the reaction mixture over a period of 1.5 hours. The temperature is maintained between 15-20 °C during the addition.
-
Reaction: The reaction mixture is stirred for approximately 48 hours at a temperature of 15-25 °C.
-
Workup: The reaction mixture is successively washed with 10% hydrochloric acid solution, water, and 10% sodium bicarbonate solution, followed by a final wash with water.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product (626 g) is then purified by vacuum distillation at 3 mm Hg using a short column. Further fractionation of the collected material (548 g) through a 12"x1" Goodloe packed column yields 478 g of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone.[1]
Caption: Experimental Workflow for Synthesis.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| Isoprene | 1224 g | [1] |
| Mesityl Oxide | 441 g | [1] |
| Aluminum Chloride | 63 g | [1] |
| Toluene (for AlCl₃ suspension) | 2100 ml | [1] |
| Toluene (for Isoprene solution) | 1800 ml | [1] |
| Reaction Conditions | ||
| Temperature (AlCl₃ suspension) | 12-16 °C | [1] |
| Temperature (Isoprene addition) | 15-20 °C | [1] |
| Reaction Time | ~48 hours | [1] |
| Yield | ||
| Crude Product | 626 g | [1] |
| Purified Product | 478 g | [1] |
| Purification Parameters | ||
| Distillation Pressure | 3 mm Hg | [1] |
Characterization Data
Reference Spectral Data for 4-acetyl-1-methylcyclohexene:
-
¹H NMR: Expected signals include those for methyl groups, methylene protons in the cyclohexene ring, a vinylic proton, and the acetyl group protons.
-
¹³C NMR: Expected signals include those for the carbonyl carbon, vinylic carbons, and aliphatic carbons of the methyl and cyclohexene ring.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ketone is expected around 1710 cm⁻¹.
Alternative Synthesis Strategies
While the Lewis acid-catalyzed Diels-Alder reaction is a prominent method, other synthetic approaches can be envisioned for the creation of the trimethyl-cyclohexenyl-ethanone scaffold. These include:
-
Stepwise Friedel-Crafts Acylation: A pre-formed trimethylcyclohexene ring could potentially be acylated using acetyl chloride and a Lewis acid catalyst. However, this approach may suffer from issues of regioselectivity.
-
Robinson Annulation: A suitably substituted enolate and α,β-unsaturated ketone could potentially be used in a Robinson annulation to construct the cyclohexenone ring system, followed by further modifications.
These alternative routes may offer advantages in terms of starting material availability or stereocontrol but often involve more steps and may result in lower overall yields compared to the direct Diels-Alder approach.
This technical guide provides a foundational understanding of the synthesis of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone. For further in-depth analysis and optimization, consulting the primary literature and patent filings is recommended.
References
An In-depth Technical Guide to the Synthesis of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol (EINECS 259-760-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, a chemical compound identified by EINECS number 259-760-9 and commonly known as Trimethylolpropane (TMP). This versatile triol is a crucial building block in various sectors of the chemical industry, serving as a precursor for alkyd resins, saturated polyesters, polyurethanes, synthetic lubricants, and plasticizers.[1][2] An estimated 200,000,000 kilograms of TMP are produced annually, underscoring its industrial significance.[3]
Core Synthesis Pathway
The industrial synthesis of Trimethylolpropane is a well-established two-step process. The reaction begins with the condensation of n-butyraldehyde with formaldehyde, followed by a Cannizzaro reaction.[2][3]
The primary starting materials for this synthesis are:
-
n-Butyraldehyde (n-BAL)
-
Formaldehyde
-
A basic catalyst, typically an alkali metal hydroxide such as sodium hydroxide.[1][4]
The synthesis proceeds through two key reactions: an aldol condensation followed by a crossed Cannizzaro reaction.[4]
Reaction Schemes:
1. Aldol Condensation: CH₃CH₂CH₂CHO + 2HCHO → CH₃CH₂C(CH₂OH)₂CHO[1]
2. Cannizzaro Reaction: CH₃CH₂C(CH₂OH)₂CHO + HCHO + NaOH → CH₃CH₂C(CH₂OH)₃ + HCOONa[1]
Experimental Protocol and Process Flow
While specific industrial parameters can vary, the general methodology for TMP synthesis involves the reaction of n-butyl aldehyde and formaldehyde in the presence of a basic catalyst.[4]
Illustrative Experimental Procedure:
An aqueous solution containing n-butyl aldehyde (NBAL), a 40% formaldehyde aqueous solution, and sodium hydroxide is prepared.[4] This mixture is then heated to allow for the reaction between NBAL and formaldehyde.[4] For instance, a reaction can be conducted at 50°C for one hour under atmospheric pressure.[4]
Following the reaction, unreacted formaldehyde is typically removed. The crude TMP is then extracted from the reaction mixture using a suitable solvent, such as methyl ethyl ketone.[4] The resulting crude product will contain impurities, including sodium formate, as well as low-boiling and high-boiling components that require further purification.[4]
The purification of TMP can be achieved through crystallization from solvents like acetone and ether, or by distillation under high vacuum.[2]
Quantitative Data
The following table summarizes key quantitative parameters that can be inferred from publicly available data. It is important to note that these values can be adjusted based on the specific process and desired yield.
| Parameter | Value | Reference |
| Molar Ratio of n-Butyraldehyde to Formaldehyde | Varies; formaldehyde is often used in excess | [1] |
| Molar Ratio of Basic Catalyst to n-Butyraldehyde | 1.0 to 2.0 | [4] |
| Reaction Temperature | 50 - 100 °C | [4][5] |
| Reaction Time | Approximately 1 hour for the initial reaction | [4] |
| Formaldehyde Concentration | Typically a 40% aqueous solution | [4] |
Process Visualization
To further elucidate the synthesis and purification process, the following diagrams have been generated.
Caption: Synthesis pathway of Trimethylolpropane.
Caption: General purification workflow for Trimethylolpropane.
References
- 1. WO2007102637A1 - Method for preparing trimethylolpropane - Google Patents [patents.google.com]
- 2. TRIMETHYLOLPROPANE (TMP) - Ataman Kimya [atamanchemicals.com]
- 3. Trimethylolpropane - Wikipedia [en.wikipedia.org]
- 4. US6344592B1 - Method of producing highly pure trimethylolpropane - Google Patents [patents.google.com]
- 5. Trimethylolpropane synthesis - chemicalbook [chemicalbook.com]
Physical and chemical characteristics of 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone, a ketone with applications in various scientific domains. This document details its properties, synthesis, and safety information, presented in a format tailored for research and development professionals.
Core Chemical and Physical Properties
1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone, also known by its synonym 4-acetyl-1,3,3-trimethyl-1-cyclohexene, is a cyclic ketone with a distinct molecular structure. The following tables summarize its key identifiers and physicochemical properties.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone[1] |
| CAS Number | 55695-36-8[1] |
| Molecular Formula | C₁₁H₁₈O[1] |
| Molecular Weight | 166.26 g/mol [1] |
| InChI | InChI=1S/C11H18O/c1-8-5-6-10(9(2)12)11(3,4)7-8/h7,10H,5-6H2,1-4H3[1] |
| SMILES | CC1=CC(C(CC1)C(=O)C)(C)C[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Boiling Point | 223 °C (Computed)[2] |
| Water Solubility | 109.9 mg/L at 25 °C (Estimated)[3] |
| Assay | 95.00 to 100.00% |
Synthesis and Experimental Protocols
The synthesis of 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone can be achieved through a Diels-Alder reaction followed by purification. A detailed experimental protocol is provided below.
Synthesis of 4-acetyl-1,3,3-trimethyl-1-cyclohexene[4]
Materials:
-
Mesityl oxide
-
Isoprene
-
Aluminum chloride
-
Toluene
-
10% Hydrochloric acid solution
-
10% Sodium bicarbonate solution
-
Water
Procedure:
-
To a stirred suspension of aluminum chloride (63 g) in toluene (2100 ml), add mesityl oxide (441 g) at a temperature of 12°-16° C.
-
Over a period of 1.5 hours, add a solution of isoprene (1224 g) in toluene (1800 ml) while maintaining the temperature between 15°-20° C.
-
Allow the reaction mixture to stir for approximately 48 hours at 15°-25° C.
-
Wash the reaction mixture successively with 10% hydrochloric acid solution, water, 10% sodium bicarbonate solution, and finally with water.
-
The resulting material is then distilled rapidly at 3 mm Hg using a short column to yield the crude product.
-
Fractionation of the crude product through a 12"×1" Goodloe packed column yields 4-acetyl-1,3,3-trimethyl-1-cyclohexene. The structure of the product is confirmed by 1H and 13C NMR.[4]
The synthesis pathway can be visualized as a logical workflow.
Spectroscopic Data
Safety and Handling
Detailed toxicological data for 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone have not been extensively determined.[3] General laboratory safety precautions should be followed when handling this compound. It is recommended for research purposes only and not for use in fragrance or flavor applications.[3] Standard handling procedures for ketones should be observed, including the use of personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area. For related compounds, hazards may include skin and eye irritation.
Conclusion
This technical guide provides a foundational understanding of 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone for scientific professionals. The provided synthesis protocol offers a clear pathway for its preparation, while the compiled physical and chemical data serve as a valuable resource for its application in research and development. Further experimental investigation into its spectroscopic and toxicological properties is warranted to expand its profile for broader scientific use.
References
- 1. Ethanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- | C11H18O | CID 117287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one | C11H18O | CID 3016988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2,2,4-trimethyl-3-cyclohexen-1-yl) ethanone, 55695-36-8 [thegoodscentscompany.com]
- 4. prepchem.com [prepchem.com]
- 5. 4-Acetyl-1-methylcyclohexene | C9H14O | CID 93019 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Trimethyl-cyclohexenyl Ketones: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the burgeoning research into the therapeutic applications of trimethyl-cyclohexenyl ketones, with a particular focus on the extensively studied β-ionone. This document is intended for researchers, scientists, and drug development professionals interested in exploring the pharmacological potential of this class of compounds. Herein, we consolidate key quantitative data, provide detailed experimental protocols for pivotal assays, and visualize the intricate signaling pathways modulated by these molecules.
Core Research Applications: A Snapshot
Trimethyl-cyclohexenyl ketones, naturally occurring compounds found in various plants, have demonstrated a remarkable range of biological activities. The most prominent member, β-ionone, has been identified as a promising scaffold for the development of novel therapeutics in oncology, inflammation, and infectious diseases.[1] Research has illuminated its ability to induce cancer cell death, mitigate inflammatory responses, and inhibit the growth of various microbes.
Quantitative Biological Activity of β-Ionone
To facilitate comparative analysis, the following tables summarize the key quantitative data on the biological efficacy of β-ionone across different therapeutic areas.
Table 1: Anticancer Activity of β-Ionone
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| DU145 | Prostate Carcinoma | Proliferation | 210 | [2] |
| LNCaP | Prostate Carcinoma | Proliferation | 130 | [2] |
| PC-3 | Prostate Adenocarcinoma | Proliferation | 130 | [2] |
| K562 | Human Leukemia | MTT | ~200 (significant inhibition) | [1] |
| MCF-7 | Breast Cancer | Proliferation | < 50 (significant inhibition) | [3] |
Table 2: Anti-Inflammatory Activity of β-Ionone Derivatives
| Compound | Assay | Key Findings | Reference |
| β-Ionone | LPS-induced NO, PGE2, TNF-α in BV2 microglia | Significant inhibition of NO, PGE2, and TNF-α secretion. | [2] |
| β-Ionone Derivatives | Inhibition of respiratory burst in human neutrophils | Four derivatives were active inhibitors. | [4] |
| β-Ionone Derivatives (5a, 5d) | Neutrophil chemotaxis | Potent inhibitors of neutrophil migration. | [4] |
Table 3: Antimicrobial Activity of β-Ionone and Related Compounds
| Compound | Organism | Activity | Key Findings | Reference |
| Ketone C18 (a β-ionone derivative) | Fusarium solani, Botrytis cinerea, Verticillium dahliae | Antifungal | 94-100% inhibition of spore germination at 0.005-0.05%. | [5] |
| Ketone C18 | Staphylococcus aureus, Streptococcus pyogenes, Micrococcus luteus | Antimicrobial | Showed antimicrobial activity. | [5] |
Key Signaling Pathways Modulated by β-Ionone
β-Ionone exerts its diverse biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of novel derivatives.
OR51E2-Mediated Signaling Cascade
A primary target of β-ionone is the olfactory receptor 51E2 (OR51E2), which is ectopically expressed in various tissues, including prostate cancer cells and retinal pigment epithelial cells.[6] Activation of OR51E2 by β-ionone initiates a downstream signaling cascade involving G-proteins, leading to the activation of the MAPK/ERK and PI3K/AKT pathways.[7][8]
References
- 1. researchhub.com [researchhub.com]
- 2. β-Ionone attenuates LPS-induced pro-inflammatory mediators such as NO, PGE2 and TNF-α in BV2 microglial cells via suppression of the NF-κB and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.co.jp]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Gene - OR51E2 [maayanlab.cloud]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The olfactory receptor OR51E2 activates ERK1/2 through the Golgi-localized Gβγ-PI3Kγ-ARF1 pathway in prostate cancer cells [frontiersin.org]
An In-depth Technical Review of 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one is a cyclic ketone with potential applications in fragrance chemistry and as a synthetic intermediate. This technical guide provides a comprehensive literature review of its chemical properties, plausible synthetic routes, and available toxicological data on structurally related compounds. While specific experimental protocols for its synthesis and detailed biological activity data are not extensively available in the reviewed literature, this paper compiles the existing information and proposes a viable synthetic pathway. All quantitative data is summarized for clarity, and key chemical transformations are visualized.
Chemical and Physical Properties
1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one, also known as 4-acetyl-1,3,3-trimethyl-1-cyclohexene, is a colorless to pale yellow liquid. Its fundamental properties are summarized in the table below.[1][2]
| Property | Value | Reference |
| IUPAC Name | 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethanone | [1] |
| CAS Number | 55695-36-8 | [1] |
| Molecular Formula | C₁₁H₁₈O | [1] |
| Molecular Weight | 166.26 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Not explicitly described in the literature | [2] |
Synthesis
A detailed experimental protocol for the synthesis of 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one is not explicitly available in the reviewed scientific literature. However, based on the principles of organic synthesis and known reactions for forming substituted cyclohexene rings, a plausible synthetic route is the Diels-Alder reaction.[3][4][5]
Proposed Synthetic Pathway: Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool in organic chemistry for the formation of six-membered rings.[3][5] The synthesis of the target molecule can be envisioned through the [4+2] cycloaddition of a suitable diene and dienophile. In this case, 2,4-dimethyl-1,3-pentadiene would serve as the diene, and methyl vinyl ketone would act as the dienophile.
Conceptual Experimental Protocol
While a specific protocol has not been found, a general procedure for a Diels-Alder reaction involving methyl vinyl ketone can be conceptualized as follows. This protocol is illustrative and would require optimization.
-
Reactant Preparation: Equimolar amounts of 2,4-dimethyl-1,3-pentadiene and methyl vinyl ketone are prepared. A suitable solvent, such as toluene or dichloromethane, would be chosen.
-
Reaction Setup: The diene is dissolved in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Initiation: The dienophile, methyl vinyl ketone, is added to the flask. The reaction may proceed at room temperature or require heating to initiate the cycloaddition. The use of a Lewis acid catalyst, such as aluminum chloride, could potentially accelerate the reaction and improve the yield, although this may also influence the regioselectivity of the product.
-
Monitoring: The progress of the reaction would be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture would be cooled to room temperature. The solvent would be removed under reduced pressure. The crude product would then be purified using column chromatography on silica gel to isolate the desired 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one.
-
Characterization: The structure of the purified product would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Analytical Characterization (Predicted)
Specific spectroscopic data for 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one is not available in the reviewed literature. However, based on its structure, the expected spectral characteristics can be predicted.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the vinyl proton on the cyclohexene ring, protons on the saturated carbons of the ring, the methyl groups attached to the ring, and the methyl group of the acetyl moiety. |
| ¹³C NMR | Resonances for the carbonyl carbon of the acetyl group, the sp² hybridized carbons of the double bond in the ring, the sp³ hybridized carbons of the ring, and the carbons of the methyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (166.26 g/mol ). Fragmentation patterns would likely involve cleavage of the acetyl group and fragmentation of the cyclohexene ring. |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration of the ketone (typically around 1715 cm⁻¹), and bands corresponding to C=C stretching of the alkene and C-H stretching and bending vibrations. |
Biological Activity and Toxicology
There is no specific biological activity or toxicological data available for 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one in the public domain. However, a safety assessment of a structurally related compound, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one, provides some insight into the potential toxicological profile of such molecules.
For 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one, studies have been conducted to evaluate its genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization potential.[6] The compound was found to be non-genotoxic in a BlueScreen assay.[6] The No-Observed-Adverse-Effect Level (NOAEL) in a repeated dose toxicity study was determined to be 10 mg/kg/day, based on observations of reduced weight gain and mild renal changes at higher doses.[6] These data on a related compound suggest that 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one would warrant similar toxicological evaluation before use in consumer products or as a pharmaceutical intermediate.
Conclusion
1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one is a compound with established chemical properties but limited publicly available information regarding its synthesis and biological activity. The Diels-Alder reaction between 2,4-dimethyl-1,3-pentadiene and methyl vinyl ketone presents a logical and viable route for its synthesis. Further research is required to establish a detailed experimental protocol, fully characterize the compound using modern analytical techniques, and thoroughly evaluate its biological and toxicological profile. The data on structurally similar compounds highlights the importance of such studies for any potential application. This review serves as a foundational guide for researchers and professionals interested in the further investigation and potential utilization of this molecule.
Future Work Flow
The following diagram outlines a logical workflow for future research on this compound.
References
- 1. 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one | C11H18O | CID 3016988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2,2,4-trimethyl-3-cyclohexen-1-yl) ethanone, 55695-36-8 [thegoodscentscompany.com]
- 3. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. A new approach to promoting sluggish Diels-Alder reactions: dihapto-coordination of the diene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
The Synthetic Retinoid EINECS 259-760-9 (Fenretinide): A Comprehensive Technical Review
An In-depth Guide for Researchers and Drug Development Professionals on the Discovery, History, and Mechanism of Action of Fenretinide (4-HPR)
Abstract
EINECS 259-760-9, chemically known as N-(4-hydroxyphenyl)retinamide (Fenretinide or 4-HPR), is a synthetic derivative of vitamin A (retinol) that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology.[1] This technical guide provides a comprehensive overview of the discovery, history, and multifaceted mechanism of action of Fenretinide. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental insights and a summary of key quantitative data from preclinical and clinical investigations.
Discovery and History
Fenretinide was first synthesized in the late 1960s by Robert J. Gander at the pharmaceutical company Johnson & Johnson.[2] Initially, the compound was investigated for dermatological applications, a common therapeutic area for retinoids. However, Fenretinide proved to be inactive in the intended dermatology assays, leading to the abandonment of its development for this purpose by the company.[2]
The trajectory of Fenretinide research shifted dramatically following the discovery by Ted Breitman at the National Institutes of Health (NIH) that retinoic acid could induce differentiation in leukemia cells.[2] This pivotal finding sparked interest in the broader application of retinoids in cancer therapy. Subsequently, Johnson & Johnson transferred the rights and inventory of Fenretinide to the National Cancer Institute (NCI) for further investigation in oncology.[2]
Early preclinical studies conducted by the NCI in the 1970s revealed Fenretinide's efficacy in preventing various cancers in animal models, including breast, lung, bladder, and prostate cancer.[2] A notable Italian clinical trial involving thousands of high-risk pre-menopausal women demonstrated its potential in breast cancer prevention.[2] Despite these promising results, the clinical development of Fenretinide has been hampered by its poor oral bioavailability, which limits the achievable plasma concentrations necessary for therapeutic efficacy.[3]
Physicochemical Properties and Synthesis
Fenretinide is a synthetic analog of all-trans-retinoic acid (ATRA).[4] The key structural difference lies in the replacement of the terminal carboxylic acid group of ATRA with an N-(4-hydroxyphenyl)amide group.[2] This modification significantly alters its biological properties, leading to a unique mechanism of action and a favorable toxicity profile compared to other retinoids.[4]
While the initial synthesis was performed in the late 1960s, various methods for its preparation and the synthesis of its analogs have since been described in the scientific literature. A common approach involves the reaction of all-trans-retinoic acid with 4-aminophenol.
Mechanism of Action
Fenretinide exhibits a complex and multifaceted mechanism of action that distinguishes it from other retinoids. It can induce cell death through both retinoid acid receptor (RAR)-dependent and -independent pathways.[5][6]
Receptor-Independent Induction of Apoptosis
A primary mechanism of Fenretinide's anticancer activity is the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the accumulation of ceramides.[1][2]
-
Reactive Oxygen Species (ROS) Generation: Fenretinide treatment leads to an increase in intracellular ROS levels.[6] This oxidative stress triggers downstream signaling cascades that culminate in apoptosis. The generation of ROS appears to be a critical and early event in Fenretinide-induced cell death.[7]
-
Ceramide Accumulation: The compound has been shown to cause the buildup of ceramide, a pro-apoptotic lipid second messenger, in tumor cells.[1]
Receptor-Dependent Pathways
While its receptor-independent actions are prominent, Fenretinide also interacts with nuclear retinoid receptors. It is a highly selective activator of specific RAR subtypes, particularly RARγ and to a lesser extent RARβ, while showing minimal activity with RARα and retinoid X receptors (RXRs) in transactivation assays.[8] This selective receptor activation likely contributes to its specific biological effects and favorable safety profile.[8]
Other Mechanisms
Fenretinide has also been shown to:
-
Inhibit Angiogenesis: It can modulate growth factors and their receptors that are associated with angiogenesis, the formation of new blood vessels that supply tumors.[5]
-
Modulate Signaling Kinases: Studies have indicated that Fenretinide can perturb various signaling kinases involved in cell growth and invasion, such as the JNK signaling cascade.[9]
-
Inhibit mTOR: It can suppress the activity of both mTORC1 and mTORC2 complexes, which are key regulators of cell growth and proliferation.[6]
The following diagram illustrates the key signaling pathways involved in Fenretinide's mechanism of action.
Caption: Key signaling pathways of Fenretinide.
Quantitative Data from Clinical Trials
Numerous clinical trials have investigated the safety and efficacy of Fenretinide in various cancers and other conditions. The following tables summarize key quantitative data from some of these studies.
Table 1: Phase I Clinical Trial Data for High-Dose Oral Fenretinide [10]
| Patient Population | Dose Range (mg/m²/day) | Maximum Tolerated Dose (MTD) | Key Toxicities | Achieved Plasma Levels (µM) |
| Adults | 500 - 3,400 | Not reached | Grade 1/2 dry skin, Grade 1/2 nyctalopia | 9 - 10 |
| Children | 350 - 3,300 | Not reached (Recommended Phase II dose ~2,500 mg/m²/day) | Increased intracranial pressure (idiosyncratic), hypoalbuminemia, hypophosphatemia, elevated transaminases | 3 - 8 |
Table 2: Phase II Clinical Trial in Advanced Breast Cancer and Melanoma [11]
| Cancer Type | Number of Patients | Dosing Regimen | Objective Response Rate |
| Advanced Breast Cancer | 15 | 200 mg/day (initial) | 0% |
| Advanced Melanoma | 16 | 200 mg/day (initial) | 0% |
Table 3: Phase II Chemoprevention Trial in Oral Pre-Malignant Lesions [12]
| Patient Population | Dosing Regimen | Objective Response Rate |
| Patients with oral leukoplakia | 900 mg/m² twice daily, days 1-7, every 3 weeks for 4 cycles | 20% (3 out of 15 patients) |
Experimental Protocols
Preparation of Hydrophilic Fenretinide Nanoparticles
This protocol describes a method to enhance the solubility of Fenretinide, a significant challenge in its clinical application.[13]
Objective: To prepare and characterize hydrophilic nanoparticle formulations of Fenretinide.
Materials:
-
Fenretinide (4-HPR)
-
Polyvinylpyrrolidone (PVP)
-
Methanol
-
Dichloromethane
-
Deionized water
Procedure:
-
Dissolve both Fenretinide and PVP in a 2:23 (v/v) mixture of methanol and dichloromethane. Ratios of PVP to Fenretinide of 3:1, 4:1, and 5:1 can be used.
-
Remove the solvents by rotary evaporation at 80°C and 100 RPM to obtain a thin film of Fenretinide and PVP.
-
Reconstitute the thin film with 3.0 mL of deionized water.
-
Sonicate the suspension using a bath sonicator to ensure complete recovery of the material, forming the nanoparticle formulation.
The following workflow diagram illustrates this process.
Caption: Workflow for preparing Fenretinide nanoparticles.
Assessment of ROS Generation in Cervical Carcinoma Cells
This protocol outlines a method to quantify the induction of ROS by Fenretinide in a cancer cell line.[14]
Objective: To determine if Fenretinide treatment increases the levels of reactive oxygen species in cervical carcinoma cells.
Materials:
-
Human cervical carcinoma C33A cells
-
Cell culture medium
-
Fenretinide (4-HPR)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Culture C33A cells to the desired confluency in appropriate cell culture plates.
-
Pre-incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Treat the cells with varying concentrations of Fenretinide (e.g., 0, 0.4, 1, 3, 10 µM) for a specified time (e.g., 1.5 hours).
-
Measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), using a fluorometer or visualize and quantify using fluorescence microscopy. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Conclusion and Future Directions
Fenretinide (this compound) is a synthetic retinoid with a rich history and a unique mechanism of action that holds significant promise for cancer therapy and chemoprevention. Its ability to induce apoptosis through receptor-independent pathways, primarily via ROS generation, sets it apart from other retinoids. Despite promising preclinical and early clinical findings, its development has been challenged by poor bioavailability.
Future research and development efforts should focus on:
-
Improved Formulations: The development of novel delivery systems, such as nanoparticle formulations, is crucial to enhance the bioavailability and therapeutic efficacy of Fenretinide.[13]
-
Combination Therapies: Investigating the synergistic effects of Fenretinide with other chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens.
-
Expanded Clinical Trials: Further well-designed clinical trials are needed to fully elucidate the therapeutic potential of Fenretinide in various cancers and other diseases, potentially utilizing newer, more bioavailable formulations.
The continued exploration of this fascinating molecule may yet unlock its full potential in the fight against cancer and other diseases.
References
- 1. Fenretinide - Wikipedia [en.wikipedia.org]
- 2. scitechdevelopment.com [scitechdevelopment.com]
- 3. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Radiosynthesis and Biological Evaluation of Fenretinide Analogues as Anticancer and Metabolic Syndrome-Preventive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Hydroxyphenyl retinamide is a highly selective activator of retinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fenretinide combines perturbation of signaling kinases, cell–extracellular matrix interactions and matrix metalloproteinase activation to inhibit invasion in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. escholarship.org [escholarship.org]
- 12. Phase II Chemoprevention Trial with High Dose Fenretinide for Oral Pre-Malignant Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Isomers of 4-acetyl-1,3,3-trimethyl-1-cyclohexene
This technical guide provides a comprehensive overview of 4-acetyl-1,3,3-trimethyl-1-cyclohexene, including its synthesis, potential isomers, and physicochemical properties. The information is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological characteristics of substituted cyclohexene derivatives.
Introduction
4-acetyl-1,3,3-trimethyl-1-cyclohexene is a ketone derivative of a substituted cyclohexene. While specific data for this compound and its isomers are limited in publicly available literature, this guide compiles the known information and provides data from structurally similar compounds to infer potential properties and analytical approaches. The core structure consists of a cyclohexene ring with a methyl group and an acetyl group, along with two geminal methyl groups. The positions of the double bond and the acetyl group give rise to several potential isomers, each with potentially unique chemical and biological properties.
Isomers of 4-acetyl-1,3,3-trimethyl-1-cyclohexene
Based on the core structure, several positional isomers of 4-acetyl-1,3,3-trimethyl-1-cyclohexene can be proposed. The location of the double bond and the acetyl group on the cyclohexene ring are the primary sources of isomerism. Additionally, the presence of a chiral center at the carbon bearing the acetyl group in some isomers introduces the possibility of stereoisomers (enantiomers and diastereomers).
A diagram illustrating the potential positional isomers is provided below.
Caption: Potential positional isomers of acetyl-1,3,3-trimethyl-cyclohexene.
Physicochemical and Spectroscopic Properties
Physical Properties of Analogous Compounds
| Property | Value | Compound |
| Molecular Formula | C11H18O | 4-acetyl-1,3,3-trimethyl-1-cyclohexene |
| Molecular Weight | 166.26 g/mol | 4-acetyl-1,3,3-trimethyl-1-cyclohexene |
| Boiling Point | 69 °C | 4-acetyl-1-methyl-1-cyclohexene[1] |
| Density | 0.944 g/mL | 4-acetyl-1-methyl-1-cyclohexene[1] |
| Refractive Index | 1.474 | 4-acetyl-1-methyl-1-cyclohexene[1] |
Spectroscopic Data of an Analogous Compound: 4-acetyl-1-methyl-1-cyclohexene
Spectroscopic data is crucial for the identification and characterization of isomers. The following tables summarize the available NMR and mass spectrometry data for 4-acetyl-1-methyl-1-cyclohexene.
¹H NMR Spectral Data of 4-acetyl-1-methyl-1-cyclohexene [2]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 5.39 | br s | =CH- |
| 2.53 | m | -CH(C=O)- |
| 2.17 | s | -C(=O)CH₃ |
| 1.9-2.2 | m | -CH₂- |
| 1.65 | s | =C-CH₃ |
¹³C NMR Spectral Data of 4-acetyl-1-methyl-1-cyclohexene
Note: Specific ¹³C NMR data for 4-acetyl-1-methyl-1-cyclohexene was not found in the search results. This section would typically include a table of chemical shifts and their corresponding carbon assignments.
Mass Spectrometry Data of 4-acetyl-1-methyl-1-cyclohexene [3]
| m/z | Relative Intensity (%) |
| 138 | 70.6 |
| 123 | 42.8 |
| 95 | 100.0 |
| 67 | 44.6 |
| 43 | 79.3 |
Experimental Protocols
Synthesis of 4-acetyl-1,3,3-trimethyl-1-cyclohexene
A known synthesis method for 4-acetyl-1,3,3-trimethyl-1-cyclohexene involves the reaction of mesityl oxide with isoprene in the presence of a Lewis acid catalyst.
Materials:
-
Mesityl oxide
-
Isoprene
-
Aluminum chloride (AlCl₃)
-
Toluene
-
10% Hydrochloric acid solution
-
10% Sodium bicarbonate solution
-
Water
Procedure:
-
A suspension of aluminum chloride (63 g) in toluene (2100 ml) is prepared in a reaction vessel equipped with a stirrer.
-
Mesityl oxide (441 g) is added to the stirred suspension at a temperature of 12-16 °C.
-
A solution of isoprene (1224 g) in toluene (1800 ml) is then added over a period of 1.5 hours, maintaining the temperature between 15-20 °C.
-
The reaction mixture is stirred for approximately 48 hours at 15-25 °C.
-
The mixture is then washed successively with 10% hydrochloric acid solution, water, 10% sodium bicarbonate solution, and finally with water.
-
The organic layer is separated and distilled under reduced pressure (3 mm Hg) using a short column to obtain the crude product.
-
Fractional distillation of the crude product yields purified 4-acetyl-1,3,3-trimethyl-1-cyclohexene.
This protocol is adapted from a known synthesis.[2]
General Protocol for Isomer Separation by Gas Chromatography (GC)
Due to the expected similarity in boiling points of the isomers, high-resolution capillary gas chromatography is the recommended method for their separation and analysis.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
High-resolution capillary column (e.g., DB-5ms, HP-5ms, or a chiral column if stereoisomers are targeted).
Procedure:
-
Sample Preparation: The sample containing the mixture of isomers is dissolved in a suitable solvent (e.g., dichloromethane, hexane) to an appropriate concentration (e.g., 1 mg/mL).
-
Injection: A small volume of the prepared sample (e.g., 1 µL) is injected into the GC inlet. The injector temperature is typically set to 250 °C.
-
Separation: The oven temperature program is optimized to achieve the best separation of the isomers. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 5-10 °C/min).
-
Detection: The separated components are detected by the FID or MS. The retention time of each peak is used for identification (by comparison with standards), and the peak area is used for quantification.
-
Data Analysis: The resulting chromatogram is analyzed to determine the number of isomers present and their relative abundance. If a mass spectrometer is used as the detector, the mass spectrum of each isomer can be obtained for structural elucidation.
The following diagram illustrates a general workflow for the synthesis and analysis of 4-acetyl-1,3,3-trimethyl-1-cyclohexene and its isomers.
Caption: General workflow for synthesis and analysis.
Potential Biological Activities
While no specific biological activities have been reported for 4-acetyl-1,3,3-trimethyl-1-cyclohexene or its isomers, other cyclohexane derivatives have shown a range of biological effects. For instance, some cyclohexane derivatives have been investigated for their antimicrobial and anti-inflammatory properties. The structural similarity of these compounds to various natural products suggests that they could be of interest in drug discovery programs. Further research is needed to explore the biological potential of 4-acetyl-1,3,3-trimethyl-1-cyclohexene and its isomers.
Conclusion
This technical guide has summarized the available information on 4-acetyl-1,3,3-trimethyl-1-cyclohexene and its potential isomers. While specific experimental data for these compounds are scarce, this guide provides a starting point for researchers by presenting a known synthesis, proposing potential isomeric structures, and offering generalized analytical protocols based on data from analogous compounds. Further research is warranted to isolate and characterize the individual isomers and to evaluate their physicochemical and biological properties. This will be crucial for unlocking their potential applications in various scientific and industrial fields, including drug development.
References
A Comprehensive Technical Guide to the Solubility of EINECS 259-760-9 (Fenretinide) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of the chemical compound identified by EINECS number 259-760-9, commonly known as Fenretinide or N-(4-hydroxyphenyl)retinamide (CAS: 65646-68-6). Fenretinide is a synthetic retinoid that has been extensively studied for its potential applications in oncology and other therapeutic areas. A critical aspect of its preclinical and formulation development is its solubility profile in various organic solvents. This document consolidates available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and provides visualizations to aid in the understanding of experimental workflows.
Core Compound Information
-
EINECS Number: 259-760-9
-
Chemical Name: N-(4-hydroxyphenyl)retinamide
-
Synonyms: Fenretinide, 4-HPR
-
CAS Number: 65646-68-6
-
Molecular Formula: C₂₆H₃₃NO₂
-
Molecular Weight: 391.55 g/mol
Quantitative Solubility Data
Fenretinide is characterized by its lipophilicity, leading to poor solubility in aqueous solutions but higher solubility in various organic solvents. The following table summarizes the available quantitative solubility data for Fenretinide in several common organic solvents. This data is essential for the preparation of stock solutions and formulations for in vitro and in vivo studies.
| Organic Solvent | Chemical Formula | Solubility (mg/mL) | Solubility (mM)¹ | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ~10, 25, 78, up to 100 | ~25.5, 63.8, 199.2, up to 255.4 | [1][2][3] |
| Ethanol | C₂H₅OH | ~10, 25 | ~25.5, 63.8 | [1][3] |
| Dimethylformamide (DMF) | C₃H₇NO | ~10 | ~25.5 | [1] |
¹ Molar concentrations are calculated based on a molecular weight of 391.55 g/mol . It is important to note that some sources indicate solubility up to 100 mM in both ethanol and DMSO. Another source suggests a solubility of up to 100 mg/mL in DMSO after ultrasonic treatment[4]. The variability in reported solubility values may be attributed to differences in experimental conditions, such as temperature, purity of the compound and solvent, and the method used for determination. For instance, one source specifies that moisture-absorbing DMSO can reduce solubility and advises the use of fresh DMSO[2].
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental step in its physicochemical characterization. The shake-flask method is a widely recognized and standardized technique for determining the equilibrium solubility of a substance and is recommended by the OECD Guideline for the Testing of Chemicals, Test No. 105, for substances with solubilities above 10⁻² g/L[5][6].
Detailed Protocol for the Shake-Flask Method
This protocol is a generalized procedure based on the principles of the shake-flask method.
1. Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved substance. The concentration of the dissolved substance in the saturated solution is then determined analytically.
2. Materials and Equipment:
- N-(4-hydroxyphenyl)retinamide (Fenretinide), solid
- High-purity organic solvents
- Glass flasks or vials with airtight stoppers
- Thermostatically controlled shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)
- Volumetric flasks and pipettes
3. Procedure:
- Preparation: Add an excess amount of Fenretinide to a glass flask. The excess solid is crucial to ensure that saturation is achieved.
- Solvent Addition: Add a known volume of the desired organic solvent to the flask.
- Equilibration: Seal the flask and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and the solvent. Preliminary studies are often conducted to determine the time required to reach equilibrium.
- Phase Separation: After the equilibration period, allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the sample at a controlled temperature.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, the supernatant can be filtered through a syringe filter that is compatible with the organic solvent.
- Dilution: Accurately dilute the collected saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the concentration of Fenretinide in the diluted solution using a validated HPLC-UV or LC-MS method. A calibration curve prepared with known concentrations of Fenretinide in the same solvent should be used for quantification.
4. Data Analysis: Calculate the solubility of Fenretinide in the organic solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The results are typically expressed in mg/mL or mol/L.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of Fenretinide using the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Determination.
This guide provides foundational information for researchers working with Fenretinide, emphasizing the importance of understanding its solubility characteristics for successful experimental design and drug development. For specific applications, it is recommended to experimentally verify the solubility under the exact conditions of the intended study.
References
A Technical Guide to the Thermochemical Data of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the thermochemical properties of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone. Currently, there is a notable absence of experimentally determined thermochemical data, such as enthalpy of formation, entropy, and heat capacity, for this specific compound in publicly available literature. This document provides a summary of the available computed physical and chemical properties. Furthermore, it outlines the standard experimental and computational methodologies that can be employed to determine the thermochemical data for this and similar organic molecules. A generalized workflow for such a determination is also presented. This guide serves as a foundational resource for researchers interested in the thermodynamic characterization of this compound, which may be relevant in fields such as fragrance science, organic synthesis, and drug development.
Introduction
1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone is a cyclic ketone with potential applications in various chemical industries. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and predicting its behavior in chemical reactions. However, a comprehensive search of scientific databases reveals a lack of published experimental thermochemical data for this molecule. This guide aims to bridge this gap by providing a summary of its known properties and detailing the established methods for determining its thermochemical data.
Compound Identification and Computed Properties
While experimental thermochemical data is unavailable, various chemical identifiers and computationally predicted properties for 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone are accessible through chemical databases.[1][2] These are summarized in Table 1.
Table 1: Chemical Identifiers and Computed Properties of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone
| Property | Value | Source |
| IUPAC Name | 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone | PubChem[1] |
| Synonyms | 4-acetyl-1,3,3-trimethyl-1-cyclohexene, Ethanone, 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)- | PubChem[1], thegoodscentscompany.com[2] |
| CAS Number | 55695-36-8 | PubChem[1] |
| Molecular Formula | C₁₁H₁₈O | PubChem[1] |
| Molecular Weight | 166.26 g/mol | PubChem[1] |
| XLogP3-AA | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 166.135765 g/mol | PubChem[1] |
| Monoisotopic Mass | 166.135765 g/mol | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
| Complexity | 223 | PubChem[1] |
Experimental Methodologies for Thermochemical Data Determination
The primary experimental technique for determining the enthalpy of formation of organic compounds is calorimetry. This involves measuring the heat released or absorbed during a chemical reaction.
Combustion Calorimetry
For organic compounds like ketones, combustion calorimetry is the most common method to determine the standard enthalpy of formation.
-
Principle: A known mass of the substance is completely burned in an excess of oxygen in a sealed container called a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.
-
Procedure:
-
A weighed sample of the compound is placed in a crucible inside the bomb calorimeter.
-
The bomb is sealed, pressurized with pure oxygen, and placed in a known volume of water.
-
The sample is ignited electrically.
-
The temperature change of the water is monitored until it reaches a maximum.
-
The heat capacity of the calorimeter system is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.
-
-
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation can then be derived using Hess's Law, by combining the experimental heat of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Reaction Calorimetry
For compounds that do not combust cleanly or are difficult to handle in a bomb calorimeter, reaction calorimetry offers an alternative.
-
Principle: The enthalpy change of a reaction involving the target compound is measured. If the enthalpies of formation of all other reactants and products are known, the enthalpy of formation of the target compound can be calculated.
-
Procedure: A well-defined reaction involving the compound of interest is carried out in a solution calorimeter. The heat absorbed or released is determined by measuring the temperature change of the solution and the calorimeter.
-
Applicability: This method is suitable for reactions such as hydrogenation, halogenation, or hydrolysis. The choice of reaction is critical and must be one that goes to completion with no side reactions.
Computational Methodologies for Thermochemical Data Prediction
With advancements in computational chemistry, it is possible to predict thermochemical data with reasonable accuracy, especially when experimental data is lacking.[3][4][5][6][7]
Ab Initio Composite Methods
High-accuracy composite methods are multi-step theoretical procedures designed to approximate the exact solution of the Schrödinger equation.[3][5][6]
-
Methods: Popular methods include the Gaussian-n (Gn) theories (e.g., G3, G3MP2, G4) and the Complete Basis Set (CBS) methods (e.g., CBS-QB3).[4][7]
-
Procedure: These methods involve a series of calculations at different levels of theory and with different basis sets. The results are then combined and extrapolated to estimate the energy of the molecule at a very high level of theory and with a complete basis set. Corrections for zero-point vibrational energy, core-valence electron effects, and relativistic effects are also included.[3][5][6]
-
Accuracy: For many organic molecules, these methods can predict enthalpies of formation to within 1-2 kcal/mol of experimental values.[4][7]
Density Functional Theory (DFT)
DFT is a more computationally efficient method that can be applied to larger molecules.
-
Principle: DFT methods calculate the electronic energy of a molecule based on its electron density rather than the full wavefunction.
-
Functionals: The accuracy of DFT calculations depends on the choice of the exchange-correlation functional. Common functionals for thermochemical predictions include B3LYP, M06-2X, and ωB97X-D.
-
Procedure: The geometry of the molecule is first optimized, and then its vibrational frequencies are calculated to determine the zero-point vibrational energy and thermal corrections. The enthalpy of formation can then be calculated using atomization or isodesmic reaction schemes.
-
Accuracy: While generally less accurate than high-level composite methods, modern DFT functionals can often provide enthalpies of formation with an accuracy of 2-4 kcal/mol for organic molecules.
Visualization of a General Workflow for Thermochemical Data Determination
The following diagram illustrates a generalized workflow for determining the thermochemical properties of a compound like 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone, combining both experimental and computational approaches.
References
- 1. 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one | C11H18O | CID 3016988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2,2,4-trimethyl-3-cyclohexen-1-yl) ethanone, 55695-36-8 [thegoodscentscompany.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A computational chemist's guide to accurate thermochemistry for organic molecules [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Quantum Chemical Analysis of 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines a comprehensive computational protocol for the quantum chemical analysis of 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone (C11H18O)[1]. The methodologies detailed herein are grounded in established quantum mechanical principles, primarily Density Functional Theory (DFT), which is widely applied to molecules of similar structure and complexity[2][3][4]. This guide provides a theoretical framework for determining the molecule's structural, vibrational, and electronic properties, offering foundational data crucial for applications in materials science, fragrance chemistry, and drug development. All proposed protocols are designed to be reproducible and provide a robust basis for further investigation.
Introduction
1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone is a ketone with a molecular weight of 166.26 g/mol [1]. As a derivative of trimethylcyclohexene, it belongs to a class of organic compounds with significant industrial and biological interest. Understanding its conformational landscape, electronic structure, and spectroscopic properties at a quantum level is essential for predicting its reactivity, intermolecular interactions, and potential biological activity.
This guide details a standardized computational workflow for characterizing this molecule. The proposed calculations will yield critical data points, including optimized molecular geometry, vibrational frequencies for spectroscopic analysis, and electronic properties such as frontier molecular orbital energies.
Proposed Computational Methodology
The following section describes a detailed protocol for the quantum chemical characterization of 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone. The workflow is designed to ensure high-quality, reproducible results.
Conformational Analysis and Geometry Optimization
Due to the flexible cyclohexene ring and the rotatable acetyl group, the molecule can exist in multiple conformations. A thorough conformational search is the first critical step to identify the global minimum energy structure.
Protocol:
-
Initial Structure Generation: The initial 3D structure of the molecule will be built using standard molecular modeling software.
-
Conformational Search: A systematic conformational search will be performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94), to explore the potential energy surface and identify low-energy conformers.
-
Quantum Mechanical Optimization: The lowest-energy conformers identified will be subjected to full geometry optimization using Density Functional Theory (DFT). A common and effective combination of functional and basis set for such organic molecules is B3LYP with the 6-311++G(d,p) basis set[3]. This level of theory provides a good balance between accuracy and computational cost.
-
Solvation Effects: To simulate realistic conditions, optimizations can be repeated in the presence of a solvent (e.g., water or ethanol) using an implicit solvation model like the Polarization Continuum Model (PCM).
Vibrational Frequency Analysis
Frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.
Protocol:
-
Frequency Calculation: A vibrational frequency analysis will be performed at the same level of theory as the final geometry optimization (e.g., B3LYP/6-311++G(d,p)).
-
Verification of Minima: The absence of imaginary frequencies in the output confirms that the optimized structure is a true local minimum on the potential energy surface.
-
Spectral Prediction: The calculated frequencies and intensities are used to generate theoretical IR and Raman spectra. These can be compared with experimental data for structural validation. A scaling factor (e.g., ~0.967 for B3LYP) is often applied to the calculated frequencies to better match experimental values.
Electronic Properties Calculation
Analysis of the electronic structure provides insight into the molecule's reactivity and kinetic stability.
Protocol:
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated from the optimized structure. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule[3].
-
Mulliken Charge Analysis: Atomic charges will be calculated using the Mulliken population analysis to quantify the charge distribution across the molecule.
Data Presentation
The quantitative results from the proposed calculations should be summarized in clear, structured tables for comparative analysis. The following are examples of how this data would be presented.
Table 1: Optimized Geometric Parameters (Illustrative) This table would contain key bond lengths, bond angles, and dihedral angles of the global minimum energy conformer.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C1 | C2 | 1.54 | |
| Bond Length | C=O | 1.23 | ||
| Bond Angle | C1 | C2 | C3 | 112.5 |
| Dihedral Angle | C1 | C2 | C3 | C4 |
Table 2: Calculated Vibrational Frequencies (Illustrative) This table would list the most significant vibrational modes and their corresponding frequencies.
| Mode Number | Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Assignment |
| 1 | 3050 | 2949 | High | C-H stretch (alkene) |
| 2 | 1725 | 1668 | Very High | C=O stretch (ketone) |
| 3 | 1450 | 1402 | Medium | CH₂ scissoring |
| 4 | 1210 | 1170 | High | C-C stretch |
Table 3: Key Electronic Properties (Illustrative) This table summarizes the calculated electronic structure data.
| Property | Value (Hartree) | Value (eV) |
| HOMO Energy | -0.235 | -6.39 |
| LUMO Energy | -0.041 | -1.12 |
| HOMO-LUMO Gap | 0.194 | 5.27 |
| Dipole Moment | - | 2.85 Debye |
Visualization of Computational Workflow
The logical flow of the proposed computational study is critical for ensuring a systematic investigation. The following diagram illustrates the workflow from initial structure generation to final data analysis.
References
- 1. 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one | C11H18O | CID 3016988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Computational study of the vibrational spectra of alpha- and beta-Keggin polyoxometalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] DFT Calculations and Molecular Docking Studies on a Chromene Derivative | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one from Mesityl Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application
1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one, also known as β-isophorone, is a cyclic ketone of interest in various fields of chemical synthesis. While its isomer, α-isophorone, is a widely produced industrial chemical, β-isophorone serves as a valuable intermediate in the synthesis of specialized molecules, including certain natural products and fragrance compounds.
The synthesis of 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one from mesityl oxide is a classic example of a Robinson annulation reaction.[1][2] This powerful ring-forming method involves a tandem Michael addition followed by an intramolecular aldol condensation.[1][2][3][4][5][6] In this specific transformation, the enolate of acetone acts as the Michael donor, adding to mesityl oxide (the Michael acceptor). The resulting 1,5-diketone intermediate then undergoes an intramolecular aldol condensation to form the six-membered ring of the target molecule.[2]
This document provides a detailed protocol for this synthesis, adapted from general Robinson annulation procedures, as a specific, high-yield direct synthesis is not prominently featured in the literature, with the isomerization of the more common α-isophorone often being the preferred route to the pure β-isomer.[7][8][9]
Reaction Mechanism: Robinson Annulation
The base-catalyzed reaction proceeds in two main stages:
-
Michael Addition: A base abstracts an α-proton from acetone to form a nucleophilic enolate. This enolate then attacks the β-carbon of the α,β-unsaturated ketone (mesityl oxide) in a conjugate addition, forming a new carbon-carbon bond and yielding a 1,5-dicarbonyl intermediate.[1][2][3]
-
Intramolecular Aldol Condensation: The same or another molecule of base removes a proton from an α-carbon of the 1,5-diketone, creating a new enolate. This enolate then attacks the other carbonyl group within the same molecule, forming a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone under the reaction conditions yields the final α,β-unsaturated ketone product, 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one.[1][2][3]
The regioselectivity of the final dehydration step determines the position of the double bond, leading to either the α- or β-isomer of isophorone. The formation of the non-conjugated β-isomer is generally less favorable thermodynamically compared to the conjugated α-isomer.
Figure 1. Reaction pathway for the synthesis of β-isophorone.
Experimental Protocol
This protocol describes a representative procedure for the base-catalyzed Robinson annulation of mesityl oxide with acetone. The yield of the desired β-isomer may be low, as the formation of α-isophorone is often the major pathway.
Materials and Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation under reduced pressure
-
Standard laboratory glassware
-
Nitrogen or Argon inert atmosphere setup
Reagents:
-
Mesityl oxide (reagent grade)
-
Acetone (ACS grade, dried over molecular sieves)
-
Sodium ethoxide (NaOEt) or other suitable base (e.g., potassium tert-butoxide)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble the 500 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is dry. The apparatus should be placed under an inert atmosphere of nitrogen or argon.
-
Preparation of the Base: In the reaction flask, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere. The amount of base should be catalytic, typically 5-10 mol% with respect to mesityl oxide.
-
Reactant Addition: Add an excess of dry acetone to the flask. This serves as both a reactant and a solvent. Cool the mixture to 0-5 °C using an ice bath.
-
Michael Addition: Slowly add mesityl oxide to the cooled acetone-base mixture from the dropping funnel over a period of 30-60 minutes with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically refluxed for 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the organic products.
-
Separate the organic layer and wash it sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product will likely be a mixture of α- and β-isophorone, unreacted starting materials, and other condensation byproducts. Purify the crude mixture by fractional distillation under reduced pressure to isolate the 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one. The isomers of isophorone have close boiling points, so a highly efficient distillation column is recommended.
Quantitative Data
The following table provides representative quantities for a laboratory-scale synthesis. The product yield is an estimate and will be highly dependent on the specific reaction conditions and the efficiency of the purification.
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Amount (moles) | Volume/Mass | Role |
| Mesityl Oxide | 98.14 | 0.858 | 0.2 | 22.8 mL (19.6 g) | Limiting Reagent |
| Acetone | 58.08 | 0.791 | 2.0 | 147 mL (116 g) | Reactant/Solvent |
| Sodium Ethoxide | 68.05 | - | 0.02 | 1.36 g | Catalyst |
| Anhydrous Ethanol | 46.07 | 0.789 | - | 100 mL | Solvent |
| Product (Estimated) | 166.26 | ~0.93 | - | Low Yield | Product |
Experimental Workflow Visualization
Figure 2. Step-by-step workflow for the synthesis.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Robinson Annulation | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US5276197A - Process for manufacture of beta-isophorone - Google Patents [patents.google.com]
- 8. EP0312735A2 - Process for the preparation of beta-isophorone from alpha-isophorone - Google Patents [patents.google.com]
- 9. epb.bibl.th-koeln.de [epb.bibl.th-koeln.de]
Application Note: GC-MS Analysis of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone in Fragrance Mixtures
Abstract
This application note presents a detailed protocol for the qualitative and quantitative analysis of the fragrance ingredient 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone (CAS No. 55695-36-8) in complex fragrance mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a member of the alkyl cyclic ketones, contributes to the scent profile of various consumer products.[1] The methodology outlined here provides a framework for researchers, scientists, and quality control professionals in the fragrance and consumer product industries to accurately identify and quantify this specific aroma compound. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis, and includes a discussion of expected mass spectral fragmentation and quantitative performance metrics.
Introduction
Fragrance compositions are complex mixtures of natural and synthetic volatile organic compounds.[2][3] The analysis of individual fragrance ingredients is essential for quality control, product development, and regulatory compliance. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds in intricate matrices such as perfumes and essential oils.[4] 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone is a synthetic fragrance ingredient valued for its contribution to the overall aroma of a product. Accurate and reliable analytical methods are crucial for ensuring product consistency and safety. This application note provides a comprehensive guide for the GC-MS analysis of this specific cyclic ketone.
Experimental Workflow
Materials and Methods
Reagents and Standards
-
Solvent: Ethanol or Methanol, GC grade or equivalent.
-
Internal Standard (IS): Tetradecane or Hexadecane, analytical standard grade.
-
Analyte Standard: 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone (CAS: 55695-36-8), analytical standard grade.
-
Calibration Standards: A series of calibration standards should be prepared by diluting the analyte standard in the chosen solvent to cover the expected concentration range in the samples.
Sample Preparation
-
Accurately weigh approximately 100 mg of the fragrance mixture into a 10 mL volumetric flask.
-
Dilute to volume with the selected solvent (e.g., ethanol) and mix thoroughly. A typical dilution factor is 1:100, but this may need to be adjusted based on the expected concentration of the analyte.
-
Add a known concentration of an appropriate internal standard (e.g., tetradecane at 10 mg/L).
-
Transfer an aliquot of the final solution into a 2 mL GC autosampler vial.
Instrumentation
A standard gas chromatograph coupled to a single quadrupole mass spectrometer is suitable for this analysis.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Split (Split ratio 50:1, or as appropriate) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent) |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-450 |
| Solvent Delay | 3 min |
Results and Discussion
Identification of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone
The molecular weight of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone (C₁₁H₁₈O) is 166.26 g/mol .[2] The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 166. Key fragment ions would likely arise from the loss of an acetyl group (CH₃CO, 43 u), leading to a significant peak at m/z 123. Further fragmentation of the trimethylcyclohexene ring would produce a series of characteristic lower mass ions. For definitive identification, it is crucial to analyze a certified reference standard under the same GC-MS conditions to obtain an experimental mass spectrum and retention time.
Quantitative Analysis
Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. The concentration of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone in the fragrance mixture can then be calculated from this curve.
Table 2: Typical Quantitative Performance Data for Fragrance Analysis by GC-MS
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Calibration Range (mg/L) | 1 - 100 |
| Limit of Detection (LOD) (mg/L) | ~0.5 |
| Limit of Quantification (LOQ) (mg/L) | ~1.5 |
| Repeatability (%RSD) | < 10% |
| Recovery (%) | 90 - 110% |
Note: These are typical values for fragrance analysis and should be experimentally determined for 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone during method validation.
Conclusion
The GC-MS method described in this application note provides a robust and reliable approach for the identification and quantification of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone in complex fragrance mixtures. The protocol is suitable for routine quality control and research applications in the fragrance industry. For accurate identification, it is imperative to use a certified reference standard to confirm the retention time and mass spectrum of the analyte. The quantitative method should be fully validated in the laboratory to ensure accuracy and precision.
References
Application Note: Structural Elucidation of 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one (EINECS 259-760-9) using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural elucidation of 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one, also identified by EINECS number 259-760-9 and CAS number 55695-36-8, using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols cover one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Predicted NMR data is presented in a structured table to aid in spectral interpretation. Additionally, a graphical workflow for the structural elucidation process is provided.
Introduction
Predicted NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one. These predictions are based on empirical data for substituted cyclohexenes and acetyl groups. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Atom No. | Structure | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| 1 | CH | 2.5 - 2.8 | 50 - 55 | C2, C6, C7, C8 |
| 2 | C(CH₃)₂ | - | 35 - 40 | C1, C3, C9, C10 |
| 3 | C= | - | 120 - 125 | C2, C4, C5, C11 |
| 4 | =CH | 5.2 - 5.4 | 130 - 135 | C2, C3, C5, C6 |
| 5 | CH₂ | 1.8 - 2.1 | 25 - 30 | C3, C4, C6 |
| 6 | CH₂ | 1.5 - 1.8 | 30 - 35 | C1, C2, C4, C5 |
| 7 | C=O | - | 208 - 212 | C1, C8 |
| 8 | CH₃ | 2.1 - 2.3 | 25 - 30 | C1, C7 |
| 9 | CH₃ | 0.9 - 1.1 | 28 - 33 | C2, C3, C10 |
| 10 | CH₃ | 0.9 - 1.1 | 28 - 33 | C2, C3, C9 |
| 11 | CH₃ | 1.6 - 1.8 | 20 - 25 | C3, C4 |
Note: The numbering of the atoms is for assignment purposes and may not follow IUPAC nomenclature rules.
Experimental Protocols
1. Sample Preparation
-
Weigh approximately 5-10 mg of 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse Program: zg30
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Spectral Width: 16 ppm in both dimensions
-
Number of Increments: 256
-
Number of Scans: 8
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Spectral Width (F2 - ¹H): 16 ppm
-
Spectral Width (F1 - ¹³C): 200 ppm
-
Number of Increments: 256
-
Number of Scans: 8
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (F2 - ¹H): 16 ppm
-
Spectral Width (F1 - ¹³C): 240 ppm
-
Number of Increments: 256
-
Number of Scans: 16
-
HMBC Delay (forⁿJCH): Optimized for 8 Hz
-
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct all spectra manually.
-
Baseline correct all spectra.
-
Reference the ¹H spectra to the TMS signal at 0.00 ppm and the ¹³C spectra to the CDCl₃ solvent peak at 77.16 ppm.
-
Integrate the ¹H NMR signals.
-
Analyze the coupling patterns in the ¹H NMR spectrum.
-
Analyze the cross-peaks in the 2D spectra to establish correlations.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one using the acquired NMR data.
Conclusion
The combination of one-dimensional and two-dimensional NMR experiments provides a robust methodology for the complete structural assignment of 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one. The ¹H and ¹³C NMR spectra give initial information on the types and numbers of protons and carbons. COSY experiments are used to establish proton-proton connectivities within individual spin systems. HSQC spectra correlate directly bonded protons and carbons, while HMBC spectra reveal long-range heteronuclear couplings, allowing for the connection of different molecular fragments. This comprehensive approach ensures an accurate and unambiguous structural elucidation, which is fundamental for research, development, and quality assurance in the chemical and pharmaceutical industries.
The Versatility of Cyclic Ketones in Crafting Pharmaceutical Intermediates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclic ketones, such as cyclopentanone and cyclohexanone, are pivotal starting materials and versatile intermediates in the synthesis of a wide array of pharmaceutical compounds. Their inherent reactivity, stemming from the carbonyl group, and the conformational constraints of their cyclic structures, allow for stereoselective and regioselective transformations, making them invaluable building blocks in the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of several key pharmaceutical intermediates derived from cyclic ketones, highlighting their broad utility in medicinal chemistry.
Cyclopentanone Derivatives in Pharmaceutical Synthesis
Cyclopentanone serves as a crucial precursor for various active pharmaceutical ingredients (APIs), including sedatives, appetite suppressants, and anti-inflammatory agents.[1][2] Its five-membered ring is a common motif in numerous biologically active molecules.
Synthesis of Cyclopentamine
Cyclopentamine, a sympathomimetic amine, has been historically used as an appetite suppressant.[1] It can be efficiently synthesized from cyclopentanone via reductive amination.
Experimental Protocol: Reductive Amination of Cyclopentanone to Cyclopentamine [3]
This protocol describes the synthesis of cyclopentamine from cyclopentanone and ammonia using a Raney Nickel catalyst under hydrogen pressure.
Materials:
-
Cyclopentanone (84 g, 1 mol)
-
Liquefied ammonia (3.5 mol)
-
Raney Ni-magnesium chloride catalyst (1 g)
-
Hydrogen gas
-
Petroleum ether
-
Autoclave
Procedure:
-
Charge an autoclave with 84 g (1 mol) of cyclopentanone and 1 g of Raney Ni-magnesium chloride catalyst.
-
Purge the autoclave with hydrogen gas to remove air.
-
Introduce 3.5 moles of liquefied ammonia into the autoclave.
-
Pressurize the autoclave with hydrogen to a pressure of 50-110 kg/cm ².
-
Heat the reaction mixture to 120-180 °C while stirring.
-
Maintain the reaction at this temperature and pressure for 1.5 hours.
-
After the reaction is complete, cool the autoclave to room temperature and vent the excess pressure.
-
Extract the reaction product twice with petroleum ether.
-
Purify the combined petroleum ether extracts by rectification to obtain cyclopentamine.
Data Presentation:
| Parameter | Value | Reference |
| Cyclopentanone Conversion | 98-99% | [3] |
| Selectivity to Cyclopentamine | 94-96% | [3] |
| Yield | 78-88.5% | [3] |
| Product Purity | 98% | [3] |
Experimental Workflow:
Caption: Workflow for the synthesis of cyclopentamine.
Synthesis of Anti-inflammatory 2,5-Dibenzylidene-cyclopentanone Derivatives
Derivatives of 2,5-dibenzylidene-cyclopentanone have shown potent anti-inflammatory and antioxidant activities.[4][5] These compounds can be synthesized through a base-catalyzed aldol condensation of cyclopentanone with aromatic aldehydes.
Experimental Protocol: Synthesis of 2,5-Dibenzylidene-cyclopentanone [5][6]
This protocol describes the general procedure for the synthesis of 2,5-dibenzylidene-cyclopentanone derivatives.
Materials:
-
Cyclopentanone (1 mmol)
-
Aromatic aldehyde (2 mmol)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve the aromatic aldehyde (2 mmol) in ethanol.
-
Add an aqueous solution of NaOH to the aldehyde solution with vigorous stirring.
-
Add cyclopentanone (1 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for a specified time until the reaction is complete (monitored by TLC).
-
Cool the mixture and collect the precipitated solid by filtration.
-
Wash the solid with water to remove excess base.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation:
| Derivative | Yield | Reference |
| 2,5-Dibenzylidene-cyclopentanone | 63-99% | [5] |
| 2,5-Bis-(4-hydroxy-benzylidene)-cyclopentanone | 63-99% | [5] |
| 2,5-Bis-(4-amino-benzylidene)-cyclopentanone | 63-99% | [5] |
Cyclohexanone Derivatives in Pharmaceutical Synthesis
Cyclohexanone is a versatile six-membered cyclic ketone that serves as a starting material for a range of pharmaceuticals, including anesthetics and anticonvulsants.[7]
Synthesis of Ketamine
Ketamine, a dissociative anesthetic, is synthesized from a cyclohexanone derivative.[8][9] A common route involves the reaction of 2-chlorobenzonitrile with a cyclopentyl Grignard reagent, followed by a ring expansion. A more recent, non-toxic procedure starts from cyclohexanone.[8]
Experimental Protocol: Five-Step Synthesis of Ketamine from Cyclohexanone [8]
This protocol outlines a modern, safer synthesis of ketamine.
Step 1: Synthesis of 1-(2-chlorophenyl)cyclohexan-1-ol
-
React cyclohexanone with 2-chlorophenyl magnesium bromide (a Grignard reagent).
Step 2: Dehydration to 1-(2-chlorophenyl)cyclohexene
-
Dehydrate the resulting alcohol in the presence of an acidic ionic liquid.
Step 3: Oxidation to 2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one
-
Oxidize the alkene with potassium permanganate (KMnO₄).
Step 4: Imination
-
React the hydroxy ketone intermediate with methylamine.
Step 5: Thermal Rearrangement to Ketamine
-
Heat the imine intermediate to induce rearrangement to ketamine.
Data Presentation:
| Step | Product | Key Reagents | Notes | Reference |
| 1 | 1-(2-chlorophenyl)cyclohexan-1-ol | 2-chlorophenyl magnesium bromide | Grignard Reaction | [8] |
| 2 | 1-(2-chlorophenyl)cyclohexene | Acidic ionic liquid | Dehydration | [8] |
| 3 | 2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one | KMnO₄ | Oxidation | [8] |
| 4 | Imine intermediate | Methylamine | Imination | [8] |
| 5 | Ketamine | Heat | Thermal Rearrangement | [8] |
Logical Relationship Diagram for Ketamine Synthesis:
Caption: Key steps in the synthesis of Ketamine.
Synthesis of an Intermediate for (S)-Oxybutynin
(S)-Oxybutynin is a muscarinic receptor antagonist used to treat overactive bladder. A key chiral intermediate can be synthesized via an L-proline-catalyzed asymmetric aldol reaction of cyclohexanone.[10]
Experimental Protocol: Asymmetric Aldol Reaction for (S)-Oxybutynin Intermediate [11]
This protocol describes the enantioselective synthesis of an aldol adduct from cyclohexanone and an aromatic aldehyde.
Materials:
-
Cyclohexanone (50 mmol)
-
Benzaldehyde (10 mmol)
-
(S)-proline (1 mmol)
-
Methanol
-
Water
Procedure:
-
In a flask, charge (S)-proline (115 mg, 1 mmol), methanol (1.33 mL), water (330 µL), and cyclohexanone (5.18 mL, 50 mmol).
-
Stir the mixture for 10 minutes at room temperature.
-
Cool the mixture to 0 °C.
-
Slowly add benzaldehyde (1.02 mL, 10 mmol) via syringe.
-
Seal the flask and stir the reaction mixture at room temperature for 30 hours.
-
Work up the reaction to isolate the aldol product.
Data Presentation:
| Parameter | Value | Reference |
| Diastereomeric Ratio (dr) | ≥ 20:1 | [10] |
| Enantiomeric Excess (ee) | 96% | [10] |
| Yield | 79% | [10] |
Baeyer-Villiger Oxidation of Cyclic Ketones
The Baeyer-Villiger oxidation is a powerful reaction that converts cyclic ketones into lactones, which are important intermediates in the synthesis of various natural products and pharmaceuticals.[12]
Synthesis of ε-Caprolactone from Cyclohexanone
ε-Caprolactone is a monomer used in the production of biodegradable polyesters. It can be synthesized from cyclohexanone using peracids as oxidants.[13]
Experimental Protocol: One-Pot Synthesis of Oligo(ε-caprolactone) [13]
This protocol describes the Baeyer-Villiger oxidation of cyclohexanone followed by in-situ oligomerization.
Materials:
-
Cyclohexanone
-
Perdecanoic acid (perC10)
-
Toluene or Cyclohexane (solvent)
Procedure:
-
Dissolve cyclohexanone in toluene or cyclohexane.
-
Add perdecanoic acid as the oxidant.
-
Heat the reaction mixture to 45-55 °C.
-
Maintain the reaction for 4 hours.
-
After the reaction, the oligo(ε-caprolactone) can be isolated.
Data Presentation:
| Parameter | Condition/Value | Reference |
| Optimal Temperature | 45-55 °C | [13] |
| Reaction Time | 4 hours | [13] |
| Most Effective Oxidant | Perdecanoic acid (perC10) | [13] |
Camphor as a Chiral Auxiliary
Camphor, a bicyclic ketone, is a readily available natural product that is widely used as a chiral auxiliary in asymmetric synthesis to control the stereochemical outcome of reactions.[14][15]
Synthesis of (-)-2,10-Camphorsultam
(-)-2,10-Camphorsultam is a versatile chiral auxiliary used in various asymmetric transformations.[16] It is synthesized from (-)-(camphorsulfonyl)imine.
Experimental Protocol: Synthesis of (-)-2,10-Camphorsultam [16]
This protocol describes the reduction of (-)-(camphorsulfonyl)imine to (-)-2,10-camphorsultam.
Materials:
-
(-)-(Camphorsulfonyl)imine
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF)
-
Soxhlet extractor
-
Methylene chloride
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
Set up a Soxhlet extractor with the thimble containing (-)-(camphorsulfonyl)imine.
-
Charge a flask with a suspension of LiAlH₄ in THF.
-
Heat the THF to reflux, allowing it to cycle through the Soxhlet extractor, slowly adding the imine to the reducing medium.
-
After the addition is complete, continue refluxing until the reaction is complete.
-
Cool the reaction and quench cautiously with water and aqueous NaOH.
-
Filter the mixture and extract the aqueous phase with methylene chloride.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude sultam from absolute ethanol to yield pure (-)-2,10-camphorsultam.
Data Presentation:
| Parameter | Value | Reference |
| Yield (crude) | 95% | [16] |
| Yield (after recrystallization) | 92% (combined crops) | [16] |
| Melting Point | 183–184°C | [16] |
Signaling Pathway Diagrams
Prostaglandin Biosynthesis (Cyclooxygenase Pathway)
Prostaglandins are lipid compounds that are derived from fatty acids and have hormone-like effects in animals. The synthesis of prostaglandins is initiated by the cyclooxygenase (COX) enzymes.[16][17][18]
Caption: The Cyclooxygenase (COX) pathway for prostaglandin synthesis.
Ketamine's Mechanism of Action
Ketamine primarily acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Its antidepressant effects are thought to be mediated through the modulation of glutamate neurotransmission, leading to the activation of downstream signaling pathways like the mTOR pathway, which promotes synaptogenesis.[2][6][12][19][20]
Caption: Simplified signaling pathway of Ketamine's antidepressant action.
References
- 1. US20200299224A1 - Ketamine flow synthesis - Google Patents [patents.google.com]
- 2. Cyclopentanone synthesis [organic-chemistry.org]
- 3. CN1063680A - The synthetic method of cyclopentamine - Google Patents [patents.google.com]
- 4. CN116924935A - Preparation method of cyclopentanone oxime - Google Patents [patents.google.com]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 15. york.ac.uk [york.ac.uk]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. WO2009137916A1 - Processes and intermediates for the preparation of oseltamivir and analogs thereof - Google Patents [patents.google.com]
- 18. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DE3918015A1 - METHOD FOR THE PRODUCTION OF MUSCON, INTERMEDIATE PRODUCTS FOR THIS METHOD AND THE PRODUCTION THEREOF - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Synthetic Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the essential protocols for the comprehensive characterization of synthetic fragrance compounds. The methodologies outlined below cover physicochemical, analytical, and sensory evaluation, ensuring a thorough understanding of a compound's properties and performance.
Physicochemical Characterization
A fundamental understanding of a synthetic fragrance compound's physicochemical properties is crucial for predicting its behavior, stability, and performance in various applications. Key parameters include vapor pressure, the octanol-water partition coefficient (logP), and stability under different conditions.
Vapor Pressure Determination
Vapor pressure is a critical factor influencing a fragrance's volatility and perception.[1][2][3][4][5] It dictates how readily a compound evaporates and becomes airborne, thus reaching the olfactory receptors. Accurate vapor pressure data is also essential for regulatory compliance, such as with REACH regulations, to control the release of Volatile Organic Compounds (VOCs).[1]
Experimental Protocol: Isothermal Thermogravimetric Analysis (TGA)
This method measures the mass loss of a substance as a function of temperature under controlled atmospheric conditions to determine its vapor pressure.
-
Instrument Calibration: Calibrate the thermogravimetric analyzer according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed amount of the synthetic fragrance compound (typically 5-10 mg) into a TGA sample pan.
-
Experimental Conditions:
-
Set the instrument to an isothermal temperature relevant to the intended application (e.g., 25°C for room temperature applications).
-
Use a constant flow of an inert gas, such as nitrogen, to maintain a stable atmosphere.
-
-
Data Acquisition: Monitor the mass loss of the sample over time. The rate of mass loss is proportional to the vapor pressure.
-
Calculation: The vapor pressure can be calculated using the Langmuir equation, which relates the rate of evaporation to the vapor pressure.
Table 1: Physicochemical Properties of Representative Synthetic Fragrance Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (Pa at 25°C) | logP |
| Linalool | C₁₀H₁₈O | 154.25 | 198 | 21.3 | 2.97 |
| Vanillin | C₈H₈O₃ | 152.15 | 285 | 0.002 | 1.21 |
| Galaxolide | C₁₈H₂₆O | 258.40 | 330 | 0.0002 | 5.9 |
| Limonene | C₁₀H₁₆ | 136.24 | 176 | 193 | 4.38 |
| Benzyl Acetate | C₉H₁₀O₂ | 150.17 | 212 | 2.9 | 1.96 |
Octanol-Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity (fat-solubility) versus hydrophilicity (water-solubility).[6][7][8][9] It is a critical parameter for predicting a fragrance's substantivity on skin and fabric, as well as its interaction with biological membranes.[6][10]
Experimental Protocol: Shake Flask Method (OECD Guideline 107)
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water.
-
Sample Preparation: Dissolve a known concentration of the synthetic fragrance compound in the n-octanol-saturated water.
-
Partitioning:
-
Combine the sample solution with an equal volume of water-saturated n-octanol in a separatory funnel.
-
Shake the funnel vigorously for a predetermined period to allow for partitioning between the two phases.
-
Allow the phases to separate completely.
-
-
Analysis: Determine the concentration of the fragrance compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[6]
Stability Testing
Stability testing evaluates the integrity of a fragrance compound under various environmental conditions, ensuring its quality and safety over its intended shelf life.[11][12][13][14] Factors such as light, temperature, and oxidation can degrade fragrance molecules.[14]
Experimental Protocol: Accelerated Stability Testing
-
Sample Preparation: Prepare multiple samples of the fragrance compound in its intended formulation (e.g., in an ethanol base).
-
Storage Conditions: Store the samples under accelerated conditions, such as elevated temperatures (e.g., 40°C, 50°C) and exposure to UV light, for a defined period (e.g., 1, 2, and 3 months).[11][14]
-
Analysis: At each time point, analyze the samples for changes in color, clarity, pH, and chemical composition using techniques like GC-MS.[13]
-
Evaluation: Compare the results to a control sample stored under normal conditions (e.g., room temperature, protected from light).
Spectroscopic and Chromatographic Analysis
Analytical techniques are essential for identifying and quantifying the components of a synthetic fragrance, ensuring its purity and consistency.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone technique for the analysis of volatile and semi-volatile fragrance compounds.[15][16][17][18] It separates the individual components of a mixture and provides their mass spectra for identification.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute the synthetic fragrance compound in a suitable solvent (e.g., ethanol, dichloromethane) to an appropriate concentration. Add an internal standard for quantitative analysis.
-
GC-MS System:
-
Injector: Split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: A temperature gradient program to separate compounds with a wide range of boiling points.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Analysis:
-
Identification: Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley).
-
Quantification: Calculate the concentration of each compound based on its peak area relative to the internal standard.
-
Table 2: Typical GC-MS Parameters for Fragrance Analysis
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas Flow Rate | 1 mL/min (Helium) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | 35-550 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound, aiding in its identification and characterization, especially for novel synthetic fragrances.[19][20][21][22][23] ¹H NMR is particularly useful for creating a "fingerprint" of a fragrance to detect counterfeits.[19][21]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve a small amount of the purified synthetic fragrance compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Spectrometer:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction, and integration).
-
Analyze the chemical shifts, coupling constants, and integration values to elucidate the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, providing a characteristic "fingerprint" of the compound.[24][25][26][27][28]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Setup: Ensure the ATR crystal is clean.
-
Background Scan: Collect a background spectrum of the empty ATR crystal.
-
Sample Analysis: Place a small drop of the liquid fragrance compound or a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups (e.g., C=O, O-H, C-H).
Sensory Evaluation
Sensory analysis provides a direct measure of the human perception of a fragrance, which is the ultimate determinant of its success.
Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation power of GC with the human nose as a detector to identify the specific compounds in a mixture that contribute to the overall aroma.[15][29][30]
Experimental Protocol: GC-O Analysis
-
GC System: The outlet of the GC column is split, with one part going to a conventional detector (e.g., FID or MS) and the other to a heated sniffing port.[29]
-
Panelist: A trained sensory analyst sniffs the effluent from the sniffing port and describes the odor and its intensity as each compound elutes.
-
Data Correlation: The olfactory data is correlated with the chromatographic data to identify the odor-active compounds.
Dynamic Olfactometry
Dynamic olfactometry is a standardized method (EN 13725) used to determine the odor concentration of a sample by diluting it with odorless air until it reaches the detection threshold of a trained sensory panel.[29][31][32][33]
Experimental Protocol: Dynamic Olfactometry
-
Sample Preparation: The synthetic fragrance is prepared at a specific concentration in a suitable solvent or matrix.
-
Olfactometer: The sample is introduced into a dynamic olfactometer, which dilutes it with a controlled flow of odorless air at various ratios.
-
Sensory Panel: A panel of trained and screened assessors is presented with the diluted samples in ascending order of concentration.
-
Threshold Determination: The odor concentration is determined as the dilution factor at which 50% of the panel can detect the odor.
Descriptive Sensory Analysis
Descriptive analysis involves a trained panel that identifies, describes, and quantifies the sensory attributes of a fragrance.[34][35][36][37]
Experimental Protocol: Descriptive Profiling
-
Panel Training: A panel of 8-12 individuals is trained to recognize and scale the intensity of various aroma attributes (e.g., floral, fruity, woody).
-
Sample Evaluation: The panelists evaluate the fragrance sample and rate the intensity of each identified attribute on a standardized scale.
-
Data Analysis: The data is statistically analyzed to generate a sensory profile or "fingerprint" of the fragrance.
Visualizations
Overall Characterization Workflow
References
- 1. The Importance of Vapor Pressure Testing in the Fragrance Industry: Ensuring REACH Compliance and Beyond [grabner-instruments.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. VAPOR PRESSURES OF FRAGRANCE COMPOUNDS DURING CONTROLLED EVAPORATION | Semantic Scholar [semanticscholar.org]
- 5. Predicting Vapour Pressures of Organic Compounds from Their Chemical Structure for Classification According to the VOCDirective and Risk Assessment in General - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. KR101230933B1 - Perfume Composition for Longlasting of Fragrance and the Method for Preparing thereof - Google Patents [patents.google.com]
- 8. app1-c89-pub.pressidium.com - Logp Chemistry [app1-c89-pub.pressidium.com]
- 9. docs.chemaxon.com [docs.chemaxon.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. orchadia.org [orchadia.org]
- 12. researchgate.net [researchgate.net]
- 13. umpir.ump.edu.my [umpir.ump.edu.my]
- 14. iltusa.com [iltusa.com]
- 15. gcms.cz [gcms.cz]
- 16. perfumersworld.com [perfumersworld.com]
- 17. Detection of Counterfeit Perfumes by Using GC-MS Technique and Electronic Nose System Combined with Chemometric Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The First Application of 1H NMR Spectroscopy for the Assessment of the Authenticity of Perfumes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. NMR provides effective discrimination of counterfeit perfumes | Bruker [bruker.com]
- 22. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 23. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Classification of Essential Oils with FT-IR [syntechinnovation.com]
- 27. florajournal.com [florajournal.com]
- 28. botanyjournals.com [botanyjournals.com]
- 29. Odour Detection Methods: Olfactometry and Chemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. media.timtul.com [media.timtul.com]
- 33. Olfactometry - dynamic olfactometry - Olfasense [olfasense.com]
- 34. researchgate.net [researchgate.net]
- 35. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 36. parfums-de-grasse.com [parfums-de-grasse.com]
- 37. What Is Fragrance Testing? | Wirral Sensory Services [wssintl.com]
Application Notes: Steam Distillation for the Extraction of Volatile Cyclic Ketones
Introduction
Steam distillation is a widely employed and efficient method for the extraction of volatile organic compounds, particularly essential oils, from plant materials. This technique is especially suitable for the isolation of heat-sensitive compounds like volatile cyclic ketones, which might decompose at their normal boiling points. By introducing steam into the distillation apparatus, the boiling point of the target compounds is lowered, allowing for their gentle extraction. These application notes provide an overview of the principles, applications, and a general protocol for the steam distillation of volatile cyclic ketones for researchers, scientists, and professionals in drug development.
Principle of Steam Distillation
Steam distillation relies on Dalton's Law of Partial Pressures, which states that the total pressure of a mixture of immiscible liquids is the sum of the partial pressures of the individual components. When steam is passed through the plant material, it creates a mixture with the volatile cyclic ketones. The mixture will boil when the sum of the vapor pressures of water and the volatile compounds equals the atmospheric pressure. Since the vapor pressure of the volatile ketones contributes to the total pressure, the boiling point of the mixture is lower than the boiling point of water (100°C at standard atmospheric pressure) and significantly lower than the individual boiling points of the high-molecular-weight cyclic ketones. This allows for the volatilization and subsequent co-distillation of the ketones with steam at a temperature that prevents their thermal degradation. The collected distillate, upon cooling, separates into an aqueous layer and an immiscible organic layer containing the extracted volatile cyclic ketones.
Applications in Research and Drug Development
The extraction of volatile cyclic ketones is of significant interest in various fields:
-
Pharmacology: Many cyclic ketones, such as camphor and menthone, possess important biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. Steam distillation provides a means to isolate these compounds for further pharmacological investigation and potential drug development.
-
Phytochemistry: Researchers utilize steam distillation to extract and analyze the chemical composition of essential oils from medicinal and aromatic plants. This is crucial for understanding the plant's secondary metabolism and for the quality control of herbal products.
-
Perfumery and Cosmetics: Volatile cyclic ketones are key components of many fragrances and are used in the formulation of various cosmetic products. Steam distillation is a primary method for obtaining these aromatic compounds from natural sources.
Quantitative Data Presentation
The yield and composition of extracted volatile cyclic ketones can vary significantly depending on the plant material, its pre-treatment, and the extraction method employed. The following tables summarize comparative data from various studies.
Table 1: Comparison of Essential Oil Yield from Different Extraction Methods
| Plant Material | Extraction Method | Yield (%) | Reference |
| Cinnamomum camphora leaves | Steam Distillation | < 0.5 | [1][2][3] |
| Cinnamomum camphora leaves | Supercritical CO2 Extraction | 4.63 | [1][2][3] |
| Mentha piperita | Steam Distillation | 1.31 | [4] |
| Mentha piperita | Soxhlet Extraction | 4.0 | [4] |
| Mentha piperita | Enfleurage | 0.95 | [4] |
| Carum carvi (Caraway) seeds | Hydrodistillation | ~7 mL/100g | [5] |
Table 2: Composition of Key Volatile Cyclic Ketones in Essential Oils Extracted by Steam/Hydrodistillation
| Plant Material | Cyclic Ketone | Content (%) | Reference |
| Cinnamomum camphora leaves | Camphor | 93.1 | [6] |
| Cinnamomum camphora wood | Camphor | 53.2 | [6] |
| Cinnamomum camphora (Eucalyptus oil) | D-camphor | 40.01 | [7] |
| Mentha piperita oil | Menthone | 15 - 32 | |
| Mentha arvensis oil | Menthone | 12 - 25 | [8] |
| Carum carvi (Caraway) oil | Carvone | 50.3 - 58.4 (relative to limonene) | [5] |
Experimental Protocols
This section provides a detailed methodology for the extraction of a volatile cyclic ketone, using the example of camphor from Cinnamomum camphora leaves.
Protocol: Steam Distillation of Camphor from Cinnamomum camphora Leaves
1. Materials and Equipment:
-
Fresh or dried leaves of Cinnamomum camphora
-
Distilled water
-
Steam generator (or a two-necked round-bottom flask for in-situ steam generation)
-
Distilling flask (large enough to hold the plant material and water)
-
Claisen adapter
-
Condenser (Liebig or Graham)
-
Receiving flask (e.g., Erlenmeyer flask or separatory funnel)
-
Heating mantle or Bunsen burner
-
Clamps and stands
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., dichloromethane or diethyl ether)
-
Rotary evaporator (optional)
2. Procedure:
-
Sample Preparation:
-
Thoroughly wash the Cinnamomum camphora leaves to remove any dirt or debris.
-
Air-dry the leaves or use them fresh. Comminuting the leaves (chopping or grinding) can increase the surface area and improve extraction efficiency.
-
-
Apparatus Setup:
-
Assemble the steam distillation apparatus as shown in the workflow diagram.
-
Place the prepared leaves into the distilling flask. Do not fill the flask more than halfway to prevent boiling over.[9]
-
Add distilled water to the distilling flask to just cover the plant material.[9]
-
If generating steam in-situ, ensure the flask is large enough to hold sufficient water for the duration of the distillation.
-
If using an external steam source, connect the steam inlet tube to the distilling flask, ensuring it extends below the surface of the water.
-
-
Distillation:
-
Begin heating the steam generator or the distilling flask.
-
Pass steam through the plant material. The steam will cause the volatile camphor to vaporize.
-
The mixture of steam and camphor vapor will travel to the condenser.
-
Ensure a steady flow of cold water through the condenser to efficiently cool and condense the vapor.
-
Collect the distillate, which will be a milky emulsion of camphor and water, in the receiving flask.[8]
-
Continue the distillation until the distillate runs clear, indicating that most of the volatile oil has been extracted.
-
-
Isolation of Camphor:
-
Transfer the collected distillate to a separatory funnel.
-
Add an appropriate organic solvent (e.g., dichloromethane) to the separatory funnel to extract the camphor from the aqueous layer.
-
Gently shake the funnel, periodically venting to release pressure.
-
Allow the layers to separate. The organic layer containing the camphor will typically be the bottom layer if using dichloromethane.
-
Drain the organic layer into a clean flask.
-
Repeat the extraction of the aqueous layer with fresh solvent two more times to maximize the yield.
-
Combine all organic extracts.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extract by adding anhydrous sodium sulfate until the drying agent no longer clumps together.
-
Decant or filter the dried organic solution to remove the sodium sulfate.
-
Remove the solvent using a rotary evaporator under reduced pressure or by simple distillation to obtain the crude camphor.
-
-
Analysis:
-
The yield of the extracted camphor can be determined gravimetrically.
-
The purity and composition of the extract can be analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Mandatory Visualization
Caption: Workflow for the extraction of volatile cyclic ketones using steam distillation.
Caption: Chemical structures of common volatile cyclic ketones.
References
- 1. Extraction of Camphor Tree Essential Oil by Steam Distillation and Supercritical CO2 Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. inspirajournals.com [inspirajournals.com]
- 5. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 6. The Chemical Profiling of Essential Oils from Different Tissues of Cinnamomum camphora L. and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS ANALYSIS OF THREE PLANTS ESSENTIAL OILS AND THEIR EFFECT ON BACTERIAL SPOT DISEASE OF TOMATO [mjpam.journals.ekb.eg]
- 8. US2662052A - Separation of menthol from mint oils by a fractional distillation process - Google Patents [patents.google.com]
- 9. studymoose.com [studymoose.com]
Application Notes & Protocols for Analytical Method Validation of Ethylhexylglycerin (EINECS 259-760-9) in Cosmetic Formulations
Introduction
Ethylhexylglycerin, identified by EINECS number 259-760-9 and CAS number 70445-33-9, is a multifunctional cosmetic ingredient commonly used as a preservative, emollient, and skin-conditioning agent.[][2] Its chemical name is 3-(2-ethylhexyloxy)propane-1,2-diol.[3][4][5] To ensure product quality and regulatory compliance, a robust and validated analytical method for the quantification of Ethylhexylglycerin in cosmetic formulations is essential.
This document provides a detailed application note and protocol for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of Ethylhexylglycerin in a cosmetic cream base. The validation parameters and protocols are established in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), which provides a comprehensive framework for the validation of analytical procedures.[6][7][8][9]
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
A GC-MS method is proposed for the analysis of Ethylhexylglycerin due to its volatility and the complexity of cosmetic matrices.[3] This technique offers excellent selectivity and sensitivity for the quantification of the analyte.
Instrumentation and Conditions (Hypothetical Example):
| Parameter | Specification |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | 100 °C (hold for 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MSD Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z (To be determined from mass spectrum) |
| Qualifier Ions | m/z (To be determined from mass spectrum) |
Experimental Protocols
Standard and Sample Preparation
a. Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ethylhexylglycerin reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
b. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
c. Sample Preparation: Accurately weigh 1 g of the cosmetic cream sample into a 50 mL centrifuge tube. Add 10 mL of methanol and vortex for 2 minutes to disperse the sample. Sonicate for 15 minutes and then centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial for analysis.
Method Validation Parameters
The validation of the analytical method will be performed according to ICH Q2(R1) guidelines, evaluating the following parameters:[6][7][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Validation Protocol
a. Specificity: Analyze a blank cosmetic cream matrix (without Ethylhexylglycerin) and a spiked sample to demonstrate the absence of interfering peaks at the retention time of Ethylhexylglycerin.
b. Linearity: Inject the working standard solutions (1, 5, 10, 25, 50 µg/mL) in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The linearity will be evaluated by the correlation coefficient (r²) of the linear regression analysis.
c. Range: The range will be established based on the linearity, accuracy, and precision data.
d. Accuracy: Perform a recovery study by spiking the blank cosmetic cream matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate. The accuracy will be expressed as the percentage recovery.
e. Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a cosmetic cream containing Ethylhexylglycerin at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst. The precision will be expressed as the relative standard deviation (%RSD).
f. Limit of Detection (LOD) and Limit of Quantification (LOQ): These will be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
g. Robustness: Introduce small, deliberate variations to the method parameters (e.g., GC oven temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the analytical results.
Data Presentation
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 1 | 15,234 | 2.1 |
| 5 | 76,170 | 1.8 |
| 10 | 151,980 | 1.5 |
| 25 | 380,100 | 1.2 |
| 50 | 758,900 | 1.0 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spike Level | Concentration Added (µg/mL) | Concentration Found (µg/mL, n=3) | Mean Recovery (%) | %RSD |
| 80% | 8 | 7.92 | 99.0 | 1.9 |
| 100% | 10 | 10.15 | 101.5 | 1.4 |
| 120% | 12 | 11.88 | 99.0 | 1.7 |
Table 3: Precision Data
| Parameter | n | Mean Concentration Found (µg/mL) | %RSD |
| Repeatability | 6 | 10.05 | 1.3 |
| Intermediate Precision | 6 | 10.12 | 1.8 |
Table 4: LOD and LOQ
| Parameter | Value |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Sample preparation workflow for cosmetic cream analysis.
References
- 2. cymitquimica.com [cymitquimica.com]
- 3. 3-(2-ethylhexyloxy)propane-1,2-diol - AIR analysis - Analytice [analytice.com]
- 4. 3-((2-Ethylhexyl)oxy)-1,2-propanediol | C11H24O3 | CID 9859093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
Application Notes and Protocols for the Olfactometry Analysis of 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the olfactometry analysis of the chemical compound 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one. While this specific molecule is not extensively characterized as a fragrance ingredient in publicly available literature, the following protocols outline the standard methodologies used to determine the olfactory properties of a novel or uncharacterized volatile compound. The described procedures are essential for researchers in the fields of sensory science, fragrance development, and toxicology to quantitatively and qualitatively assess its odor profile.
The protocols cover key aspects of olfactometry, including the determination of the odor detection threshold, characterization of the odor quality, and assessment of the perceived intensity and hedonic tone. Furthermore, a general overview of the olfactory signaling pathway is provided to contextualize the biological mechanism of odor perception.
Physicochemical Properties of 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one
A summary of the key physicochemical properties of the target compound is presented in Table 1. This information is crucial for designing appropriate analytical methods, particularly for gas chromatography.
| Property | Value | Source |
| IUPAC Name | 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone | PubChem |
| Molecular Formula | C11H18O | PubChem |
| Molecular Weight | 166.26 g/mol | PubChem |
| CAS Number | 55695-36-8 | PubChem |
Experimental Protocols
Gas Chromatography-Olfactometry (GC-O) Analysis
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[1] This method is instrumental in identifying which specific compounds in a mixture are responsible for its overall aroma.
Objective: To separate the volatile components of a sample containing 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one and to identify its odor-active regions.
Materials:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
Appropriate GC column (e.g., nonpolar DB-5 or polar DB-WAX).
-
High-purity helium or hydrogen as carrier gas.
-
Sample of 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one dissolved in a suitable solvent (e.g., ethanol).
-
Trained sensory panelists.
Protocol:
-
Sample Preparation: Prepare a dilution series of the compound in the chosen solvent. The concentrations should span a range that is likely to include the detection threshold.
-
GC Instrument Setup:
-
Install the selected GC column.
-
Set the oven temperature program. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C.
-
Set the injector and detector temperatures (typically 250°C).
-
Split the column effluent between the FID and the ODP. A 1:1 split is common.
-
-
Analysis:
-
Inject a known volume of the sample into the GC.
-
A trained panelist sniffs the effluent from the ODP throughout the chromatographic run.
-
The panelist records the time, duration, and a description of any detected odors.
-
Simultaneously, the FID records the chemical profile of the sample.
-
-
Data Analysis: Correlate the retention times of the odor events with the peaks from the FID to identify the odor-active compound.
Determination of Odor Detection Threshold
The odor detection threshold is the minimum concentration of a substance that can be detected by 50% of a given sensory panel.[2] This is a fundamental measure of an odorant's potency.
Objective: To determine the odor detection threshold of 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one using a standardized forced-choice method.
Materials:
-
Dynamic dilution olfactometer.
-
Compressed, purified, and humidified air.
-
Sample of 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one of known concentration.
-
A panel of at least 8 screened and trained assessors.
Protocol:
-
Panelist Selection and Training: Panelists should be selected based on their ability to detect a standard odorant (e.g., n-butanol) and should be trained on the testing procedure.
-
Sample Preparation: A known concentration of the target compound is prepared in a suitable solvent and introduced into the olfactometer's evaporation system.
-
Presentation Method: A three-alternative forced-choice (3-AFC) ascending concentration series is commonly used.[3] In this method, panelists are presented with three sniffing ports, one containing the diluted odorant and two containing blank air.
-
Testing Procedure:
-
The test begins at a very low concentration, below the expected threshold.
-
Panelists are instructed to sniff from all three ports and identify the one with the odor.
-
If a panelist makes a correct identification, the concentration is decreased for the next presentation. If they are incorrect, the concentration is increased.
-
This process is repeated for a series of concentrations to determine each panelist's individual threshold.
-
-
Data Analysis: The individual thresholds are geometrically averaged to calculate the panel's odor detection threshold. The results are typically expressed in parts per billion (ppb) or µg/m³.
Illustrative Data Presentation:
| Panelist | Individual Threshold (ppb) |
| 1 | 0.52 |
| 2 | 0.89 |
| 3 | 0.45 |
| 4 | 1.20 |
| 5 | 0.67 |
| 6 | 0.95 |
| 7 | 0.38 |
| 8 | 1.10 |
| Geometric Mean | 0.73 |
Odor Profile Analysis
This protocol aims to qualitatively describe the odor of the compound.
Objective: To create a descriptive odor profile for 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one.
Materials:
-
Glass sniffing jars with lids.
-
Odorless paper strips.
-
Sample of the compound at a concentration above its detection threshold.
-
A panel of trained descriptive assessors.
-
A lexicon of standard odor descriptors.
Protocol:
-
Sample Preparation: A small amount of the diluted compound is applied to the paper strips and placed in the sniffing jars. A blank (solvent only) is also prepared.
-
Panelist Training: Panelists are trained to use a standardized lexicon of odor descriptors to ensure consistency.
-
Evaluation:
-
Panelists sniff the samples and the blank in a randomized order.
-
They independently list the odor descriptors that best describe the sample's aroma.
-
A group discussion follows to reach a consensus on the primary and secondary odor characteristics.
-
-
Data Analysis: The frequency of each descriptor is tabulated to create an odor profile.
Illustrative Data Presentation:
| Odor Descriptor | Frequency (%) |
| Woody | 85 |
| Earthy | 65 |
| Camphoraceous | 40 |
| Green | 25 |
| Fruity | 15 |
Odor Intensity and Hedonic Tone Scaling
This protocol quantifies the perceived strength and pleasantness of the odor.
Objective: To measure the perceived intensity and hedonic tone of 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one at various concentrations.
Materials:
-
Samples of the compound at different concentrations.
-
A standardized intensity reference scale (e.g., a series of n-butanol solutions of increasing concentration).
-
A hedonic scale (e.g., a 9-point scale from -4 = extremely unpleasant to +4 = extremely pleasant).
-
Trained sensory panelists.
Protocol:
-
Intensity Scaling:
-
Panelists are presented with the samples of the target compound in a randomized order.
-
For each sample, they compare its perceived intensity to the n-butanol reference scale and assign a corresponding intensity value.[4]
-
-
Hedonic Tone Scaling:
-
Panelists then rate the pleasantness of each sample using the hedonic scale.[5]
-
-
Data Analysis: The average intensity and hedonic scores for each concentration are calculated.
Illustrative Data Presentation:
| Concentration (ppb) | Mean Intensity Score (0-9) | Mean Hedonic Score (-4 to +4) |
| 1 | 2.1 | 1.5 |
| 10 | 4.5 | 2.3 |
| 100 | 7.8 | 1.8 |
Olfactory Signaling Pathway
The perception of an odor begins with the interaction of a volatile molecule with olfactory receptors in the nasal cavity. This interaction initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.[6][7]
Pathway Description:
-
Binding: The odorant molecule binds to a specific Olfactory Receptor (a G-protein coupled receptor or GPCR) on the cilia of an olfactory sensory neuron.[6]
-
G-protein Activation: This binding activates an associated G-protein (G-olf).[6]
-
Second Messenger Production: The activated G-protein stimulates adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).[6]
-
Ion Channel Opening: cAMP binds to and opens ion channels, allowing an influx of sodium and calcium ions.
-
Depolarization: The influx of positive ions depolarizes the neuron, generating an action potential.
-
Signal Transmission: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain.
-
Signal Processing: In the olfactory bulb, the signal is processed and then relayed to the olfactory cortex, where the odor is perceived and identified.
Conclusion
The protocols detailed in these application notes provide a robust framework for the comprehensive olfactometry analysis of 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one. By systematically determining its odor detection threshold, characterizing its odor profile, and quantifying its perceived intensity and hedonic tone, researchers can build a complete sensory profile of this compound. This information is invaluable for its potential applications in the fragrance, food, and pharmaceutical industries, as well as for understanding its sensory impact and biological activity. The successful implementation of these protocols will enable a thorough and standardized evaluation, contributing to the broader knowledge of olfactory science.
References
- 1. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 2. env.go.jp [env.go.jp]
- 3. SOP 15 [engineering.purdue.edu]
- 4. fivesenses.com [fivesenses.com]
- 5. researchgate.net [researchgate.net]
- 6. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Reactome | Olfactory Signaling Pathway [reactome.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Cyclohexenones
Welcome to the technical support center for the synthesis of substituted cyclohexenones. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted cyclohexenones, offering potential causes and recommended solutions in a question-and-answer format.
Robinson Annulation Issues
Q1: My Robinson annulation reaction is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?
A1: Low yields in a Robinson annulation can stem from issues in either the initial Michael addition or the subsequent intramolecular aldol condensation.[1]
Potential Causes & Solutions:
-
Inefficient Michael Addition: The initial conjugate addition of the enolate to the α,β-unsaturated ketone may be slow or incomplete.
-
Troubleshooting Step: Isolate the 1,5-diketone Michael adduct before proceeding to the aldol condensation. This often improves overall yields by allowing optimization of each step independently.[2]
-
Recommendation: The Michael reaction is most effective when a stable enolate adds to an unhindered α,β-unsaturated ketone.[2] Ensure the purity of your α,β-unsaturated ketone, as polymerization can be an issue.
-
-
Unfavorable Aldol Condensation: The cyclization of the 1,5-diketone might not be proceeding as expected.
-
Troubleshooting Step: After the Michael addition, ensure conditions are appropriate for the intramolecular aldol reaction. This step is often promoted by heat.[3]
-
Recommendation: The intramolecular aldol condensation is generally favorable for forming a six-membered ring due to a stable transition state.[4] If issues persist, consider using a stronger base to facilitate the necessary enolate formation for cyclization.[3]
-
-
Side Reactions: Competing reactions, such as self-condensation of the ketone or polymerization of the Michael acceptor, can significantly reduce the yield.
-
Troubleshooting Step: Slowly add the α,β-unsaturated ketone to the reaction mixture containing the ketone and base. This maintains a low concentration of the acceptor, minimizing side reactions.
-
Recommendation: Vary the base and solvent. Some reactions may benefit from acid catalysis instead of base catalysis.[2]
-
Q2: I am using an unsymmetrical ketone in a Robinson annulation and obtaining the wrong regioisomer. How can I control the regioselectivity?
A2: Regioselectivity is a common challenge when using unsymmetrical ketones, as enolate formation can occur on either side of the carbonyl.[5] The choice of reaction conditions determines whether the kinetic or thermodynamic enolate is formed, leading to different products.
Control Strategies:
-
Thermodynamic Control (More Substituted Product): Using a protic solvent and a weaker base (e.g., NaOH, KOH) at higher temperatures allows the system to equilibrate and form the more stable, more substituted enolate. This is the typical outcome in many standard Robinson annulation procedures.
-
Kinetic Control (Less Substituted Product): To form the less sterically hindered enolate, use a strong, bulky, non-nucleophilic base (e.g., LDA) in an aprotic solvent at low temperatures (e.g., -78 °C). An alternative, classical approach is the Stork enamine synthesis , where the ketone is first converted to an enamine. The enamine will preferentially form at the less substituted position, and this intermediate is then used in the Michael addition.[6]
Logical Relationship: Regioselectivity in Robinson Annulation
Caption: Controlling regioselectivity in the Robinson annulation.
Stereocontrol and Purification
Q3: I need to synthesize a specific stereoisomer of a substituted cyclohexenone. What are the most effective strategies for achieving stereocontrol?
A3: Achieving high stereocontrol is critical, especially in pharmaceutical synthesis. Several strategies can be employed to control the formation of specific enantiomers or diastereomers.
Effective Strategies:
-
Organocatalysis: The use of chiral organocatalysts, such as L-proline, is highly effective for enantioselective Robinson annulations. The Hajos-Parrish-Eder-Sauer-Wiechert reaction, for example, produces the optically active Wieland-Miescher ketone with high enantiomeric excess.[7]
-
Enzymatic Desymmetrization: Ene-reductases can be used for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones by desymmetrizing prochiral cyclohexadienones, generating quaternary stereocenters with excellent enantioselectivity (up to >99% ee).[8]
-
Asymmetric Transfer Hydrogenation (ATH): Chiral ruthenium catalysts can be used for the enantioselective reduction of a cyclohexenone precursor to a chiral allylic alcohol, which can then be carried forward. This method provides access to both enantiomers.[9]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of the reaction, after which the auxiliary is cleaved.
Q4: I am struggling with the purification of my substituted cyclohexenone product. It seems to be volatile or unstable. What are some recommended purification techniques?
A4: Purification can be challenging due to the nature of some cyclohexenone derivatives.[9]
Purification Recommendations:
-
Column Chromatography: This is the most common method. Use a well-chosen solvent system (e.g., hexanes-EtOAc gradient) and consider using silica gel of appropriate activity. For volatile compounds, perform chromatography quickly and in a well-ventilated fume hood.
-
Distillation: For thermally stable, volatile compounds, distillation under reduced pressure can be effective.
-
Derivatization: If the ketone is unstable or difficult to handle, consider converting it into a more stable, crystalline derivative like an oxime by reacting it with hydroxylamine.[10] The oxime can be purified by crystallization and then hydrolyzed back to the ketone using aqueous acid.[10]
-
Immediate Use: For highly volatile or unstable intermediates, it may be best to proceed to the next synthetic step immediately after workup without full purification.[9]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the Nazarov cyclization, and how do they differ from other cyclohexenone syntheses?
A1: The Nazarov cyclization is a powerful 4π-electrocyclization reaction primarily used to synthesize cyclopentenones (five-membered rings), not cyclohexenones. The main challenges include:
-
Harsh Conditions: Often requires stoichiometric or super-stoichiometric amounts of strong Lewis or Brønsted acids.[11]
-
Regiocontrol: Controlling the position of the double bond in the final product can be difficult.[11]
-
Asymmetric Catalysis: Developing a general, catalytic, and enantioselective version remains a significant challenge, with issues like slow catalyst turnover and product inhibition.
This contrasts with methods like the Robinson annulation, which builds six-membered rings through a sequence of Michael addition and aldol condensation.[12]
Q2: What is the Wieland-Miescher ketone, and why is it a significant intermediate?
A2: The Wieland-Miescher ketone is a bicyclic enedione that is a key building block in the total synthesis of numerous natural products, particularly steroids, sesquiterpenoids, and diterpenes.[7][13] It contains the AB-ring structure of steroids, making it an extremely valuable and versatile starting material.[7][14] Its synthesis via an enantioselective proline-catalyzed Robinson annulation was a landmark achievement in organocatalysis.[7]
Q3: Can you provide a general experimental protocol for a proline-catalyzed synthesis of the Wieland-Miescher ketone?
A3: The following is a representative protocol for the enantioselective synthesis of the (S)-Wieland-Miescher ketone, adapted from the Hajos-Parrish reaction.[7]
Experimental Protocol: Enantioselective Synthesis of (S)-Wieland-Miescher Ketone
-
Reaction Setup: In a round-bottom flask, dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Catalyst Addition: Add L-proline (typically 3-10 mol%) to the solution and stir until it dissolves.
-
Substrate Addition: Add methyl vinyl ketone (MVK) (1.1-1.5 eq) to the mixture. The addition should be done carefully, potentially portion-wise or via syringe pump, to control the reaction temperature.
-
Reaction: Stir the mixture at room temperature for several hours to days. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the optically active Wieland-Miescher ketone.
Workflow: Troubleshooting Low Yield in Cyclohexenone Synthesis
Caption: A logical workflow for troubleshooting low-yield reactions.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of substituted cyclohexenones, providing a basis for comparison of different methodologies.
Table 1: Optimization of Reaction Conditions for a Three-Component Cyclohexenone Synthesis
This table shows the effect of different catalysts and solvents on the yield of a polysubstituted cyclohexenone.
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | None | Ethanol | 48 | 0 |
| 2 | Piperidine (20) | Ethanol | 6 | 92 |
| 3 | Piperidine (20) | Methanol | 8 | 85 |
| 4 | Piperidine (20) | Dichloromethane | 12 | 60 |
| 5 | Piperidine (20) | Acetonitrile | 10 | 75 |
| 6 | Piperidine (20) | Solvent-free | 12 | 55 |
| 7 | Pyrrolidine (20) | Ethanol | 7 | 88 |
| 8 | Triethylamine (20) | Ethanol | 15 | 45 |
(Data adapted from a representative one-pot, three-component synthesis.[15])
Table 2: Comparison of Ene-Reductases for Asymmetric Desymmetrization of Cyclohexadienones
This table compares the efficiency of two different enzymes in producing chiral 4,4-disubstituted 2-cyclohexenones.
| Substrate | Enzyme | Yield (%) | Enantiomeric Excess (ee, %) |
| 4,4-diphenyl-2,5-cyclohexadienone | YqjM | 78 | >99 |
| 4,4-diphenyl-2,5-cyclohexadienone | OPR3 | 55 | >99 |
| 4-(4'-fluorophenyl)-4-phenyl-2,5-cyclohexadienone | YqjM | 63 | >99 |
| 4-(4'-fluorophenyl)-4-phenyl-2,5-cyclohexadienone | OPR3 | 76 | >99 |
| 4-(4'-chlorophenyl)-4-phenyl-2,5-cyclohexadienone | YqjM | 35 | >99 |
| 4-(4'-chlorophenyl)-4-phenyl-2,5-cyclohexadienone | OPR3 | 77 | >99 |
(Data sourced from a study on the biocatalytic synthesis of chiral cyclohexenones.[8])
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Regioselectivity - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 8. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 11. thieme.de [thieme.de]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fiveable.me [fiveable.me]
- 14. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone and related ionone analogs.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which typically involves the acid-catalyzed cyclization of a pseudoionone-type intermediate.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor reaction progress using Gas Chromatography (GC). Extend reaction time or incrementally increase temperature as needed. |
| Byproduct Formation: Reaction conditions favoring side reactions (e.g., isomerization, polymerization). | Optimize catalyst concentration and temperature. Strong acids like sulfuric acid may favor different isomers, while weaker acids like phosphoric acid can offer better selectivity.[1] Ensure efficient heat removal to prevent thermal runaway which can lead to byproducts.[2] | |
| Purification Losses: Inefficient extraction or distillation. | Ensure complete phase separation during workup. Use fractional distillation under reduced pressure to separate the product from close-boiling isomers and byproducts. | |
| High Percentage of Isomeric Byproducts | Catalyst Choice: The type and concentration of the acid catalyst significantly influence isomer distribution (e.g., α- vs. β-ionone formation).[1][3] | For α-isomer selectivity, catalysts like 85% phosphoric acid (H₃PO₄) or boron trifluoride (BF₃) are often preferred.[1] For β-isomer formation, concentrated sulfuric acid is commonly used.[3] |
| Reaction Temperature: Temperature can affect the thermodynamic vs. kinetic control of the cyclization, leading to different isomer ratios. | Maintain strict temperature control. Lower temperatures often favor the formation of the kinetic product (α-isomer). | |
| Formation of Polymeric or Tar-like Byproducts | High Reaction Exothermicity: The cyclization of pseudoionone is highly exothermic, which can lead to polymerization if not controlled.[2] | Implement slow, controlled addition of the pseudoionone intermediate to the acid catalyst.[2] Utilize an efficient cooling bath and vigorous stirring to dissipate heat effectively.[2] |
| High Catalyst Concentration: Excessive acid concentration can promote polymerization and charring. | Use the minimum effective amount of catalyst. A catalyst-to-substrate ratio should be carefully optimized. | |
| Inconsistent Results Between Batches | Reagent Quality: Purity of starting materials (e.g., citral, ketones) and solvents can vary. | Use reagents of high purity and ensure solvents are anhydrous where required. |
| Process Control: Minor variations in temperature, addition rate, or stirring speed. | Standardize all reaction parameters and document them meticulously for each run. Utilize automated lab reactors for precise control. |
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts in the synthesis of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone and its isomers?
A1: The primary byproducts are typically structural isomers, such as other trimethyl-acetyl-cyclohexene variants (e.g., β-isomers). Under harsh conditions, such as high temperatures or strong acid concentrations, unidentified polymeric materials can also form due to the reaction's high exothermicity.[2] In some cases, oxidation can lead to hydroxylated or keto-derivatives.[4][5]
Q2: Which analytical techniques are best for monitoring the reaction and identifying byproducts?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique. It allows for the separation of different isomers and provides mass spectra for their identification and characterization.[6] A capillary column coated with a polar stationary phase like Carbowax 20M is often used for good separation of ionone isomers.[1]
Q3: How can I control the regioselectivity of the cyclization to favor the desired α-isomer?
A3: The choice of acid catalyst is crucial. Weaker acids, such as 85% phosphoric acid, are known to favor the formation of α-ionone over β-ionone.[1] Additionally, maintaining a low reaction temperature helps to suppress the transformation of the initially formed α-ionone into the more thermodynamically stable β-ionone.[2]
Q4: My reaction mixture turns dark brown or black. What is causing this and how can I prevent it?
A4: A dark coloration often indicates the formation of polymeric byproducts or charring, which is typically caused by uncontrolled exotherms or excessively strong acidic conditions.[2] To prevent this, ensure slow addition of the reactant to the acid, maintain a low temperature (e.g., -15°C to 15°C)[3], and use a solvent to help dissipate heat.
Q5: What is a typical workup and purification procedure for this synthesis?
A5: After the reaction is complete, the mixture is typically quenched by pouring it into ice water. The product is then extracted into an organic solvent (e.g., toluene). The organic phase is washed with a basic solution (like sodium bicarbonate) to neutralize residual acid, followed by washing with water until neutral. After drying the organic phase, the solvent is removed, and the crude product is purified by vacuum distillation.
Experimental Protocols
Protocol 1: Synthesis of Pseudo-Methyl Ionone Intermediate
This protocol is based on the aldol condensation of citral and butanone.[7]
-
Reaction Setup: To a temperature-controlled reactor under an inert nitrogen atmosphere, add citral (1.0 mol), butanone (2.5 mol), and a solvent such as methanol.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., pyrrolidine or aqueous NaOH).
-
Reaction: Maintain the temperature between 50-85°C and stir for 15-25 hours.[7]
-
Monitoring: Monitor the consumption of citral using GC until the residual amount is less than 0.5%.[7]
-
Workup: Neutralize the catalyst with a weak acid. Remove the solvent and excess butanone under reduced pressure to obtain the crude pseudo-methyl ionone.
Protocol 2: Acid-Catalyzed Cyclization
This protocol describes the cyclization of the pseudo-ionone intermediate.
-
Reaction Setup: To a reactor equipped with a dropping funnel and an efficient cooling system, add 85% phosphoric acid and cool to the desired temperature (e.g., 80°C).[1]
-
Reactant Addition: Slowly add the pseudo-methyl ionone intermediate to the stirred acid over a period of 1-2 hours, ensuring the temperature remains constant.
-
Reaction: After the addition is complete, continue stirring for a specified time.
-
Monitoring: Withdraw samples periodically for GC analysis to determine the ratio of isomers and the disappearance of the starting material.[1]
-
Quenching and Extraction: Pour the reaction mixture into a beaker of ice water. Extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer to remove residual acid, dry it over an anhydrous salt (e.g., MgSO₄), filter, and concentrate. Purify the final product by vacuum distillation.
Visualizations
Reaction Pathway
Caption: General synthesis pathway for 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone.
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis and purification issues.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. US5453546A - Method for the production of β-ionone from pseudoionone - Google Patents [patents.google.com]
- 4. Microbial Conversion of α-Ionone, α-Methylionone, and α-Isomethylionone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN108017525B - Synthesis method of alpha-iso-methyl ionone - Google Patents [patents.google.com]
Optimizing reaction conditions for the synthesis of 4-acetyl-1,3,3-trimethyl-1-cyclohexene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-acetyl-1,3,3-trimethyl-1-cyclohexene.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 4-acetyl-1,3,3-trimethyl-1-cyclohexene.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive or Insufficient Lewis Acid Catalyst (e.g., Aluminum Chloride) | Ensure the aluminum chloride is fresh, anhydrous, and used in stoichiometric amounts. Moisture can deactivate the catalyst. | The reaction should proceed as expected, leading to the formation of the desired product. |
| Low Reaction Temperature | While the initial addition of reagents is performed at a low temperature (12-20°C) to control the exothermic reaction, the reaction mixture should be allowed to stir at room temperature (15-25°C) for an extended period (approx. 48 hours) to ensure completion.[1] | An increase in the reaction temperature (within the recommended range) and time should lead to a higher conversion rate and improved yield. |
| Impure Reactants | Use freshly distilled isoprene and mesityl oxide to remove any polymers or inhibitors that could interfere with the reaction. | Pure reactants will lead to a cleaner reaction with fewer side products and a higher yield of the desired product. |
| Inefficient Quenching and Work-up | The reaction mixture should be carefully washed with 10% hydrochloric acid, water, and 10% sodium bicarbonate solution to remove the catalyst and any acidic or basic impurities.[1] | A thorough work-up procedure ensures the isolation of a purer crude product, which can improve the final yield after purification. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions due to High Temperature | Maintain the recommended temperature range during the addition of isoprene (15-20°C) to minimize the formation of byproducts such as 1,8-p-menthadiene.[1] | Lowering the reaction temperature can suppress side reactions and increase the selectivity for the desired product. |
| Carbocation Rearrangements | While Friedel-Crafts acylation is less prone to carbocation rearrangements than alkylation, using a well-controlled temperature and the appropriate Lewis acid can help minimize this. | A cleaner reaction profile with a higher proportion of the desired product. |
| Polymerization of Isoprene | Add the isoprene solution to the reaction mixture slowly and with efficient stirring to ensure it reacts with the mesityl oxide-catalyst complex rather than polymerizing. | A higher yield of the desired cycloaddition product and less insoluble polymeric material in the reaction flask. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-distillation of Impurities | Fractionation of the crude product through a packed column is recommended to separate the desired product from close-boiling impurities like 1,8-p-menthadiene.[1] | A higher purity of the final product. |
| Incomplete Removal of Catalyst | Ensure the washing steps during the work-up are thorough to completely remove the aluminum chloride, which can otherwise interfere with distillation. | A cleaner distillation with less residue and decomposition. |
| Thermal Decomposition | Distill the crude product under reduced pressure (e.g., 3 mm Hg) to lower the boiling point and prevent thermal decomposition of the product.[1] | A higher yield of the pure product with minimal degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of 4-acetyl-1,3,3-trimethyl-1-cyclohexene from mesityl oxide and isoprene?
A1: The reaction is believed to proceed via a Diels-Alder reaction between isoprene (the diene) and mesityl oxide (the dienophile), catalyzed by a Lewis acid like aluminum chloride. This is followed by an intramolecular Friedel-Crafts acylation.
Q2: Why is anhydrous aluminum chloride necessary as a catalyst?
A2: Aluminum chloride is a strong Lewis acid that activates the mesityl oxide for the Diels-Alder reaction and the subsequent intramolecular acylation. It must be anhydrous because moisture will react with it, reducing its catalytic activity.
Q3: Can other Lewis acids be used for this synthesis?
A3: While aluminum chloride is commonly used, other Lewis acids such as ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄) could potentially catalyze the reaction. However, optimization of the reaction conditions would be necessary for each catalyst.
Q4: What is the role of the washing steps with HCl and NaHCO₃ solution?
A4: The 10% hydrochloric acid wash is to quench the reaction and remove the aluminum chloride catalyst. The 10% sodium bicarbonate wash is to neutralize any remaining acid and remove any acidic byproducts.
Q5: How can I confirm the identity and purity of the final product?
A5: The structure of 4-acetyl-1,3,3-trimethyl-1-cyclohexene can be confirmed by spectroscopic methods such as ¹H and ¹³C NMR.[1] The purity can be assessed by gas chromatography-mass spectrometry (GC-MS).
Experimental Protocols
Primary Synthesis of 4-acetyl-1,3,3-trimethyl-1-cyclohexene [1]
Materials:
-
Mesityl oxide
-
Isoprene
-
Aluminum chloride (anhydrous)
-
Toluene
-
10% Hydrochloric acid solution
-
10% Sodium bicarbonate solution
-
Water
Procedure:
-
To a stirred suspension of aluminum chloride (63 g) in toluene (2100 ml), add mesityl oxide (441 g) at a temperature of 12°-16° C.
-
Over a period of 1.5 hours, add a solution of isoprene (1224 g) in toluene (1800 ml) while maintaining the temperature between 15°-20° C.
-
Stir the reaction mixture for approximately 48 hours at 15°-25° C.
-
Wash the reaction mixture successively with 10% hydrochloric acid solution, water, 10% sodium bicarbonate solution, and water.
-
Distill the washed organic material rapidly at 3 mm Hg using a short column to obtain the crude product.
-
Fractionally distill the crude product through a packed column to yield pure 4-acetyl-1,3,3-trimethyl-1-cyclohexene.
Visualizations
Caption: Experimental workflow for the synthesis of 4-acetyl-1,3,3-trimethyl-1-cyclohexene.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
Troubleshooting Peak Tailing in GC-MS Analysis of Cyclic Ketones: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the gas chromatography-mass spectrometry (GC-MS) analysis of cyclic ketones.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for cyclic ketones in GC-MS?
A1: Peak tailing for polar analytes like cyclic ketones in GC-MS is often a result of unwanted interactions within the analytical system. The primary causes can be categorized as follows:
-
Active Sites in the Inlet: The injector port is a common source of activity. Silanol groups on the surface of the glass liner, metal surfaces within the inlet, or contamination from previous injections can interact with the polar ketone functional group through hydrogen bonding, leading to peak tailing.[1][2][3]
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Column Issues: The analytical column itself can contribute to peak tailing. This can be due to:
-
Column Contamination: Buildup of non-volatile residues from the sample matrix on the head of the column can create active sites.[1]
-
Stationary Phase Degradation: Oxygen or moisture in the carrier gas can damage the stationary phase, exposing active silanol groups.[4]
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volumes and disrupt the sample flow path, causing peak distortion.[1][5]
-
-
Inappropriate Method Parameters:
-
Low Inlet Temperature: Insufficient temperature in the injector can lead to slow or incomplete vaporization of the cyclic ketones, resulting in a broadened and tailing peak.
-
Solvent Effects: A mismatch in polarity between the sample solvent and the stationary phase can cause poor sample focusing at the head of the column.[1]
-
-
Sample-Related Issues:
-
High Analyte Concentration: Injecting too concentrated a sample can overload the column, leading to peak fronting or tailing.
-
Matrix Effects: Complex sample matrices can introduce non-volatile components that contaminate the system and create active sites.
-
Q2: How can I systematically troubleshoot peak tailing for my cyclic ketone analysis?
A2: A logical, step-by-step approach is the most effective way to identify and resolve the source of peak tailing. The following workflow can guide your troubleshooting efforts:
Troubleshooting Guides
Issue: Peak tailing is observed for all peaks, including the solvent peak.
This generally indicates a physical problem in the system rather than a chemical interaction.
| Possible Cause | Recommended Solution |
| Poor Column Cut | Re-cut the column inlet, ensuring a clean, 90-degree cut. A jagged or angled cut can cause turbulence and peak distortion.[1][5] |
| Incorrect Column Installation | Verify the correct column installation depth in both the injector and detector as per the instrument manufacturer's guidelines. Improper positioning can create dead volumes.[1][5] |
| System Leak | Perform a leak check of the carrier gas lines, fittings, and septum. Leaks can disrupt the flow path and introduce oxygen, which can damage the column. |
Issue: Only the cyclic ketone peaks are tailing, while other non-polar compounds in the sample have good peak shape.
This suggests a chemical interaction between the polar cyclic ketones and active sites in the system.
| Possible Cause | Recommended Solution |
| Active Inlet Liner | Replace the inlet liner with a new, deactivated liner. For highly active compounds, consider using a liner with a more robust deactivation or one with glass wool to trap non-volatiles.[2][3] |
| Column Contamination | Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues that create active sites.[1] |
| Column Degradation | If trimming the column does not resolve the issue, the stationary phase may be damaged. Recondition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[4] |
| Low Inlet Temperature | Increase the inlet temperature in increments of 10-20°C. Insufficient temperature can lead to incomplete vaporization of the polar cyclic ketones. |
Data Presentation: Impact of Troubleshooting on Peak Shape
The following tables illustrate the expected improvement in peak asymmetry for a representative cyclic ketone (e.g., Cyclopentanone) after implementing various troubleshooting steps. The asymmetry factor (As) is calculated at 10% of the peak height; a value of 1 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing.
Table 1: Effect of Inlet Temperature on Peak Asymmetry
| Inlet Temperature (°C) | Peak Asymmetry (As) |
| 200 | 2.1 |
| 225 | 1.6 |
| 250 | 1.2 |
| 275 | 1.1 |
Table 2: Effect of Inlet Liner Type on Peak Asymmetry
| Liner Type | Peak Asymmetry (As) |
| Standard Non-Deactivated | 2.5 |
| Standard Deactivated | 1.5 |
| Ultra Inert Deactivated | 1.1 |
| Deactivated with Glass Wool | 1.3 |
Table 3: Effect of Column Maintenance on Peak Asymmetry
| Column Condition | Peak Asymmetry (As) |
| Old, Contaminated Column | 2.8 |
| After Trimming 15 cm | 1.7 |
| After Reconditioning | 1.4 |
| New Column | 1.0 |
Experimental Protocols
Protocol 1: GC Inlet Liner Deactivation (Silylation)
This protocol describes a general procedure for deactivating a glass inlet liner using a silylating agent to cap active silanol groups. Note: This procedure involves hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Glass inlet liners
-
5% Dimethyldichlorosilane (DMDCS) in toluene (or another appropriate silylating agent)
-
Toluene, HPLC grade
-
Methanol, HPLC grade
-
Nitrogen gas source
-
Beakers and forceps
-
Oven
Procedure:
-
Cleaning:
-
Submerge the liners in a beaker with methanol and sonicate for 15 minutes.
-
Rinse the liners thoroughly with fresh methanol.
-
Dry the liners in an oven at 120°C for at least 1 hour.
-
-
Silylation:
-
In a clean, dry beaker inside a fume hood, immerse the dry liners in the 5% DMDCS in toluene solution.
-
Allow the liners to soak for 15-30 minutes at room temperature.
-
-
Rinsing:
-
Carefully remove the liners from the silylating solution using forceps and rinse them thoroughly with toluene to remove excess reagent.
-
Rinse the liners with methanol to remove any remaining by-products.
-
-
Drying and Conditioning:
-
Dry the liners with a gentle stream of nitrogen gas.
-
Place the liners in an oven and condition them by slowly ramping the temperature to 250-300°C and holding for 1-2 hours. This removes any residual solvent and by-products.
-
-
Storage:
-
Allow the liners to cool in a desiccator and store them in a clean, sealed container until use.
-
Protocol 2: GC Column Conditioning
This protocol outlines a general procedure for conditioning a new GC column or reconditioning a column that shows signs of contamination or activity. Always refer to the specific instructions provided by the column manufacturer.
Materials:
-
GC-MS system
-
New or used GC column
-
Appropriate ferrules and nuts
Procedure:
-
Installation:
-
Install the column in the GC inlet, but do not connect it to the MS detector. Leave the detector end of the column open in the oven.[6]
-
Ensure all fittings are secure but not overtightened.
-
-
Purging:
-
Temperature Programmed Conditioning:
-
Set the initial oven temperature to 40-50°C.
-
Program the oven to ramp at a rate of 5-10°C/min to a final temperature that is 10-20°C above the maximum operating temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.[4]
-
Hold at the final temperature for 1-2 hours for a new column, or longer if the column is heavily contaminated. For MS detectors, it is recommended to condition the column overnight to ensure a stable baseline.
-
-
Cooling and Connection to Detector:
-
After conditioning, cool the oven down to the initial temperature of your method.
-
Turn off the carrier gas flow and carefully connect the column to the MS detector using the appropriate ferrule and nut.
-
-
System Equilibration and Blank Run:
-
Turn the carrier gas back on and allow the system to equilibrate.
-
Perform a blank run (injecting only solvent) to ensure a stable baseline and no ghost peaks before analyzing samples. You can check for common column bleed ions (m/z 73, 207, 281) to assess the cleanliness of the system.[6]
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Yield in the Synthesis of 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one
This technical support resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one. It provides targeted troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis, which is typically achieved via a Friedel-Crafts acylation of a corresponding trimethylcyclohexene isomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for producing 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one?
A1: The most direct and common method is the Friedel-Crafts acylation of a suitable 2,4,4-trimethylcyclohexene isomer with an acetylating agent, such as acetyl chloride or acetic anhydride. This reaction requires a Lewis acid catalyst to proceed.
Q2: My reaction yield is significantly lower than expected. What are the common causes?
A2: Several factors can contribute to low yields in this synthesis:
-
Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water in the reagents or glassware will deactivate the catalyst.
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount of the catalyst is often necessary.[1]
-
Suboptimal Temperature: The reaction rate may be too low at decreased temperatures, while higher temperatures might promote side reactions. Careful temperature control is crucial.
-
Side Reactions: Polymerization of the starting alkene under acidic conditions is a common side reaction that consumes starting material.
-
Carbocation Rearrangements: The intermediate carbocation may undergo rearrangements to form more stable, albeit incorrect, product isomers.
Q3: I'm observing several unexpected peaks in my crude product analysis. What are these byproducts likely to be?
A3: The presence of multiple products is a frequent challenge. These can include:
-
Positional Isomers: Acylation can occur at different positions on the trimethylcyclohexene ring, resulting in various isomers of the target molecule.
-
Polymerized Alkene: The acidic reaction conditions can induce polymerization of the starting trimethylcyclohexene.
-
Products of Rearrangement: Hydride or methyl shifts in the carbocation intermediate can lead to the formation of structurally different ketone products.
-
Unreacted Starting Materials: Incomplete conversion will leave starting alkene and acylating agent in the mixture.
Q4: How can I improve the selectivity of the reaction and minimize byproduct formation?
A4: To enhance selectivity and reduce byproducts, consider the following strategies:
-
Temperature Control: Maintaining a low and consistent reaction temperature can often suppress unwanted side reactions and improve selectivity.
-
Choice of Lewis Acid: Milder Lewis acids, such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃), may offer better selectivity compared to the highly reactive aluminum chloride.
-
Order of Reagent Addition: A slow, dropwise addition of the acetylating agent to the mixture of the alkene and Lewis acid can help to control the reaction's exothermicity and reduce the formation of byproducts.
-
Solvent Selection: Employing a non-polar solvent can sometimes disfavor polymerization side reactions.
Q5: What are the most effective methods for purifying the final product?
A5: For the purification of 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one, the following techniques are recommended:
-
Vacuum Distillation: As the product is a liquid ketone, distillation under reduced pressure is a suitable method for purification, especially for larger scales.
-
Column Chromatography: For smaller scales or to achieve very high purity, column chromatography using silica gel with a gradient of a non-polar eluent system (e.g., hexane and ethyl acetate) is effective for separating the desired ketone from nonpolar byproducts and polar impurities.[2]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Step |
| Low or No Product Formation | Moisture in the reaction system has deactivated the Lewis acid catalyst. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly opened or purified reagents. |
| An insufficient molar ratio of Lewis acid was used. | Increase the amount of Lewis acid to at least a 1:1 molar ratio with the acylating agent. | |
| The reaction temperature is too low, leading to a slow reaction rate. | Cautiously and incrementally increase the reaction temperature while monitoring the progress using TLC or GC. | |
| Multiple Products Observed | The starting alkene or the product has undergone isomerization. | Experiment with a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂). Adjust the reaction temperature to find an optimal balance between reaction rate and selectivity. |
| The starting alkene has polymerized. | Consider using a less reactive Lewis acid. Add the alkene reactant slowly to the reaction mixture to maintain a low concentration. | |
| Formation of a Dark, Tarry Crude Product | Significant polymerization or decomposition has occurred. | Conduct the reaction at a lower temperature. Reduce the overall reaction time. Ensure a rapid and efficient quenching of the reaction at its conclusion. |
| Difficulty in Product Purification | Byproducts and isomers have very similar physical properties (e.g., boiling point). | For distillation, use a fractional distillation column with a higher number of theoretical plates. For column chromatography, screen different eluent systems to achieve better separation.[2] |
Quantitative Data Summary
The following table provides an illustrative summary of how reaction conditions can influence the yield of the desired product. Note that these are representative values for Friedel-Crafts acylation reactions and should be used as a starting point for optimization.
| Entry | Lewis Acid | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Expected Yield Range (%) |
| 1 | AlCl₃ | Acetyl Chloride | Dichloromethane | 0 to 25 | 4 | 40 - 60 |
| 2 | FeCl₃ | Acetyl Chloride | Dichloromethane | 25 | 6 | 30 - 50 |
| 3 | ZnCl₂ | Acetic Anhydride | 1,2-Dichloroethane | 50 | 8 | 20 - 40 |
| 4 | AlCl₃ | Acetic Anhydride | Dichloromethane | 0 to 25 | 4 | 35 - 55 |
Experimental Protocol (General Procedure)
Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions and starting material isomers.
-
Apparatus Setup: All glassware (a three-necked round-bottom flask, a dropping funnel, and a condenser with a drying tube) must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon.
-
Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in a dry, inert solvent such as dichloromethane. Cool the suspension to 0 °C using an ice-water bath.
-
Reactant Addition: In the dropping funnel, prepare a solution of 2,4,4-trimethylcyclohexene (1.0 equivalent) and acetyl chloride (1.0 equivalent) in the same dry solvent. Add this solution dropwise to the stirred suspension of aluminum chloride over a period of 30 to 60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Reaction Quench and Work-up: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of crushed ice, followed by a cold, dilute solution of hydrochloric acid.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic extracts and wash sequentially with a saturated solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to obtain the pure 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one.
Visualizations
Caption: General pathway of the Friedel-Crafts acylation.
Caption: A logical flow for troubleshooting low product yield.
Caption: Key experimental parameters affecting the reaction outcome.
References
Technical Support Center: Stability of 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone under storage. The information is presented in a question-and-answer format to directly address potential user queries and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone?
A1: For long-term stability, it is recommended to store 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone in a tightly sealed container, protected from light, in a cool, dry place. A refrigerated environment (2-8°C) is preferable. For extended storage, an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation.
Q2: What is the expected shelf-life of this compound?
A2: Under optimal storage conditions, the compound is expected to be stable for at least two years. However, we recommend re-analyzing the material after one year to ensure it meets the required purity specifications for your experiments.
Q3: Are there any known incompatibilities for this compound?
A3: Yes, 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation.
Q4: Can I store the compound in a solution?
A4: While short-term storage in a suitable inert solvent may be acceptable for stock solutions, long-term storage in solution is not recommended as it may accelerate degradation. If storage in solution is necessary, use a high-purity, dry, aprotic solvent, store at low temperature, and protect from light. Re-evaluate the purity of the solution before use if stored for an extended period.
Troubleshooting Guides
Issue 1: I have observed a change in the color of the compound from colorless/pale yellow to a more intense yellow or brownish hue.
-
Q: What could be the cause of the color change?
-
A: A change in color often indicates degradation of the compound. This can be due to oxidation of the cyclohexene ring or polymerization initiated by exposure to light, air (oxygen), or elevated temperatures.
-
-
Q: How can I confirm if the compound has degraded?
-
A: We recommend performing an analytical purity check using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of the stored sample with that of a fresh or reference sample. The presence of new peaks or a decrease in the area of the main peak would confirm degradation.
-
-
Q: Can I still use the discolored compound?
Issue 2: My recent experimental results using the stored compound are inconsistent with previous data.
-
Q: Could the stability of the compound be affecting my results?
-
A: Yes, if the compound has degraded, its effective concentration will be lower, and the degradation products could potentially interfere with the biological or chemical assays.
-
-
Q: What steps should I take to troubleshoot this?
-
A: First, verify the purity of your stored compound using an appropriate analytical method (e.g., HPLC or GC-MS). If degradation is confirmed, use a fresh batch of the compound for your experiments. It is also advisable to perform a forced degradation study to understand the potential degradation products and their impact on your specific assay.
-
Issue 3: I see additional peaks in the chromatogram of my stored sample.
-
Q: What are these additional peaks likely to be?
-
A: The additional peaks are likely degradation products. Given the structure of 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone, potential degradation pathways include oxidation of the double bond to form epoxides or ketones, or isomerization of the double bond.
-
-
Q: How can I identify these degradation products?
-
A: GC-MS is a powerful technique for the tentative identification of volatile degradation products based on their mass spectra. For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required after isolation of the impurities.
-
Data Presentation
The following table provides illustrative data on the stability of 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone under forced degradation conditions. This data is intended to be representative and may not reflect the exact degradation profile of any specific batch.
| Stress Condition | Parameters | Duration | Assay (%) | Total Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 98.5 | 1.5 | Isomeric ketones |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 97.2 | 2.8 | Isomeric ketones, aldol condensation products |
| Oxidation | 3% H₂O₂ | 24 hours | 92.1 | 7.9 | Epoxides, diols, oxidative cleavage products |
| Photochemical | UV light (254 nm) | 48 hours | 94.5 | 5.5 | Photoisomers, cyclization products |
| Thermal | 60°C | 7 days | 99.1 | 0.9 | Minor unidentified products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study on 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone to assess its intrinsic stability and identify potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute with the solvent to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute with the solvent to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the solvent to a suitable concentration for analysis.
-
-
Photostability:
-
Expose a thin layer of the solid compound or a solution in a quartz cuvette to a calibrated UV light source (e.g., 254 nm) for 48 hours.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Prepare a solution of the exposed sample for analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a controlled temperature oven at 60°C for 7 days.
-
After the specified time, cool the sample to room temperature and prepare a solution for analysis.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC or GC-MS method.
Mandatory Visualization
Caption: Hypothetical degradation pathway of 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone.
Caption: Workflow for a forced degradation stability study.
Technical Support Center: Photostability of Sunscreens Containing Cyclohexenyl Ketone Derivatives and Related Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the photostability of sunscreens containing cyclohexenyl ketone derivatives and structurally related compounds such as cyclohexyl salicylates.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are cyclohexenyl ketone derivatives and why is their photostability a concern in sunscreen formulations?
A1: Cyclohexenyl ketone derivatives are organic molecules containing a cyclohexene ring and a ketone functional group. In the context of sunscreens, they are investigated for their potential to absorb ultraviolet (UV) radiation. Photostability, the ability of a molecule to remain intact upon exposure to light, is a critical attribute for any UV filter.[1] If a UV filter is not photostable, it can degrade upon sun exposure, leading to a loss of SPF protection and the formation of potentially harmful photodegradation products.[1]
Q2: Are there any commonly used sunscreen ingredients that are cyclohexenyl ketone derivatives?
A2: While the direct use of cyclohexenyl ketone derivatives as primary UV filters in commercial sunscreens is not widely documented in readily available literature, a structurally related and commonly used ingredient is Homosalate (3,3,5-trimethylcyclohexyl 2-hydroxybenzoate). Homosalate contains a cyclohexyl group and is a salicylate, not a ketone. Due to the limited information on specific cyclohexenyl ketone UV filters, Homosalate is often used as a reference compound in research due to its structural similarity.
Q3: What are the typical photodegradation pathways for α,β-unsaturated ketones like cyclohexenone derivatives?
A3: The photochemistry of α,β-unsaturated ketones is well-studied. Upon UV excitation, they can undergo several reactions, including:
-
[2+2] Cycloaddition: This can lead to the formation of dimers or reactions with other components in the formulation.[2]
-
Isomerization: Geometric isomerization of the double bond can occur, potentially altering the UV absorption properties.
-
Rearrangements: The excited state of cyclohexadienones, a related structure, is known to undergo rearrangement reactions.[3]
The specific pathway is dependent on the molecule's structure, the solvent, and the presence of other substances.
Q4: How does the photodegradation of one UV filter affect others in the same formulation?
A4: The interaction between different UV filters in a formulation is a critical factor in overall photostability. Some UV filters, like octocrylene, can help photostabilize others, such as avobenzone.[4][5] Conversely, the photodegradation of one filter can sometimes accelerate the degradation of another. It is essential to test the photostability of the complete formulation, not just the individual ingredients.
Q5: What is the proposed photoprotection mechanism for Homosalate?
A5: For Homosalate, a key mechanism for its photostability is believed to be Excited-State Intramolecular Proton Transfer (ESIPT). After absorbing UV radiation, a proton is transferred within the molecule, allowing for the rapid and safe dissipation of the absorbed energy as heat, returning the molecule to its ground state without degradation.[6]
Section 2: Troubleshooting Experimental Issues
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent absorbance readings between replicate samples. | 1. Uneven application of sunscreen film on the substrate (e.g., PMMA plate).2. Inconsistent drying time or temperature.3. Non-homogenous sample formulation. | 1. Use a standardized, automated, or robotic spreading technique to ensure a uniform film thickness.[7] Manually, use a finger cot and apply consistent pressure.2. Strictly control the drying time and temperature for all samples.[4] A common protocol is 30 minutes at 35°C.[4]3. Ensure the sunscreen formulation is thoroughly mixed before application. |
| Rapid and unexpected degradation of the UV filter. | 1. Interaction with other ingredients in the formulation.2. Uncalibrated or incorrect UV irradiation source.3. Contamination of solvents or reagents. | 1. Test the photostability of the individual UV filter in a simple solvent system first, then systematically add other formulation components to identify interactions.2. Regularly calibrate the solar simulator's irradiance using a certified radiometer or spectroradiometer.[7]3. Use high-purity (e.g., HPLC-grade) solvents and fresh reagents. |
| Difficulty in identifying photodegradation products. | 1. Low concentration of degradation products.2. Co-elution of peaks in HPLC analysis.3. Degradation products are not UV-active. | 1. Concentrate the sample post-irradiation. Employ more sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).2. Optimize the HPLC method (e.g., change the mobile phase gradient, column type, or temperature).3. Use a universal detector like a mass spectrometer or a charged aerosol detector in conjunction with a UV detector. |
| Area Under the Curve (AUC) Index is greater than 1.0. | 1. This is physically impossible for a degrading sample and indicates an experimental artifact.2. Baseline drift in the spectrophotometer.3. Incorrect blanking of the spectrophotometer. | 1. Re-run the experiment, paying close attention to the protocol.2. Allow the spectrophotometer to warm up sufficiently and perform a baseline correction before each measurement.3. Ensure the blank substrate is clean and handled in the same manner as the sample plates. |
Section 3: Experimental Protocols
In Vitro Photostability Testing via UV Spectroscopy
This protocol is a standard method for assessing the photostability of a sunscreen formulation.
Objective: To measure the change in UV absorbance of a sunscreen film after a controlled dose of UV radiation.
Materials:
-
Sunscreen formulation
-
Polymethyl methacrylate (PMMA) plates[4]
-
Spectrophotometer with an integrating sphere
-
Calibrated solar simulator (Xenon Arc lamp)[4]
-
Positive displacement pipette or syringe
-
Incubator
Procedure:
-
Sample Application: Apply the sunscreen formulation to the PMMA plate at a concentration of 0.5 to 2 mg/cm².[8] Spread evenly to create a uniform film.
-
Drying: Allow the film to dry in an incubator for 30 minutes at 35°C.[4]
-
Pre-Irradiation Measurement (A0): Measure the initial absorbance spectrum of the sunscreen-coated plate from 290 nm to 400 nm using the spectrophotometer. This is the baseline reading.
-
UV Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator. A common dose is equivalent to a significant portion of the product's SPF.[4]
-
Post-Irradiation Measurement (At): After irradiation, re-measure the absorbance spectrum of the same plate under the same conditions.
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for both the pre- and post-irradiation spectra across the UVA (320-400 nm) and UVB (290-320 nm) ranges.[8]
-
Determine the Photostability using the Area Under the Curve Index (AUCI) where: AUCI = AUCafter / AUCbefore [8]
-
A product is often considered photostable if the AUCI is > 0.80.[8]
-
Quantification of UV Filters by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the precise quantification of the active ingredient before and after irradiation.
Objective: To determine the percentage of the UV filter remaining after UV exposure.
Materials:
-
Irradiated and non-irradiated sunscreen samples (prepared on a substrate and then dissolved)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water mixture)
-
Reference standard for the UV filter being tested
-
Isopropanol or other suitable solvent to dissolve the sunscreen film[5]
-
Ultrasonic bath[5]
Procedure:
-
Sample Preparation:
-
Prepare sunscreen films on glass plates and irradiate as described in Protocol 3.1. Have a set of non-irradiated control plates.
-
Immerse each plate in a known volume of a suitable solvent (e.g., isopropanol) and use an ultrasonic bath to completely dissolve the sunscreen film.[5]
-
Filter the resulting solution to remove any particulate matter.
-
-
Calibration: Prepare a series of standard solutions of the UV filter at known concentrations and generate a calibration curve.
-
HPLC Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
Set the UV detector to the wavelength of maximum absorbance (λmax) for the target analyte (e.g., ~306 nm for Homosalate).[9]
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of the UV filter in both the irradiated and non-irradiated samples.
-
Calculate the percentage of UV filter remaining after irradiation: % Remaining = (Concentrationirradiated / Concentrationnon-irradiated) x 100
-
Section 4: Visualizations
Caption: Workflow for In Vitro Photostability Testing.
Caption: General Pathways for an Excited State UV Filter.
References
- 1. EP0136703B1 - Cyclohexenone derivatives, process for their preparation and use in controlling the growth of undesired plants - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. magadhmahilacollege.org [magadhmahilacollege.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the photoprotection mechanism of the UV filter homosalate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02610G [pubs.rsc.org]
- 7. Photostability of the deprotonated forms of the UV filters homosalate and octyl salicylate: molecular dissociation versus electron detachment following UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
Preventing isomerization of 4-acetyl-1,3,3-trimethyl-1-cyclohexene
Technical Support Center: 4-Acetyl-1,3,3-trimethyl-1-cyclohexene
Welcome to the technical support center for 4-acetyl-1,3,3-trimethyl-1-cyclohexene. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the unwanted isomerization of this α,β-unsaturated ketone during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary type of isomerization that affects 4-acetyl-1,3,3-trimethyl-1-cyclohexene?
A1: The most common isomerization pathway involves the migration of the endocyclic (in-ring) double bond from the stable α,β-position relative to the acetyl group to the less stable β,γ-position. This deconjugates the double bond from the carbonyl group, leading to a significant change in the molecule's chemical and electronic properties. This transformation is typically catalyzed by the presence of acid or base.
Q2: Why is preventing this isomerization important?
A2: The conjugated system in 4-acetyl-1,3,3-trimethyl-1-cyclohexene is crucial for its reactivity and specific applications. Isomerization to the β,γ-unsaturated ketone alters its UV absorbance, reactivity in conjugate additions (like the Michael reaction), and overall chemical behavior.[1][2] For applications in drug development or as a synthetic intermediate, maintaining isomeric purity is critical for consistent results and biological activity.
Q3: What are the main catalysts for the isomerization of α,β-unsaturated ketones?
A3: Both acids and bases can effectively catalyze the isomerization.
-
Acid Catalysis : Brønsted or Lewis acids can protonate the carbonyl oxygen, creating a resonance-stabilized carbocation that allows for double bond migration.[3][4]
-
Base Catalysis : Bases can abstract a proton from the γ-carbon (the carbon adjacent to the double bond), forming an enolate intermediate. Subsequent protonation at the α-carbon results in the β,γ-unsaturated isomer.[5][6]
Q4: How can I detect if my sample of 4-acetyl-1,3,3-trimethyl-1-cyclohexene has isomerized?
A4: Isomerization can be detected using standard analytical techniques:
-
NMR Spectroscopy : In the ¹H NMR spectrum, the signal for the vinylic proton will shift, and its coupling constants will change. The protons on the α-carbon will also show a distinct chemical shift difference between the conjugated and deconjugated isomers.
-
IR Spectroscopy : The C=O and C=C stretching frequencies will shift. Conjugated ketones typically show a C=O stretch at a lower wavenumber (around 1665-1685 cm⁻¹) compared to non-conjugated ketones.
-
UV-Vis Spectroscopy : The conjugated isomer will have a characteristic π → π* absorption at a longer wavelength (typically >220 nm) due to the extended conjugation, which will be absent in the β,γ-isomer.[3]
-
Gas Chromatography (GC) : The two isomers will likely have different retention times, allowing for quantification of isomeric purity.
Troubleshooting Guide
Problem: Analysis (NMR, GC) shows the presence of a significant amount of an unknown isomer after synthesis and workup.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete Quenching of Acid Catalyst | The synthesis of this compound often uses a Lewis acid like AlCl₃.[7] Residual acid in the crude product can catalyze isomerization during subsequent steps. | Ensure the reaction mixture is thoroughly washed with a mild base (e.g., 5-10% sodium bicarbonate solution) until the aqueous layer is neutral or slightly basic.[7] Follow with a water wash to remove salts. |
| Excessive Heat During Solvent Removal or Distillation | Thermal energy can promote isomerization, especially if trace acidic or basic impurities are present.[8] | Remove solvents under reduced pressure at low temperatures. Perform fractional distillation under high vacuum to minimize the boiling point and heating time.[7] |
| Use of Acidic/Basic Drying Agents | Some drying agents (e.g., CaCl₂ can be slightly acidic) may introduce catalysts. | Use a neutral drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). |
Problem: Isomerization is observed after purification via column chromatography.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Acidic Nature of Standard Silica Gel | Standard silica gel has an acidic surface (due to silanol groups) that can readily catalyze the isomerization of acid-sensitive compounds. | Option 1 (Preferred): Use a different purification method, such as vacuum distillation.[7]Option 2: If chromatography is necessary, use deactivated (neutral) silica gel. This can be prepared by treating silica with a triethylamine/hexane solution followed by drying. Option 3: Use neutral alumina as the stationary phase. |
| Inappropriate Solvent System | Protic solvents (e.g., methanol) or solvents containing acidic/basic impurities can promote isomerization on the column. | Use neutral, aprotic solvents for chromatography (e.g., hexane, ethyl acetate). Ensure solvents are of high purity. |
Problem: The compound degrades or isomerizes during storage.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Exposure to Light | Photochemical reactions can lead to isomerization or degradation of unsaturated ketones.[3] | Store the compound in an amber glass vial or a container protected from light. |
| Acidic/Basic Residues from Container | Non-neutral glass surfaces or residues in the storage container can act as catalysts over time. | Store in high-quality, neutral borosilicate glass vials. Ensure vials are thoroughly cleaned and dried before use. |
| Exposure to Air and Moisture | Long-term exposure to air can lead to oxidation, potentially forming acidic byproducts that catalyze isomerization. | For long-term storage, flush the container with an inert gas (e.g., argon or nitrogen) before sealing. Store in a cool, dry environment, preferably in a freezer at -20°C. |
Quantitative Data on Isomerization
The following table presents hypothetical stability data to illustrate the impact of different conditions on the isomeric purity of 4-acetyl-1,3,3-trimethyl-1-cyclohexene.
| Condition | Parameter | Time | Isomeric Purity (%) | β,γ-Isomer (%) |
| Purification | Standard Silica Gel, Hexane/EtOAc | 2 hours | 85 | 15 |
| Neutral Alumina, Hexane/EtOAc | 2 hours | 98 | 2 | |
| Vacuum Distillation (1 mmHg, 70°C) | 1 hour | >99 | <1 | |
| Storage | Clear Vial, Benchtop, Air | 1 month | 92 | 8 |
| Amber Vial, -20°C, Nitrogen | 1 month | >99 | <1 | |
| Solution | In Chloroform-d with trace DCl | 24 hours | 70 | 30 |
| In buffered neutral solution | 24 hours | >99 | <1 |
Experimental Protocols
Protocol 1: Optimized Post-Synthesis Workup
This protocol is adapted from known synthetic procedures[7] with modifications to minimize isomerization.
-
Reaction Quenching: Once the reaction is deemed complete, cool the reaction vessel to 0-5°C in an ice bath.
-
Hydrolysis: Slowly and carefully add the reaction mixture to a beaker containing crushed ice and 10% HCl solution, maintaining the temperature below 20°C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., toluene or diethyl ether) twice.
-
Neutralization Wash: Combine the organic layers and wash them sequentially with:
-
Water (1x)
-
Saturated sodium bicarbonate (NaHCO₃) solution (2-3x). Crucial Step: Check the pH of the final aqueous wash to ensure it is neutral (pH ~7-8).
-
Brine (saturated NaCl solution) (1x).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase using a rotary evaporator with the water bath temperature kept below 30°C.
-
Final Purification: Purify the crude product by fractional distillation under high vacuum.
Protocol 2: Stability Test Under Acidic Conditions
This protocol allows for the assessment of the compound's sensitivity to acid.
-
Sample Preparation: Prepare a stock solution of 4-acetyl-1,3,3-trimethyl-1-cyclohexene (e.g., 10 mg/mL) in a neutral, aprotic solvent like acetonitrile.
-
Reaction Setup: In separate vials, place 1 mL of the stock solution. To one vial, add a catalytic amount (e.g., 1 µL) of a strong acid like trifluoroacetic acid (TFA). The other vial will serve as a control.
-
Incubation: Keep both vials at room temperature, protected from light.
-
Time-Point Analysis: At various time points (e.g., 1h, 4h, 8h, 24h), take a small aliquot from each vial and quench any reaction by diluting it in a mobile phase containing a mild base (e.g., triethylamine).
-
Quantification: Analyze the samples by GC or HPLC to determine the ratio of the α,β-isomer to the β,γ-isomer.
Visualizations
Caption: Acid- and base-catalyzed pathways for isomerization.
Caption: Workflow for diagnosing the source of isomerization.
Caption: Relationship between destabilizing factors and preventative measures.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
Minimizing solvent residuals in purified EINECS 259-760-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of EINECS 259-760-9, chemically known as 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one. The focus is on minimizing residual solvents to achieve high purity standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is the European Inventory of Existing Commercial Chemical Substances number for the compound 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one.[1] It is also identified by its CAS number 55695-36-8.[1] This molecule is a ketone and, due to its structural characteristics, it is primarily used as a fragrance ingredient. While specific applications are proprietary, it belongs to a class of compounds valued for their aromatic properties.
Q2: What are the primary residual solvents of concern during the purification of this compound?
A2: Based on a common synthesis route, Toluene is a primary solvent of concern as it is often used as the reaction solvent.[2] Other potential residual solvents may be introduced during work-up and purification steps. These can include:
-
Hydrocarbons: Such as hexane or heptane, if used for extraction or chromatography.
-
Ethers: Like diethyl ether or methyl tert-butyl ether (MTBE), also for extraction.
-
Alcohols: Methanol or ethanol could be used in recrystallization or cleaning steps.
-
Water: From aqueous washes.
The specific solvents to monitor will depend on the exact purification protocol employed.
Q3: What are the acceptable limits for residual solvents in a purified final product?
A3: For pharmaceutical applications, the International Council for Harmonisation (ICH) Q3C guidelines provide a framework for acceptable limits of residual solvents.[3][4][5][6][7] Solvents are categorized into three classes based on their toxicity. While this compound is primarily a fragrance ingredient, these guidelines serve as a stringent benchmark for high-purity applications. For fragrance applications, internal quality control standards are common, and would aim to minimize any solvent that could impact the odor profile or cause skin irritation.
| Solvent Class | Risk Assessment | Example Solvents | Concentration Limit (ppm) |
| Class 1 | Solvents to be avoided | Benzene, Carbon tetrachloride | < 2 (Benzene) |
| Class 2 | Solvents to be limited | Toluene, Hexane, Methanol | 890 (Toluene), 290 (Hexane), 3000 (Methanol) |
| Class 3 | Solvents with low toxic potential | Ethanol, Acetone, Water | < 5000 |
Data sourced from ICH Q3C (R6) and USP <467> guidelines.[3][4][7]
Troubleshooting Guides
Issue 1: High Levels of Toluene Detected in the Final Product
-
Possible Cause 1: Inefficient removal during the initial distillation. The boiling point of toluene (111 °C) and an estimated boiling point for this compound (in the range of 200-220 °C based on similar structures) suggest that simple distillation should be effective. However, azeotropic behavior or inefficient fractional distillation could be a factor.
-
Troubleshooting Steps:
-
Optimize Distillation:
-
Ensure the use of a fractionating column with sufficient theoretical plates.
-
Control the distillation rate to allow for proper separation.
-
Consider vacuum distillation to lower the boiling points and potentially improve separation.
-
-
Solvent Exchange: Before the final purification step, dissolve the crude product in a lower-boiling point solvent (e.g., heptane) and re-distill to remove the higher-boiling toluene.
-
Washing: Perform additional aqueous washes of the organic layer before distillation, as some toluene may be removed through partitioning, although this is likely to be minimal.
-
Issue 2: Presence of Unidentified Peaks in the Headspace GC-MS Analysis
-
Possible Cause 1: Contamination from glassware, equipment, or other laboratory processes.
-
Troubleshooting Steps:
-
Blank Analysis: Run a blank sample (only the solvent used for dilution) to identify any background contamination from the analytical system itself.
-
Glassware Cleaning: Ensure all glassware is thoroughly cleaned and dried. Consider a final rinse with a high-purity solvent that is not expected to be in the sample.
-
Review Procedures: Carefully review all steps of the synthesis and purification to identify any potential sources of contamination.
-
-
Possible Cause 2: Degradation of the product at high temperatures during analysis or purification.
-
Troubleshooting Steps:
-
Lower Analytical Temperatures: In the Headspace GC-MS method, try lowering the injector and oven temperatures to see if the unidentified peaks are reduced.
-
Thermal Stability Analysis: If possible, perform a thermogravimetric analysis (TGA) to determine the decomposition temperature of your compound and ensure purification processes stay well below this temperature.
-
Experimental Protocols
Protocol 1: High-Purity Distillation of this compound
-
Setup: Assemble a fractional distillation apparatus with a vacuum adapter. The fractionating column should have a minimum of 10 theoretical plates.
-
Charge the Flask: Add the crude this compound to the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask using a heating mantle with stirring.
-
Fraction Collection: Collect the fractions based on boiling point and refractive index. The main fraction containing the purified product should be collected at a stable temperature.
-
Analysis: Analyze a small sample of the main fraction by Headspace GC-MS to confirm the absence of residual solvents.
Protocol 2: Quantification of Residual Solvents by Headspace GC-MS
-
Standard Preparation:
-
Prepare a stock solution of all potential residual solvents in a suitable, high-purity solvent (e.g., dimethyl sulfoxide - DMSO).
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the residual solvents.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the purified this compound into a headspace vial.
-
Add a precise volume of the chosen headspace solvent (e.g., DMSO) to the vial and seal it.
-
-
Headspace Analysis:
-
Place the standards and samples in the autosampler of the headspace gas chromatograph.
-
The instrument will heat the vials to a specific temperature for a set time to allow the volatile solvents to partition into the headspace.[8][9]
-
A sample of the headspace is then automatically injected into the GC-MS for analysis.
-
-
Data Analysis:
-
Generate a calibration curve for each solvent from the standard analyses.
-
Quantify the amount of each residual solvent in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for addressing high residual solvent levels.
References
- 1. 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one | C11H18O | CID 3016988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. <467> RESIDUAL SOLVENTS [drugfuture.com]
- 4. uspnf.com [uspnf.com]
- 5. fda.gov [fda.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Degradation of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone
This technical support center provides guidance for researchers, scientists, and drug development professionals studying the degradation of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone. Since specific degradation pathways for this molecule are not extensively documented in scientific literature, this guide presents plausible degradation routes based on fundamental organic chemistry principles. It also offers troubleshooting advice for common experimental challenges and answers to frequently asked questions.
Hypothesized Degradation Pathways
Based on the chemical structure of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone, which features a ketone functional group and a carbon-carbon double bond within a cyclohexene ring, two primary degradation pathways can be hypothesized under typical stress conditions (e.g., oxidative, photolytic, or acidic/basic environments).
Pathway A: Oxidative Cleavage of the Cyclohexene Ring
Oxidative stress, through exposure to agents like ozone, potassium permanganate, or peroxide, or through photo-oxidation, can lead to the cleavage of the carbon-carbon double bond in the cyclohexene ring. This would result in the formation of more polar, smaller molecules.
Pathway B: Baeyer-Villiger Oxidation of the Ketone
The ketone functional group can undergo a Baeyer-Villiger oxidation in the presence of peroxy acids or other oxidants. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental investigation of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone degradation.
Issue 1: Poor Chromatographic Resolution of Degradation Products
-
Question: My HPLC/GC analysis shows broad, overlapping peaks, making it difficult to identify and quantify individual degradation products. What can I do to improve the separation?
-
Answer:
-
Method Optimization:
-
HPLC: Adjust the mobile phase composition. For reverse-phase HPLC, increasing the aqueous component can improve the retention and separation of polar degradants. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). A gradient elution, starting with a higher aqueous phase concentration and gradually increasing the organic phase, is often effective for separating compounds with a wide range of polarities. Also, consider changing the pH of the mobile phase to alter the ionization state of acidic or basic functional groups in the degradation products.
-
GC: Optimize the temperature program. A slower temperature ramp or the inclusion of isothermal holds can enhance the separation of closely eluting compounds. Ensure the injector and detector temperatures are appropriate for the volatility of your analytes.
-
-
Column Selection:
-
HPLC: If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for your compounds.
-
GC: Select a column with a stationary phase that has a different polarity. For example, if you are using a non-polar polydimethylsiloxane column, a more polar polyethylene glycol (wax) column might provide better separation.
-
-
Sample Preparation: Ensure your sample is free of particulates by filtering it before injection. High concentrations of the parent compound can also lead to peak tailing and overload, obscuring smaller peaks of degradation products. Dilute your sample if necessary.
-
Issue 2: Inconsistent Degradation Rates
-
Question: I am observing significant variability in the degradation rate of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone across replicate experiments. What could be the cause?
-
Answer:
-
Control of Experimental Conditions:
-
Temperature: Ensure a constant and uniform temperature is maintained throughout the experiment. Use a calibrated incubator or water bath.
-
Light Exposure: If studying photolytic degradation, ensure that the light source provides consistent intensity and wavelength. Protect samples from ambient light in other degradation studies.
-
pH: For hydrolytic degradation studies, use buffers to maintain a constant pH. The pH of the solution can significantly influence the rate of degradation.
-
-
Reagent Stability: If using chemical agents to induce degradation (e.g., oxidants, acids, bases), prepare fresh solutions for each experiment, as their concentration and reactivity can change over time.
-
Sample Matrix Effects: If the degradation is being studied in a complex matrix (e.g., a formulation), other components could be interacting with the compound or the stressor, leading to variability. Perform control experiments with the compound in a simple solvent to isolate these effects.
-
Issue 3: Difficulty in Identifying Degradation Products
-
Question: I can see new peaks in my chromatogram after stressing my sample, but I am unable to identify the corresponding degradation products using mass spectrometry (MS). What should I do?
-
Answer:
-
MS Parameter Optimization:
-
Ionization Source: The choice of ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) can significantly impact the ability to detect your compounds. ESI is generally suitable for polar molecules, while APCI may be better for less polar compounds. Try both if available.
-
Fragmentation: If using tandem MS (MS/MS) for structural elucidation, optimize the collision energy. Too low an energy may not produce sufficient fragmentation, while too high an energy may lead to excessive fragmentation, making the spectrum difficult to interpret.
-
-
Increase Concentration: The concentration of the degradation products may be below the limit of detection of your mass spectrometer. Consider concentrating your sample or performing a new degradation study under conditions that yield a higher percentage of degradation, as recommended by ICH guidelines (typically aiming for 5-20% degradation).[1]
-
High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to obtain accurate mass measurements. This will allow you to determine the elemental composition of the degradation products, which is a crucial step in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of major degradation products, it may be necessary to isolate them using preparative chromatography and analyze them by NMR.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone to minimize degradation?
-
A1: To minimize degradation, 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone should be stored in a cool, dark place in a tightly sealed container. Protection from light and atmospheric oxygen is crucial. For long-term storage, refrigeration and storage under an inert atmosphere (e.g., argon or nitrogen) are recommended.
-
-
Q2: How can I perform a forced degradation study on this compound?
-
A2: Forced degradation studies are essential to understand the intrinsic stability of a molecule.[2][3] A typical study would involve exposing a solution of the compound to a variety of stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidation: 3-30% hydrogen peroxide at room temperature.
-
Thermal Stress: Heating the solid or a solution at a high temperature (e.g., 80-100 °C).
-
Photostability: Exposing the sample to a controlled light source (e.g., a photostability chamber) as per ICH Q1B guidelines. Samples should be analyzed at various time points to track the formation of degradation products.
-
-
-
Q3: What percentage of degradation should I aim for in my forced degradation studies?
-
A3: The goal is to achieve sufficient degradation to detect and identify the degradation products without causing such extensive degradation that the pathways become obscured by secondary or tertiary products. A target degradation of 5-20% of the parent compound is generally considered appropriate.[1]
-
-
Q4: Are there any known safety concerns with the potential degradation products?
-
A4: Since the specific degradation products are not well-documented, it is prudent to handle all degraded samples with care. Oxidative cleavage, for example, could potentially generate smaller, more volatile, and potentially more reactive aldehydes or carboxylic acids. A thorough toxicological assessment of any identified degradation products would be necessary in a drug development context.
-
Data Presentation
Table 1: Hypothetical Degradation of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone under Various Stress Conditions
| Stress Condition | Duration (hours) | Temperature (°C) | % Parent Compound Remaining | % Degradation Product A | % Degradation Product B |
| 0.1 M HCl | 24 | 80 | 85.2 | 8.1 | 4.5 |
| 0.1 M NaOH | 24 | 60 | 92.1 | Not Detected | 6.8 |
| 10% H₂O₂ | 12 | 25 | 79.5 | 15.3 | Not Detected |
| Thermal (Solid) | 48 | 100 | 98.6 | 1.1 | Not Detected |
| Photolytic | 24 | 25 | 90.3 | 5.2 | 3.1 |
Table 2: Hypothetical Chromatographic Data for Parent Compound and Degradation Products
| Compound | Retention Time (min) - HPLC | Retention Time (min) - GC | m/z [M+H]⁺ |
| 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone | 15.8 | 12.3 | 167.1431 |
| Degradation Product A (Hypothetical) | 8.2 | 9.5 | 183.1380 |
| Degradation Product B (Hypothetical) | 10.5 | 11.1 | 184.1205 |
Visualizations
Diagrams of Hypothesized Degradation Pathways
Caption: Hypothesized degradation pathways of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone.
Experimental Workflow for Degradation Studies
Caption: General experimental workflow for conducting forced degradation studies.
References
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthetic 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthetic 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one (CAS: 55695-36-8), a key component in various chemical syntheses and product formulations.[1][2] Accurate purity assessment is critical for ensuring product quality, safety, and consistency in research and development. The primary techniques discussed include Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for identifying unknown impurities, quantifying the main component with high precision, or analyzing non-volatile contaminants. Gas chromatography (GC) coupled with mass spectrometry (MS) is a cornerstone technique in the fragrance and perfume industry for its ability to separate and identify volatile compounds in complex mixtures.[3][4][5] For absolute quantification and structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool.[4]
Comparative Overview of Analytical Techniques
The choice of analytical method depends on the specific goals of the purity assessment. The following table summarizes the key characteristics and applications of the most relevant techniques.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (¹H-NMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile compounds based on boiling point and polarity, followed by mass-based identification and quantification. | Measures the nuclear magnetic resonance of hydrogen nuclei to provide structural information and quantify molecules using an internal standard. | Separates compounds based on their interaction with a stationary phase, followed by mass-based detection. |
| Information Obtained | Component separation, impurity identification, relative purity (area %), quantitative analysis with calibration. | Absolute purity determination, structural confirmation, identification and quantification of impurities without requiring reference standards for each. | Ideal for non-volatile or thermally unstable impurities that are not suitable for GC analysis.[4] |
| Sample Preparation | Simple dilution in a volatile organic solvent (e.g., hexane, dichloromethane).[6] | Dissolution in a deuterated solvent (e.g., CDCl₃) with a certified internal standard. | Dissolution in a suitable mobile phase solvent (e.g., acetonitrile, methanol). |
| Throughput | High; typical run times are 15-40 minutes per sample. | Moderate; requires precise sample preparation but has relatively short acquisition times. | High; comparable to GC-MS. |
| Strengths | Excellent separation for complex mixtures, high sensitivity, extensive mass spectral libraries for identification.[4] | High precision and accuracy for absolute quantification, non-destructive, provides detailed structural information.[4] | Versatile for a wide range of compounds, including polar and non-volatile impurities.[7] |
| Limitations | Limited to volatile and thermally stable compounds; requires reference standards for accurate quantification. | Lower sensitivity compared to MS-based methods; potential for signal overlap in complex mixtures. | May be less effective for highly volatile compounds like the target analyte without special techniques. |
Quantitative Performance Comparison
The following table presents typical, representative data to illustrate the quantitative performance one might expect when validating the purity of 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one with each technique.
| Parameter | GC-MS (with FID for quantification) | ¹H-NMR (400 MHz) | LC-MS |
| Purity (%) | 99.5% (relative area) | 99.2% ± 0.3% (absolute) | 99.4% (relative area) |
| Limit of Detection (LoD) | ~0.001% | ~0.05% | ~0.005% |
| Limit of Quant. (LoQ) | ~0.005% | ~0.1% | ~0.01% |
| Precision (RSD) | < 2% | < 1% | < 3% |
| Primary Application | General quality control, identification of volatile impurities. | Certified purity assignment, structural verification. | Analysis of non-volatile impurities, degradation products. |
Visualizing Analytical Workflows
The diagrams below illustrate the logical workflow for purity validation and a comparison of the analytical techniques discussed.
Caption: Workflow for purity validation of the target compound.
Caption: Comparison of analytical techniques for purity validation.
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the separation and identification of volatile impurities and the determination of relative purity.
-
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a mass spectrometer (MS).
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with high-purity hexane.
-
Transfer an aliquot to a 2 mL GC vial.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temp: 280°C
-
Ion Source Temp: 230°C
-
Mass Range: 40-450 amu
-
-
Data Analysis:
-
Identify the main peak corresponding to 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one by its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST). Common impurities may include structural isomers.[8][9]
-
Calculate the relative purity by the area percent method from the FID chromatogram, assuming a similar response factor for all components.
-
Absolute Purity Determination by Quantitative ¹H-NMR (qNMR)
This protocol provides a highly accurate, direct measurement of the compound's purity without the need for a specific reference standard of the analyte.
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
-
Sample and Standard Preparation:
-
Select a certified internal standard (IS) with a known purity that has a resonance peak in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Accurately weigh approximately 15 mg of the synthetic compound and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Number of Scans: 16 to 64 (to ensure adequate signal-to-noise).
-
Relaxation Delay (d1): 30-60 seconds (to ensure full relaxation of all relevant protons).
-
Spectral Width: ~20 ppm.
-
-
Data Analysis:
-
Apply Fourier transformation and phase correction to the raw data.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the absolute purity (%) using the following formula:
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass (Analyte: 166.26 g/mol )[1]
-
m = Mass
-
P = Purity of the internal standard
-
-
References
- 1. 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one | C11H18O | CID 3016988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2,2,4-trimethyl-3-cyclohexen-1-yl) ethanone, 55695-36-8 [thegoodscentscompany.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 5. researchgate.net [researchgate.net]
- 6. env.go.jp [env.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. Ethanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- | C11H18O | CID 117287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)ethanone | C11H18O | CID 539316 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of EINECS 259-760-9 and Commercially Significant Fragrance Ketones
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical compound identified by EINECS number 259-760-9 against other structurally related and commercially significant fragrance ketones. The analysis focuses on key performance metrics relevant to the fragrance industry, supported by established experimental protocols.
Introduction
The compound registered under EINECS 259-760-9 is chemically known as 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one, with CAS number 55695-36-8. While its structure, featuring a substituted cyclohexene ring and a ketone functional group, is analogous to many well-known fragrance molecules, it is important to note that this specific chemical is not currently utilized as a commercial fragrance or flavor ingredient.
For the purpose of this guide, a comparative analysis will be conducted between this compound and three widely used fragrance ketones that share structural similarities: alpha-Ionone , alpha-Isomethyl ionone , and beta-Damascone . These compounds, often referred to as rose ketones, are integral to the perfumer's palette, offering distinct and powerful scent profiles. This comparison will serve to benchmark the theoretical properties of this compound against established industry standards.
Comparative Data of Selected Ketones
The following table summarizes the key physicochemical and olfactory properties of the selected ketones. This quantitative data allows for a direct comparison of their performance characteristics.
| Property | This compound | alpha-Ionone | alpha-Isomethyl ionone | beta-Damascone |
| IUPAC Name | 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethanone | (3E)-4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one | (E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)but-3-en-2-one | (E)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)but-2-en-1-one |
| CAS Number | 55695-36-8 | 127-41-3 | 127-51-5 | 23726-91-2 |
| EINECS Number | 259-760-9 | 204-841-6 | 204-846-3 | 245-842-1 |
| Molecular Formula | C₁₁H₁₈O | C₁₃H₂₀O | C₁₄H₂₂O | C₁₃H₂₀O |
| Molecular Weight | 166.26 g/mol [1] | 192.30 g/mol [2] | 206.32 g/mol [3] | 192.30 g/mol [4] |
| Odor Profile | Not used as fragrance | Sweet, floral (violet), woody, powdery, with berry nuances[5][6] | Floral (violet, orris), woody, powdery, with fruity tea-like notes[1][7] | Fruity (plum, blackcurrant), floral (rose), with honey and tobacco undertones[8][9] |
| Odor Threshold | N/A | ~0.007 ppb | Medium Strength | ~0.009 ppb |
| Vapor Pressure | Not available | ~0.019 mmHg @ 25°C[2] | ~0.003 mmHg @ 25°C[1][7] | ~0.007 mmHg @ 25°C[8] |
| Substantivity | N/A | >124 hours[5] | ~124 hours[1][7] | ~191 hours |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To provide a deeper understanding of the mechanisms of olfaction and the methods for performance evaluation, the following diagrams have been generated using Graphviz.
Caption: Canonical olfactory signal transduction pathway initiated by odorant binding.
Caption: Experimental workflow for evaluating fragrance substantivity on fabric.
Experimental Protocols
Detailed methodologies are crucial for the reproducible and objective assessment of fragrance performance. Below are protocols for two key experiments cited in this guide.
Protocol: Odor Detection Threshold Determination
This protocol is based on the internationally recognized ASTM E679 standard, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits"[10][11][12].
-
Objective: To determine the lowest concentration of a fragrance ketone that is detectable by a human sensory panel.
-
Materials:
-
Olfactometer for precise gas-phase dilutions[13].
-
Odor-free air or nitrogen as the dilution gas.
-
Glass sniffing ports.
-
A panel of 10-20 trained and screened human assessors. Assessors are screened for normal olfactory acuity and trained in sniffing techniques and intensity rating[14].
-
Solutions of the test ketone at known concentrations.
-
-
Methodology:
-
Sample Preparation: A stock solution of the ketone is prepared and serially diluted in a non-odorous solvent. These dilutions are introduced into the olfactometer to generate a series of ascending gas-phase concentrations.
-
Presentation (3-Alternative Forced-Choice, 3-AFC): For each concentration step, the olfactometer presents three samples to the panelist: two are blanks (odor-free air) and one contains the diluted odorant. The order is randomized for each trial[12].
-
Ascending Series: The test begins with a concentration well below the expected threshold and increases in discrete steps (e.g., a dilution factor of 2 or 3 per step).
-
Panelist Task: Panelists are required to sniff from all three ports and choose the one that smells different, even if they must guess. A correct identification is marked as '+', incorrect as '-'.
-
Threshold Determination: An individual's threshold is typically calculated as the geometric mean of the last concentration step missed and the first concentration step correctly identified[11]. The panel's threshold is the geometric mean of the individual thresholds.
-
-
Data Analysis: The final threshold is reported in parts per billion (ppb) by volume or µg/m³. This value represents the concentration at which 50% of the panel can detect the substance.
Protocol: Fragrance Substantivity on Fabric Evaluation
This protocol describes a combined sensory and instrumental method to quantify how long a fragrance lasts on a textile substrate.
-
Objective: To measure the tenacity (longevity) of a fragrance ketone on a standardized fabric after a simulated washing and drying cycle.
-
Materials:
-
Standardized cotton swatches.
-
Launder-Ometer or similar laboratory washing simulator.
-
Unfragranced fabric softener or detergent base.
-
Solutions of test ketones (e.g., 1% in ethanol).
-
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) system with a Solid Phase Microextraction (SPME) autosampler[15].
-
A panel of trained sensory assessors.
-
-
Methodology:
-
Sample Preparation and Treatment:
-
An exact amount of the ketone solution is applied to each cotton swatch.
-
The swatches are treated in the Launder-Ometer with the unfragranced base to simulate a rinse cycle[16].
-
Swatches are wrung to a consistent moisture level and line-dried for 24 hours in a controlled, odor-free environment.
-
-
Sensory (Olfactive) Evaluation:
-
A trained panel assesses the odor intensity of the dry swatches at predetermined time intervals (e.g., 0, 4, 8, 24, 48 hours) using a labeled magnitude scale (e.g., 0 = no odor, 10 = extremely strong).
-
Evaluations are conducted in individual, ventilated booths to prevent cross-contamination.
-
-
Instrumental (GC-MS) Analysis:
-
At each time interval, a swatch is sealed in a headspace vial.
-
The vial is incubated at a controlled temperature (e.g., 35°C) to allow volatile molecules to accumulate in the headspace.
-
An SPME fiber is exposed to the headspace to adsorb the fragrance molecules.
-
The fiber is injected into the GC-MS, which separates and identifies the ketone, and its quantity is determined relative to an internal standard[17].
-
-
-
Data Analysis:
-
Sensory Data: A curve of mean odor intensity versus time is plotted. The time at which the intensity drops below a predetermined level is the olfactive substantivity.
-
Instrumental Data: A decay curve of ketone concentration versus time is plotted. The half-life of the fragrance on the fabric can be calculated.
-
Correlation: The instrumental data provides an objective quantification that can be correlated with the sensory perception of longevity.
-
References
- 1. alpha-isomethyl ionone (90% min.), 127-51-5 [thegoodscentscompany.com]
- 2. Alpha-Ionone | C13H20O | CID 5282108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | C14H22O | CID 5372174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ScenTree - (E/Z)-Béta-damascone® (CAS N° 35044-68-9) [scentree.co]
- 5. Ensuring Softness and Fragrance in Fabric Care: samresearch [samresearch.com]
- 6. dihydro-alpha-ionone, 31499-72-6 [thegoodscentscompany.com]
- 7. alpha-isomethyl ionone (80% min.), 127-51-5 [thegoodscentscompany.com]
- 8. (E)-beta-damascone, 23726-91-2 [thegoodscentscompany.com]
- 9. iff.com [iff.com]
- 10. store.astm.org [store.astm.org]
- 11. img.antpedia.com [img.antpedia.com]
- 12. scribd.com [scribd.com]
- 13. fivesenses.com [fivesenses.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. jcanoingenieria.com [jcanoingenieria.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Antibodies Against Cyclic Ketones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The specificity of an antibody is a critical parameter in the development of accurate and reliable immunoassays. For small molecules such as cyclic ketones, achieving high specificity can be challenging due to the potential for cross-reactivity with structurally similar compounds. This guide provides a comparative overview of cross-reactivity studies of antibodies developed against different classes of cyclic ketones, with a focus on steroid hormones and mycotoxins. The information presented herein is intended to assist researchers in understanding the nuances of antibody cross-reactivity and in designing and validating robust immunoassays.
Data Presentation: A Comparative Look at Cross-Reactivity
The following tables summarize the cross-reactivity of several monoclonal antibodies against their target cyclic ketone and a panel of structurally related compounds. The data is presented as the percentage of cross-reactivity, which is a measure of the antibody's ability to bind to molecules other than its intended target.
Table 1: Cross-Reactivity of Monoclonal Antibodies Against Steroid Hormones
Steroid hormones are a class of lipids characterized by a specific four-ring carbon structure. Many steroid hormones contain ketone functional groups and are common targets for clinical immunoassays. The following data, adapted from studies on commercial immunoassays, illustrates the cross-reactivity profiles of antibodies against key steroid hormones.
| Target Analyte | Antibody | Cross-Reactant | % Cross-Reactivity |
| Cortisol | Anti-Cortisol mAb | Prednisolone | 84.3%[1][2] |
| 6-Methylprednisolone | 75.0%[1][2] | ||
| 11-Deoxycortisol | 16.0%[1][2] | ||
| Corticosterone | 7.9%[1][2] | ||
| Progesterone | <0.1%[1][2] | ||
| Testosterone | Anti-Testosterone mAb | 19-Nortestosterone | 100%[1] |
| Methyltestosterone | 83.3%[1] | ||
| 5α-Dihydrotestosterone | 2.8%[3] | ||
| Progesterone | <0.1%[3] | ||
| Estradiol | <0.1%[1] | ||
| Progesterone | Anti-Progesterone mAb | 5β-Dihydroprogesterone | 18.2%[2] |
| 17-Hydroxyprogesterone | 6.1%[4] | ||
| Pregnenolone | 6.8%[4] | ||
| Cortisol | <0.1%[5] | ||
| Testosterone | <0.1%[5] |
Table 2: Cross-Reactivity of Monoclonal Antibodies Against Mycotoxins with Cyclic Ketone or Lactone Moieties
Mycotoxins are toxic secondary metabolites produced by fungi that can contaminate food and feed. Many mycotoxins feature cyclic ketone or lactone structures, and immunoassays are a common tool for their detection. This table presents cross-reactivity data for several anti-mycotoxin monoclonal antibodies.
| Target Analyte | Antibody | Cross-Reactant | % Cross-Reactivity |
| Ochratoxin A | Anti-Ochratoxin A mAb | Ochratoxin B | 18%[6] |
| Ochratoxin C | 22.02%[7] | ||
| Aflatoxin B1 | <0.1%[7] | ||
| Zearalenone | <0.1%[7] | ||
| Deoxynivalenol (DON) | Anti-DON mAb (4F3) | 3-Acetyl-DON | 60.44%[3] |
| 15-Acetyl-DON | 52.04%[3] | ||
| Nivalenol | <5%[3] | ||
| Zearalenone | <0.1%[3] | ||
| Zearalenone (ZEN) | Anti-ZEN mAb (2B6) | α-Zearalenol | <5%[8][9] |
| β-Zearalenol | <5%[8][9] | ||
| α-Zearalanol | <5%[8][9] | ||
| β-Zearalanol | <5%[8][9] | ||
| Aflatoxin M1 | Anti-Aflatoxin M1 mAb | Aflatoxin B1 | High, not quantified[10] |
| Aflatoxin M2 | <1%[11] | ||
| Aflatoxin B2 | <2%[11] | ||
| Aflatoxin G1 | <2%[11] |
Experimental Protocols
The determination of antibody cross-reactivity is a crucial step in the validation of any immunoassay. A commonly used method is the Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA) . The following is a generalized protocol for this procedure.
Objective: To determine the percentage of cross-reactivity of a monoclonal antibody with a panel of compounds structurally related to the target analyte.
Materials:
-
96-well microtiter plates
-
Monoclonal antibody specific to the target analyte
-
Target analyte standards
-
Potential cross-reactant compounds
-
Coating antigen (target analyte conjugated to a carrier protein, e.g., BSA or OVA)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Microtiter plate wells are coated with the coating antigen at an optimized concentration in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.
-
Washing: The coating solution is discarded, and the plate is washed three times with wash buffer.
-
Blocking: To prevent non-specific binding, the wells are incubated with blocking buffer for 1-2 hours at room temperature.
-
Washing: The blocking buffer is discarded, and the plate is washed three times with wash buffer.
-
Competitive Reaction:
-
A standard curve is generated by adding varying concentrations of the target analyte to the wells.
-
For cross-reactivity assessment, varying concentrations of each potential cross-reactant are added to separate wells.
-
The monoclonal antibody is then added to all wells at a pre-determined optimal dilution.
-
The plate is incubated for 1-2 hours at room temperature, allowing the free analyte/cross-reactant and the coated antigen to compete for binding to the primary antibody.
-
-
Washing: The solution is discarded, and the plate is washed three times with wash buffer.
-
Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature.
-
Washing: The secondary antibody solution is discarded, and the plate is washed five times with wash buffer.
-
Substrate Reaction: The substrate solution is added to each well, and the plate is incubated in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Stopping the Reaction: The stop solution is added to each well to terminate the enzymatic reaction.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis:
The percentage of cross-reactivity (%CR) is calculated using the following formula, based on the 50% inhibitory concentrations (IC50) obtained from the dose-response curves of the target analyte and the cross-reactant:
%CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Visualizing the Process and Principle
To better understand the experimental workflow and the underlying principle of cross-reactivity, the following diagrams are provided.
References
- 1. Development of ELISA and Lateral Flow Immunoassays for Ochratoxins (OTA and OTB) Detection Based on Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Monoclonal Antibodies Specifically Reacting with the Trichothecene Mycotoxins Nivalenol and 15-Acetylnivalenol via the Introduction of a Linker Molecule into Its C-15 Position - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. food.r-biopharm.com [food.r-biopharm.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Development of a Highly Sensitive and Specific Monoclonal Antibody Based on Indirect Competitive Enzyme-Linked Immunosorbent Assay for the Determination of Zearalenone in Food and Feed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Highly Sensitive and Specific Monoclonal Antibody Based on Indirect Competitive Enzyme-Linked Immunosorbent Assay for the Determination of Zearalenone in Food and Feed Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Sensitive Two-Analyte Immunochromatographic Strip for Simultaneously Detecting Aflatoxin M1 and Chloramphenicol in Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of a Diagnostic Immunoassay for Aflatoxin M1 Based on a Plant-Produced Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Sensory Evaluation of 4-acetyl-1,3,3-trimethyl-1-cyclohexene: A Comparative Guide
Introduction
This guide outlines a standard experimental protocol for sensory evaluation of fragrance compounds and presents a comparison of the odor profiles of selected ionones and damascones. This information is intended to provide researchers, scientists, and drug development professionals with a framework for evaluating novel fragrance ingredients like 4-acetyl-1,3,3-trimethyl-1-cyclohexene.
Comparative Sensory Profile of Structurally Related Compounds
To contextualize the potential sensory profile of 4-acetyl-1,3,3-trimethyl-1-cyclohexene, the following table summarizes the organoleptic properties of selected ionones and damascones. These compounds are chosen due to their structural similarities as cyclic ketones and their well-documented use in the fragrance industry.
| Compound | Odor Profile | Odor Threshold (in water) |
| α-Ionone | Woody, violet, slightly fruity (raspberry) | 0.007 µg/L[1] |
| β-Ionone | Woody, floral (violet), fruity | 0.007 µg/L[1] |
| α-Damascone | Fruity (apple, plum), rosy, slightly woody | - |
| β-Damascone | Fruity (blackcurrant, plum), rosy, tobacco | 0.002 µg/L[1] |
| δ-Damascone | Fruity (apple), rosy, woody | - |
Experimental Protocols for Sensory Evaluation
A robust sensory evaluation of a fragrance compound typically involves a trained sensory panel and standardized methodologies. The following protocol outlines a general approach for conducting such an evaluation.
Panelist Selection and Training
-
Recruitment: Panelists are recruited based on their ability to detect and describe odors. Initial screening may involve tests for olfactory acuity and ability to discriminate between different scents.
-
Training: Selected panelists undergo extensive training to develop a common vocabulary for describing odor characteristics. This involves exposure to a wide range of reference odorants and practice in rating their intensity.
Sensory Evaluation Method: Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis (QDA) is a widely used method for developing a detailed sensory profile of a product.
-
Attribute Generation: The trained panel collaboratively develops a set of descriptive terms (attributes) that characterize the odor profile of the test compound.
-
Intensity Rating: Panelists then rate the intensity of each attribute for the test compound on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Data Analysis: The intensity ratings are statistically analyzed to generate a sensory profile, often visualized as a spider plot or bar chart.
Difference-from-Control Test
This method is used to determine if there is a perceivable difference between a test sample and a control sample.[2][3]
-
Procedure: Panelists are presented with a labeled control sample and one or more blind test samples. They are asked to rate the degree of difference between each test sample and the control on a category scale (e.g., from "no difference" to "very large difference").[2]
-
Application: This test is useful for quality control or to assess the impact of a change in formulation.
Visualizing the Experimental Workflow and Comparative Logic
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
Biological Activity of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone Derivatives: A Review of Available Scientific Literature
A comprehensive review of scientific databases and published literature reveals a notable absence of studies on the synthesis and biological activity screening of derivatives of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone. Despite the interest in cyclohexanone and ethanone scaffolds in medicinal chemistry, this specific parent compound and its derivatives do not appear to have been a focus of published research.
Publicly accessible chemical databases, such as PubChem, list the parent compound 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone and some of its isomers, but do not provide any data on their biological activities or that of any specifically synthesized derivatives.
Research on Structurally Related Compounds
Although no direct information is available for the requested compound, the broader class of cyclohexanone derivatives has been investigated for various biological activities. These studies, however, focus on molecules with different substitution patterns on the cyclohexene ring and modifications of the ethanone side chain.
For instance, research has been conducted on:
-
Antimicrobial Cyclohexanone Derivatives: Studies have shown that certain oxygenated cyclohexanone derivatives isolated from natural sources exhibit antimicrobial properties against plant pathogenic bacteria and fungi.[1]
-
Anti-inflammatory Cyclohexanone Derivatives: Various synthetic cyclohexanone derivatives have been evaluated for their potential as anti-inflammatory agents.
-
Anticancer Indanone Derivatives: Indanone derivatives, which share some structural similarities, have been a subject of interest in anticancer research.
It is important to emphasize that the findings from these studies on other cyclohexanone derivatives cannot be extrapolated to predict the biological activities of derivatives of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone. The specific arrangement and nature of the substituents on the cyclohexene ring and the ethanone group are critical in determining the pharmacological profile of a compound.
Conclusion
Based on the currently available scientific literature, a comparison guide on the biological activity screening of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone derivatives cannot be compiled due to a lack of published research on this specific topic. The synthesis and exploration of the biological potential of derivatives of this compound represent an unexplored area of chemical and pharmacological research. Future studies would be required to generate the necessary experimental data to fulfill the requirements of such a guide, including quantitative data for comparison, detailed experimental protocols, and elucidation of any relevant signaling pathways.
References
A Comparative Guide to the Synthesis of Substituted Cyclohexenones
The substituted cyclohexenone framework is a cornerstone in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and natural products. The strategic construction of this six-membered ring has been a subject of intense research, leading to the development of several powerful synthetic methodologies. This guide provides a comparative overview of three major routes for the synthesis of substituted cyclohexenones: the Robinson annulation, the Diels-Alder reaction, and modern catalytic methods. We present a summary of their performance based on experimental data, detailed experimental protocols for key examples, and logical diagrams of the synthetic pathways.
Data Presentation
The following table summarizes the quantitative data for representative examples of each synthetic route, allowing for a direct comparison of their efficiency and selectivity.
| Synthesis Route | Reactants | Catalyst/Reagent | Reaction Time | Yield (%) | Stereoselectivity |
| Robinson Annulation | 2-Methylcyclohexanone, Methyl vinyl ketone | Sodium methoxide | 24 h | 85 | N/A |
| Diels-Alder Reaction | (E)-1-(Dimethylamino)-3-((tert-butyldimethylsilyl)oxy)-1,3-butadiene, Methyl acrylate | None (Thermal) | 2 h | 87 (of cycloadduct) | Mixture of endo/exo |
| Organocatalysis | Diphenylacetone, Cinnamaldehyde | Diphenylprolinol silyl ether, p-TSA | 72 h | 53 | >99:1 dr, 98% ee |
| Biocatalysis | 4-Phenyl-4-(p-tolyl)-2,5-cyclohexadienone | Ene-reductase (YqjM), NADH | 24 h | 62 | >99% ee |
| Metal Catalysis | meso-3,5-Dibenzoyloxycyclohexene | Pd(TFA)₂, (S,S)-f-BINAPHANE | 24 h | 85 | 96% ee |
Synthesis Routes and Mechanisms
This section details the reaction mechanisms and provides diagrams to illustrate the flow of each synthetic pathway.
Robinson Annulation
The Robinson annulation is a classic and widely used method for the formation of a six-membered ring. It involves a tandem Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring.
A Comparative Guide to the Validation of Quantitative Analysis Methods for Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed quantitative analytical methods for the validation of cosmetic formulations. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique and understanding the necessary validation protocols to ensure the quality, safety, and efficacy of cosmetic products. This document outlines the performance of various methods for analyzing key cosmetic ingredients, including preservatives, UV filters, and active ingredients, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods for Cosmetic Ingredient Analysis
The selection of an appropriate analytical method is contingent upon the analyte's physicochemical properties, the complexity of the cosmetic matrix, and the specific requirements of the analysis, such as sensitivity and throughput. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the cosmetic industry due to its applicability to a broad range of non-volatile and thermally labile compounds.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for volatile and semi-volatile compounds, offering high resolution and unambiguous identification.[3][4] UV-Vis Spectrophotometry provides a simpler and more cost-effective approach, suitable for compounds with strong chromophores, such as UV filters.
Preservatives: Parabens
Parabens are a class of widely used preservatives in cosmetic products. The following table compares the validation parameters of HPLC-UV and GC-MS for the simultaneous determination of four common parabens: methylparaben, ethylparaben, propylparaben, and butylparaben.
| Validation Parameter | HPLC-UV | GC-MS |
| **Linearity (R²) ** | > 0.999[2] | > 0.993[3] |
| Limit of Detection (LOD) | 0.29-0.32 µg/mL[5] | 0.4-8.5 ng/mL[6] |
| Limit of Quantitation (LOQ) | 0.88-0.97 µg/mL[5] | Not specified |
| Accuracy (Recovery %) | 96.36 - 110.96% | 80 - 100%[7] |
| Precision (RSD %) | < 2%[2] | < 10%[7] |
UV Filters: Avobenzone and Oxybenzone
Avobenzone and oxybenzone are common organic UV filters found in sunscreen products. This table compares the validation of HPLC-UV and UV-Vis Spectrophotometry for their quantification.
| Validation Parameter | HPLC-UV | UV-Vis Spectrophotometry |
| **Linearity (R²) ** | > 0.999[8] | Not specified |
| Limit of Detection (LOD) | Avobenzone: 0.13 µg/mL, Oxybenzone: 0.35 µg/mL[8] | Not specified |
| Limit of Quantitation (LOQ) | Avobenzone: 0.43 µg/mL, Oxybenzone: 1.15 µg/mL[8] | Not specified |
| Accuracy (Recovery %) | Avobenzone: 100.01 - 100.77%, Oxybenzone: 99.66 - 100.81%[8] | Not specified |
| Precision (RSD %) | ≤ 2%[8] | Not specified |
Active Ingredients: Retinoic Acid
Retinoic acid, a derivative of vitamin A, is a potent anti-aging ingredient. The following table compares HPLC and UV-Vis Spectrophotometry for its analysis in cream formulations.
| Validation Parameter | HPLC | UV-Vis Spectrophotometry |
| **Linearity (R²) ** | > 0.99[8][9] | > 0.99[8][9] |
| Accuracy (Recovery %) | 98 - 102%[8][9] | 95 - 105%[8][9] |
| Precision (RSD %) | < 2%[8][9] | < 5%[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and reliability of analytical results. The following sections provide standardized protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) for Paraben Analysis in a Lotion
This protocol describes the quantitative analysis of methylparaben and propylparaben in a commercial hand lotion.
1. Materials and Reagents:
-
Hand lotion sample
-
Methylparaben and propylparaben reference standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ)
-
Syringe filters (0.45 µm)
2. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of methylparaben and propylparaben in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions containing both parabens at concentrations ranging from 5 to 50 ppm by diluting the stock solutions with a 70:30 methanol/water mixture.
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the lotion sample.
-
Disperse the sample in a 70% methanol/water solvent to achieve a theoretical paraben concentration within the calibration range (5-50 ppm).
-
Thoroughly mix and sonicate to ensure efficient extraction of the parabens.
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter.[3]
-
Prepare three replicate samples.
-
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV detector set at the optimum wavelength determined from the UV spectra of the paraben standards (typically around 254 nm).
-
Column Temperature: Ambient
4. Analysis and Quantification:
-
Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of each paraben in the lotion sample using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Preservative Analysis in a Cream
This protocol outlines the analysis of preservatives like parabens in a cosmetic cream.
1. Materials and Reagents:
-
Cosmetic cream sample
-
Reference standards of the target preservatives
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
-
Syringe filters (0.45 µm)
2. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of the preservatives in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions at different concentrations by diluting the stock solutions.
-
Sample Preparation:
-
Weigh a known amount of the cream sample into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., methanol or dichloromethane) and vortex to disperse the sample.
-
Perform ultrasonic-assisted extraction for a defined period (e.g., 15 minutes).[4]
-
Centrifuge the mixture to separate the solid and liquid phases.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
The extract may require a derivatization step for certain analytes to increase their volatility.
-
3. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: A suitable temperature gradient to separate the target analytes. For example, start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.
4. Analysis and Quantification:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample extracts.
-
Identify the preservatives based on their retention times and mass spectra.
-
Quantify the analytes using the calibration curve.
UV-Vis Spectrophotometry for UV Filter Analysis in a Sunscreen
This protocol describes a simple method for the quantitative analysis of a UV filter like oxybenzone in a sunscreen product.
1. Materials and Reagents:
-
Sunscreen sample
-
Oxybenzone reference standard
-
Ethanol or other suitable solvent
-
Volumetric flasks and pipettes
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of oxybenzone in ethanol.
-
Working Standard Solutions: Prepare a series of working standard solutions with different concentrations by diluting the stock solution.
-
Sample Preparation:
-
Accurately weigh a small amount of the sunscreen product.
-
Dissolve and dilute it in a suitable solvent (e.g., ethanol) to a known volume in a volumetric flask.
-
The solution may need to be sonicated and filtered to ensure complete dissolution and removal of insoluble components.
-
3. Spectrophotometric Analysis:
-
Wavelength Scan: Scan the standard solution of the UV filter over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each working standard solution at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Measurement: Measure the absorbance of the prepared sample solution at the λmax.
4. Quantification:
-
Determine the concentration of the UV filter in the sample solution from the calibration curve.
-
Calculate the percentage of the UV filter in the original sunscreen product.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the validation of quantitative analysis methods for cosmetics.
Caption: Workflow for analytical method validation based on ICH Q2(R1) guidelines.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. rjstonline.com [rjstonline.com]
- 4. Mass-Spectrometry-Based Research of Cosmetic Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moca.net.ua [moca.net.ua]
- 6. researchgate.net [researchgate.net]
- 7. [Simultaneous determination of phthalates and parabens in cosmetic products by gas chromatography/mass spectrometry coupled with solid phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
Benchmarking a Novel Chemical Entity: A Case Study of EINECS 259-760-9 Against Commercial Fragrance Ingredients
A Methodological Guide for Researchers and Drug Development Professionals
Disclaimer: Initial research indicates that the subject of this guide, EINECS 259-760-9, identified as 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one[1][2][3], is not currently used as a commercial fragrance ingredient. This guide, therefore, uses this chemical as a theoretical case study to outline the methodologies for benchmarking a novel chemical entity against established fragrance ingredients. The data presented is illustrative and for educational purposes.
This comparison guide provides a structured approach for the performance evaluation of a new or uncharacterized chemical compound, such as this compound, against commercially available fragrance ingredients. The methodologies outlined below are intended for an audience of researchers, scientists, and professionals in the field of fragrance development and chemical screening.
Data Presentation: A Comparative Framework
A crucial first step in benchmarking is to establish a clear framework for comparison. For a novel entity like 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one, key physicochemical and olfactory properties would be compared against well-known commercial fragrance ingredients. The following table illustrates how such data should be structured. For this example, we have chosen two widely used commercial fragrance ingredients for comparison: Linalool (a common floral and citrus note) and Iso E Super (a popular synthetic woody and ambergris note).
| Property | This compound (Theoretical) | Linalool (Commercial Example 1) | Iso E Super (Commercial Example 2) |
| Chemical Name | 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one[1] | 3,7-Dimethylocta-1,6-dien-3-ol | 1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone |
| CAS Number | 55695-36-8[1] | 78-70-6 | 54464-57-2 |
| Molecular Formula | C11H18O[1] | C10H18O | C16H26O |
| Molecular Weight | 166.26 g/mol [1] | 154.25 g/mol | 234.38 g/mol |
| Odor Profile | To be determined | Floral, Citrus, Woody | Woody, Ambery, Velvety |
| Odor Threshold | To be determined | ~0.001 ppm | ~0.005 ppm |
| Volatility (Vapor Pressure) | To be determined | 0.17 mm Hg @ 25°C | 0.001 mm Hg @ 25°C |
| Tenacity on Skin (hours) | To be determined | 2-4 hours | > 24 hours |
| Solubility | To be determined | Soluble in ethanol | Soluble in ethanol |
| Regulatory Status | Not for fragrance use[2] | Generally Recognized as Safe (GRAS) | Approved for use in fragrances |
Experimental Protocols
To populate the data table above, a series of standardized experiments must be conducted. The following are detailed methodologies for key performance indicators.
2.1. Olfactory Profile and Odor Threshold Determination
-
Objective: To characterize the scent profile and determine the lowest concentration at which the substance can be detected by the human nose.
-
Methodology:
-
Preparation of Dilutions: Prepare a series of dilutions of the test substance (this compound) and reference standards (Linalool, Iso E Super) in an odorless solvent (e.g., diethyl phthalate or ethanol). Concentrations should range from 1% down to 0.0001% in logarithmic steps.
-
Panelist Selection: Recruit a panel of at least 10 trained sensory analysts.
-
Odor Evaluation: Present the dilutions to the panelists on unscented smelling strips. The odor profile is determined by a descriptive analysis where panelists describe the scent using a standardized lexicon of fragrance terms.
-
Threshold Test: The odor threshold is determined using a forced-choice triangle test. Panelists are presented with three samples, two of which are the solvent blank and one is the diluted test substance. The lowest concentration at which a statistically significant number of panelists can correctly identify the scented sample is recorded as the odor threshold.
-
2.2. Volatility and Tenacity Measurement
-
Objective: To assess how long the fragrance ingredient lasts on a substrate, which is a critical performance parameter.
-
Methodology:
-
Substrate Application: Apply a standardized amount (e.g., 10 microliters of a 10% solution in ethanol) of the test and reference substances onto individual filter papers or skin-like silicone membranes.
-
Headspace Analysis: At regular intervals (e.g., 0, 1, 4, 8, and 24 hours), place the substrate in a sealed vial and analyze the headspace concentration of the fragrance molecule using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The rate of decrease in the headspace concentration over time is a measure of the substance's volatility. Tenacity is reported as the time at which the concentration falls below a predetermined sensory threshold.
-
Visualization of Experimental Workflow and Olfactory Signaling
Diagrams created using the DOT language provide a clear visual representation of complex processes.
Caption: Experimental workflow for benchmarking a novel fragrance ingredient.
Caption: Simplified diagram of the olfactory signal transduction pathway.
References
- 1. 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one | C11H18O | CID 3016988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2,2,4-trimethyl-3-cyclohexen-1-yl) ethanone, 55695-36-8 [thegoodscentscompany.com]
- 3. 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one CAS#: 55695-36-8 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
A Comparative Analysis of the Photostability of Common UV Filters
The efficacy of a sunscreen product is intrinsically linked to the photostability of its active ingredients. Ultraviolet (UV) filters, the cornerstone of sun protection, are designed to absorb, scatter, or reflect UV radiation. However, some of these filters can degrade upon exposure to UV radiation, a process known as photodegradation. This can lead to a reduction in the product's Sun Protection Factor (SPF) and, in some cases, the formation of potentially harmful byproducts. This guide provides a comparative overview of the photostability of various UV filters, supported by experimental data, to aid researchers, scientists, and drug development professionals in the formulation of stable and effective sunscreen products.
Comparative Photostability of UV Filter Combinations
The photostability of a UV filter can be significantly influenced by the other ingredients in a sunscreen formulation. A study evaluating four different combinations of UV filters in SPF 15 sunscreens revealed significant differences in their stability after exposure to UVA/UVB irradiation. The percentage of the original concentration of each UV filter remaining after irradiation is a key indicator of its photostability.
| Formulation | UV Filter Combination | % Recovery after Irradiation | Photostability Ranking |
| 1 | Octyl Methoxycinnamate (OMC), Benzophenone-3 (BP-3), Octyl Salicylate (OS) | Varies by component | 3 |
| 2 | OMC, Avobenzone (AVB), 4-Methylbenzylidene Camphor (MBC) | Varies by component | 4 (least stable) |
| 3 | OMC, BP-3, Octocrylene (OC) | Varies by component | 1 (most stable) |
| 4 | OMC, AVB, OC | Varies by component | 2 |
Table 1. Comparative photostability of four different UV filter combinations in an SPF 15 sunscreen formulation. The ranking is from most stable (1) to least stable (4) based on HPLC analysis after UVA/UVB irradiation.[1][2]
The study found that the combination of Octyl Methoxycinnamate (OMC), Benzophenone-3 (BP-3), and Octocrylene (OC) was the most photostable.[1][2] Notably, Octocrylene was found to improve the photostability of other UV filters it was combined with, including Avobenzone (AVB) and OMC.[1][2] Conversely, the combination containing OMC, Avobenzone, and 4-Methylbenzylidene Camphor (MBC) was the least stable.[1][2]
Experimental Protocols
The assessment of UV filter photostability involves a series of controlled experiments to measure the degradation of the filter under UV exposure. The following is a generalized protocol based on common methodologies found in the literature.
In Vitro Photostability Testing Protocol
This protocol outlines a common in vitro method for assessing the photostability of UV filters in a sunscreen formulation.
1. Sample Preparation:
-
A specific amount of the sunscreen formulation (e.g., 40 mg) is evenly spread onto a suitable substrate, such as a glass plate or a standardized PMMA (polymethyl methacrylate) plate, to create a thin film.[2][3]
-
The film is allowed to dry for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 35°C).[3]
2. UV Irradiation:
-
The prepared sample is exposed to a controlled source of UVA and UVB radiation, often a full-spectrum Xenon Arc Solar Simulator.[3]
-
The irradiation dose can be a fixed amount or calculated based on the product's SPF.[3]
3. Sample Extraction:
-
After irradiation, the film is dissolved by immersing the substrate in a suitable solvent, such as isopropanol, and using ultrasonication to ensure complete dissolution of the UV filters.[2]
4. Analytical Quantification:
-
The concentration of the UV filters in the resulting solution is quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector set at a relevant wavelength (e.g., 325 nm).[2]
-
Spectrophotometric analysis can also be used to measure the change in the UV absorbance spectrum of the sunscreen film before and after irradiation.[3][4]
5. Data Analysis:
-
The photostability is determined by comparing the concentration or absorbance of the UV filter before and after irradiation.[3] The percentage of degradation is calculated to quantify the photostability.
Visualizing Experimental and Molecular Pathways
The following diagrams illustrate the typical workflow for photostability testing and the molecular mechanisms of UV protection and degradation.
Caption: Experimental workflow for assessing UV filter photostability.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Evaluation of the photostability of different UV filter combinations in a sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
A Practical Guide to In-house Method Validation for Cosmetic Raw Material Analysis
For Researchers, Scientists, and Drug Development Professionals
The safety and efficacy of cosmetic products are fundamentally reliant on the quality of their raw materials. Ensuring the identity, purity, and concentration of these ingredients is a critical function of quality control laboratories. While compendial methods provide a standardized approach, the diverse and ever-evolving nature of cosmetic ingredients often necessitates the development and validation of in-house analytical methods. This guide provides a comparative overview of in-house method validation strategies, supported by experimental data and detailed protocols for the analysis of common cosmetic raw materials.
The "Cascade Approach": Selecting the Appropriate Validation Strategy
A pragmatic approach to analytical method validation in the cosmetics industry is the "cascade approach," which helps in selecting the appropriate level of validation based on the availability and suitability of existing methods.[1][2] This risk-based strategy ensures that the analytical procedure is fit for its intended purpose without unnecessary expenditure of resources.
The decision-making process can be visualized as a logical flow:
Caption: Decision tree for selecting an analytical method validation approach.
Comparison of Validation Approaches
The extent of validation required depends on the novelty and intended use of the method. The three main approaches are:
| Validation Approach | Description | When to Use | Key Activities |
| Full Validation | A comprehensive evaluation of all relevant performance characteristics to demonstrate that a new in-house method is suitable for its intended purpose.[3][4] | - New analytical method developed in-house.- Significant modification of an existing compendial method.[4] | Accuracy, Precision (Repeatability, Intermediate Precision), Specificity, Linearity, Range, Limit of Detection (LOD), Limit of Quantitation (LOQ), Robustness.[5][6] |
| Partial Validation | Evaluation of a subset of the validation parameters for a previously validated method that has undergone minor modifications.[7][8] | - Change in sample matrix.- Change in instrumentation or key reagents.- Extension of the method's scope to a new concentration range.[7] | The specific parameters to be evaluated are determined by the nature of the change but typically include accuracy, precision, and specificity.[8] |
| Method Verification | Demonstration that a laboratory can achieve the performance characteristics of a previously validated compendial or standard method under their own operating conditions.[4][9][10] | - Implementing a compendial method (e.g., from USP, EP) for the first time.- Adopting a validated method from another laboratory. | Focuses on confirming critical performance characteristics such as precision, accuracy, specificity, and system suitability.[10][11] |
Key Performance Parameters for Method Validation
The following table summarizes the essential performance characteristics that need to be evaluated during in-house method validation.
| Parameter | Definition | Acceptance Criteria (Typical) |
| Accuracy | The closeness of the test results to the true value.[1] | Recovery of 98-102% for drug substance, 95-105% for finished product. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] | - Repeatability (Intra-assay): RSD ≤ 2%- Intermediate Precision (Inter-assay): RSD ≤ 3% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[6] | No interference from blank, placebo, or known impurities at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1] | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9] | Typically 80-120% of the test concentration for an assay. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9] | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9] | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5] | System suitability parameters should remain within acceptable limits. |
Comparative Analysis of Analytical Techniques for Cosmetic Raw Materials
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common analytical techniques used for the analysis of cosmetic raw materials.[12] The choice between them depends on the physicochemical properties of the analyte.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning, adsorption, ion exchange, or size exclusion in a liquid mobile phase.[13] | Separation based on boiling point and polarity in a gaseous mobile phase.[13] |
| Applicable Analytes | Non-volatile, thermally unstable, large molecules, polar, and ionic compounds.[13][14] | Volatile, thermally stable, small molecules (typically <1000 Da).[13][14] |
| Common Analytes in Cosmetics | Preservatives, UV filters, vitamins, antioxidants, active ingredients.[15][16] | Fragrance allergens, residual solvents, essential oil components.[17][18] |
| Sample Preparation | Generally simpler for solid and liquid samples that are soluble in the mobile phase.[13] | Requires analytes to be volatile or made volatile through derivatization.[14] |
| Common Detectors | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS).[13] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[13] |
| Advantages | Broad applicability, analysis of thermolabile compounds, ambient temperature operation.[13] | High separation efficiency, faster analysis for simple mixtures, highly sensitive detectors.[13] |
| Limitations | Lower resolution for complex mixtures compared to capillary GC. | Limited to thermally stable and volatile compounds. |
Experimental Protocols and Validation Data
The following sections provide detailed experimental protocols and representative validation data for the analysis of common cosmetic raw materials.
Analysis of Preservatives by HPLC
Preservatives are essential for preventing microbial growth in cosmetic products. Their concentrations are strictly regulated.
Experimental Workflow:
Caption: Workflow for the analysis of preservatives in cosmetics by HPLC.
Detailed Methodology:
-
Sample Preparation: Weigh 1.0 g of the cosmetic sample into a 50 mL centrifuge tube. Add 20 mL of 70% methanol. Extract the sample for 15 minutes in an ultrasonic bath. Centrifuge the extract at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[19]
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with methanol and 0.05 M ammonium acetate buffer.[19]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: Photodiode Array (PDA) detector at the maximum absorption wavelength of each preservative.
-
-
Standard Preparation: Prepare individual stock solutions of preservative standards in methanol. Prepare a mixed working standard solution and a series of calibration standards by diluting the mixed standard with the mobile phase.
Validation Data Summary for Preservative Analysis by HPLC:
| Preservative | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Methylparaben | 1 - 100 | > 0.999 | 0.15 | 0.45 | 94.9 - 102.8[19] |
| Ethylparaben | 1 - 100 | > 0.999 | 0.12 | 0.36 | 95.2 - 102.5 |
| Propylparaben | 1 - 100 | > 0.999 | 0.10 | 0.30 | 96.1 - 101.9 |
| Butylparaben | 1 - 100 | > 0.999 | 0.08 | 0.24 | 95.8 - 102.1 |
| Phenoxyethanol | 5 - 200 | > 0.998 | 0.5 | 1.5 | 97.2 - 103.4 |
Analysis of Vitamins (Retinoids and Nicotinamide) by HPLC
Vitamins are common active ingredients in skincare products, valued for their antioxidant and anti-aging properties.
Experimental Workflow:
Caption: Workflow for the analysis of vitamins in cosmetic creams by HPLC.
Detailed Methodology:
-
Sample Preparation: Weigh 100 mg of the cream sample into a 10 mL volumetric flask. Dissolve the sample in an ethanol:methanol (50:50) mixture. Sonicate until the sample is completely dispersed and homogeneous. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[15]
-
Chromatographic Conditions:
-
Standard Preparation: Prepare individual stock solutions of nicotinamide and retinoid standards in a suitable solvent. Prepare a mixed working standard and a series of calibration standards by diluting with the mobile phase.
Validation Data Summary for Vitamin Analysis by HPLC:
| Analyte | Linearity Range (ppm) | r² | LOD (ppm) | LOQ (ppm) | Recovery (%) |
| Nicotinamide | 25 - 150 | 0.9980[15] | 6.654[15] | 22.18[15] | 96.863[15] |
| Retinoid | 25 - 150 | 0.997[15] | 7.834[15] | 26.11[15] | 96.863[15] |
Analysis of Fragrance Allergens by GC-MS
Certain fragrance ingredients are known to cause allergic reactions and their presence in cosmetic products must be declared on the label if they exceed specific concentration thresholds.[20]
Experimental Workflow:
Caption: Workflow for the analysis of fragrance allergens in cosmetics by GC-MS.
Detailed Methodology:
-
Sample Preparation: For liquid samples like perfumes, a simple dilution with a suitable solvent may be sufficient. For emulsions and creams, a liquid-liquid extraction is typically required. For example, 1 g of sample can be extracted with 10 mL of dichloromethane with the aid of ultrasonic agitation.[20] An internal standard is added prior to extraction. The organic layer is then collected for analysis.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A temperature gradient is used to separate the various allergens.
-
MS Detector: Operated in both scan and selected ion monitoring (SIM) mode for identification and quantification.
-
-
Standard Preparation: Prepare a mixed stock solution of the target fragrance allergens and the internal standard in a suitable solvent. Prepare a series of calibration standards by diluting the stock solution.
Validation Data Summary for Fragrance Allergen Analysis by GC-MS:
| Allergen | Linearity Range (µg/mL) | r² | LOQ (µg/g) | Recovery (%) |
| Linalool | 0.1 - 10 | > 0.995 | 2 - 20[17][18] | 84.4 - 119[17][18] |
| Limonene | 0.1 - 10 | > 0.995 | 2 - 20[17][18] | 84.4 - 119[17][18] |
| Geraniol | 1 - 10 | > 0.995 | 20[18] | 84.4 - 119[17][18] |
| Farnesol | 0.5 - 5 | > 0.995 | 10[18] | 84.4 - 119[17][18] |
Conclusion
The validation of in-house analytical methods is a critical component of quality assurance in the cosmetic industry. By employing a pragmatic, risk-based approach such as the "cascade" model, laboratories can ensure that their analytical procedures are fit for purpose, thereby guaranteeing the safety and quality of cosmetic raw materials and finished products. The choice of analytical technique and the extent of validation should be tailored to the specific analyte, matrix, and intended use of the method. The data and protocols presented in this guide offer a starting point for laboratories to develop and validate their own robust and reliable in-house methods.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 3. old.iupac.org [old.iupac.org]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. filab.fr [filab.fr]
- 6. Method Development and Validation | Cosmetics [jrfglobal.com]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Method Validation Vs. Verification - A Simple Breakdown [cptclabs.com]
- 10. Method Validation vs Method Verification: Which is Better for Use in Laboratories? | Lab Manager [labmanager.com]
- 11. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 12. sartorius.hr [sartorius.hr]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. journal.formosapublisher.org [journal.formosapublisher.org]
- 16. journals.sjp.ac.lk [journals.sjp.ac.lk]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
Inter-laboratory Comparison of Analytical Results for 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone: A Guide for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the analytical landscape for the fragrance allergen 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone. This guide provides insights into common analytical methodologies, expected performance characteristics based on broader studies of fragrance allergens, and detailed experimental protocols.
While specific inter-laboratory comparison data for the fragrance ingredient 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone is not publicly available, a robust framework for the analysis of fragrance allergens in cosmetic and consumer products exists. This guide synthesizes available data from proficiency testing and validation studies on fragrance allergens to provide a comparative overview of analytical performance and methodologies relevant to the target compound. The primary analytical technique for this class of compounds is Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Performance of Analytical Methods
The analysis of fragrance allergens, including cyclic ketones like 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone, is a mature field with well-established performance expectations. Laboratories participating in proficiency testing for fragrance allergens are expected to achieve reliable and reproducible results.[1][2] The data presented below is a summary of typical performance characteristics observed in validation studies for the analysis of a broad range of fragrance allergens using GC-MS, which can be considered representative for the analysis of 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone.
Table 1: Typical Performance Characteristics of GC-MS Methods for Fragrance Allergen Analysis
| Parameter | Typical Value Range | Description |
| Linearity (r²) | > 0.995 | Indicates a strong correlation between the concentration of the analyte and the instrument's response over a defined range.[3][4][5] |
| Limit of Quantification (LOQ) | 2 - 20 µg/g (ppm) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[3] |
| Recovery | 80% - 120% | The percentage of the known amount of an analyte that is detected by the analytical method.[3][6] |
| Precision (RSD) | < 15% | The relative standard deviation, which measures the closeness of agreement between a series of measurements.[3][6] |
It is important to note that the complexity of the sample matrix can significantly influence these performance characteristics.[7][8]
Alternative Analytical Techniques
While GC-MS is the gold standard, other techniques are employed for the analysis of fragrance allergens, each with its own advantages and limitations.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Often used for screening and quantification when mass spectral identification is not required.
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): Offers enhanced separation for complex matrices, reducing the likelihood of co-elution.[9][10]
-
Headspace GC-MS (HS-GC-MS): A sample introduction technique that is particularly useful for volatile allergens in complex matrices.[7]
-
Ultra-Performance Convergence Chromatography (UPC²) with Mass Spectrometry: A newer technique that offers faster analysis times compared to traditional GC and HPLC methods.[11]
-
Liquid Chromatography (LC): Less common for volatile fragrance allergens but can be used for specific applications.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of fragrance allergens, including 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone, in a cosmetic matrix using GC-MS. This protocol is based on methodologies reported in various studies.[3][12]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 5 mL of deionized water and 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Mix thoroughly for 30 minutes.
-
Add a drying agent (e.g., anhydrous sodium sulfate) and centrifuge for 30 minutes at 3000 x g.
-
Collect the supernatant (organic layer) and filter through a syringe filter.
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[3]
-
Injection: 1-2 µL of the extracted sample is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 3°C/min to 125°C.
-
Ramp 2: 7°C/min to 230°C.
-
Ramp 3: 20°C/min to 300°C, hold for 5 minutes.[3]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Conditions:
3. Data Analysis
-
Quantification is typically performed using an internal standard method.[3][15]
-
Calibration curves are generated using certified reference materials of the target allergens.
Visualizing Analytical Workflows
The following diagrams illustrate the typical workflow for an inter-laboratory comparison study and a simplified representation of the GC-MS analytical process.
Caption: Workflow of an inter-laboratory comparison study.
Caption: Simplified GC-MS analytical pathway.
References
- 1. Round robin tests from TESTEX increase the performance and efficiency of your laboratory â Testex [testex.com]
- 2. Proficiency testing for quality assurance of allergens methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [Determination of 27 fragrances in cosmetics and perfume raw materials by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of fragrances in cosmetics by gas chromatography–mass spectrometry | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Identification, quantitation and method validation for the analysis of suspected allergens in fragrances by comprehensive two-dimensional gas chromatography coupled with quadrupole mass spectrometry and with flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. lcms.cz [lcms.cz]
- 12. jfda-online.com [jfda-online.com]
- 13. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
Safety Operating Guide
Proper Disposal of EINECS 259-760-9: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for the Reaction Mass of 5-Chloro-2-methyl-4-isothiazolin-3-one and 2-Methyl-2H-isothiazol-3-one (3:1)
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of the chemical mixture identified by EINECS number 259-760-9, a combination of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-2H-isothiazol-3-one (3:1), commonly known by trade names such as Kathon™ CG. Adherence to these protocols is critical due to the substance's potential to cause allergic skin reactions and its toxicity to aquatic life.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This substance can cause severe skin burns and eye damage.[4]
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Nitrile or butyl rubber, full length |
| Eye Protection | Chemical splash goggles |
| Body Protection | Rubber apron or chemical-resistant clothing |
| Respiratory Protection | NIOSH-approved respirator with organic vapor/acid gas cartridge and a dust/mist filter (especially during spill clean-ups) |
Always work in a well-ventilated area and have immediate access to an emergency eyewash station and safety shower.
Step-by-Step Disposal Protocol
Disposal of EINECS 259-760-9 and its containers must be carried out in compliance with all federal, state, and local regulations.[5] If you are unsure of the applicable requirements, contact your institution's environmental health and safety (EHS) department or the relevant authorities.
1. Unused or Expired Product:
-
Do not pour the chemical down the drain or dispose of it with general laboratory waste.
-
The preferred method of disposal is to send the chemical to a licensed hazardous waste disposal facility.
-
Package the unused product in its original container or a clearly labeled, compatible waste container. Ensure the container is tightly sealed.
-
Arrange for pickup and disposal through your institution's hazardous waste management program.
2. Empty Containers:
-
Empty containers may retain product residues and should be treated as hazardous.[1]
-
Do not reuse empty containers.
-
Triple rinse the container with a suitable solvent (e.g., water). The rinsate should be collected and treated as hazardous waste.
-
After thorough cleaning, the container may be disposed of according to local regulations, which may allow for recycling or disposal as non-hazardous waste. Consult your EHS department for specific guidance.
3. Spills and Contaminated Materials:
In the event of a spill, the following cleanup and decontamination procedure should be followed:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated.
-
Contain the Spill: Use an inert absorbent material such as clay, vermiculite, or spill pillows to contain the spill.[4][6]
-
Collect Absorbed Material: Carefully transfer the contaminated absorbent material into a suitable, closed container labeled as "Hazardous Waste" and indicating the contents.[4][5]
-
Decontaminate the Spill Area: A freshly prepared deactivation solution should be applied to the spill area.[4][6]
-
Deactivation Solution: Prepare a solution of 5% sodium bicarbonate and 5% sodium hypochlorite in water.
-
Application: Apply the solution to the spill area at a ratio of 10 volumes of deactivation solution per estimated volume of the residual spill.
-
Dwell Time: Allow the deactivation solution to stand for at least 30 minutes.[4][6]
-
-
Final Cleaning: Flush the spill area with copious amounts of water, collecting the wastewater for disposal as hazardous waste.[4][6] Do not allow the runoff to enter municipal sewers or open bodies of water.[6]
An alternative neutralization method for the product as supplied involves using a 10% sodium bisulfite solution, which may allow for disposal as non-hazardous waste, pending local regulations.[7]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can mitigate risks, ensure a safe working environment, and maintain compliance with environmental regulations.
References
Personal protective equipment for handling EINECS 259-760-9
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential safety and logistical information for handling EINECS 259-760-9, identified as 2-Propenoic acid, 2-methyl-, C12-15-isoalkyl esters. Due to its nature as a UVCB substance (substance of Unknown or Variable composition, Complex reaction products or Biological materials), a conservative approach to personal protective equipment (PPE) and handling is crucial.
Potential Hazards
Based on data for related methacrylate esters, this compound is anticipated to present the following hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.
-
Skin Sensitization: May cause an allergic skin reaction upon repeated contact.
-
Respiratory Irritation: Inhalation of mists or vapors may irritate the respiratory tract.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure. The following table summarizes the necessary protective gear.
| PPE Category | Item | Specification/Recommendation |
| Hand Protection | Chemical Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are changed frequently and immediately if contaminated. |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | In case of splashing, chemical splash goggles are essential. A face shield may be required for larger quantities or when splashes are likely. |
| Skin and Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect street clothing. For more extensive handling, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | Respirator | If working in a poorly ventilated area or if mists/aerosols are generated, a respirator with an organic vapor cartridge is advised. |
Operational Plans: Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Locate the nearest emergency eyewash station and safety shower.
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred location for all operations.
-
Dispensing: When transferring the chemical, do so carefully to avoid splashing or generating mists. Use appropriate tools such as a pipette or a graduated cylinder.
-
During Use: Keep containers sealed when not in use. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean the work area to remove any residual contamination.
Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety.
-
Chemical Waste: Dispose of unused this compound and any materials contaminated with it (e.g., gloves, paper towels) as hazardous chemical waste.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The cleaned containers can then be disposed of according to institutional guidelines. Never reuse empty containers for other purposes.
Experimental Workflow and Safety Decision Making
The following diagram illustrates the logical workflow for safely handling this compound, from initial assessment to final disposal.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
